Velnacrine Maleate

Catalog No.
S619733
CAS No.
112964-99-5
M.F
C17H18N2O5
M. Wt
330.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Velnacrine Maleate

CAS Number

112964-99-5

Product Name

Velnacrine Maleate

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

InChI

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

NEEKVKZFYBQFGT-BTJKTKAUSA-N

SMILES

Array

Synonyms

1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate, 1,2,3,4-tetrahydro-9-aminoacridine-1-ol, 1-hydroxytacrine, 9-amino-1,2,3,4-tetrahydroacridin-1-ol, 9-ATHCO, HP 029, HP-029, velnacrine, velnacrine maleate

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O

The exact mass of the compound Velnacrine maleate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Aminoacridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Velnacrine Maleate mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Velnacrine maleate acts primarily as a reversible inhibitor of acetylcholinesterase (AChE). The table below summarizes its key pharmacological characteristics:

Property Description
Primary Target Acetylcholinesterase (AChE) [1] [2] [3]
Primary Action Reversible inhibition of AChE [2] [4]
Reported IC₅₀ 3.27 μM for AChE [2] [5]
Therapeutic Rationale Counteracts the cholinergic deficit in Alzheimer's disease by increasing acetylcholine levels in the brain [1]
Chemical Class Acridine; a 1-hydroxy derivative of tacrine [2] [5]

Evidence from Preclinical and Clinical Studies

Research demonstrates that velnacrine's cholinesterase inhibition translates to measurable cognitive effects.

  • Cognitive Improvement in Primate Models: A study on aged, memory-impaired macaques showed that a single oral dose of velnacrine significantly improved performance in a Delayed Matching-To-Sample (DMTS) task, a test of short-term memory. The improvement was most pronounced at long delay intervals and persisted for 24 hours, even after plasma concentrations of the drug fell below detectable levels. This suggested the improvement might involve a secondary process like long-term potentiation [6].
  • Efficacy in Clinical Trials: A double-blind, placebo-controlled study in patients with clinically probable Alzheimer's disease found that velnacrine produced modest but significant benefits. Over 24 weeks, cognitive scores (measured by the Alzheimer's Disease Assessment Scale) deteriorated in the placebo group but remained stable in groups receiving 150 mg/day or 225 mg/day of velnacrine. The higher dose (225 mg/day) was found to be more effective than the lower dose [1].

Safety and Hepatotoxicity Profile

The clinical development of velnacrine was hampered by a significant safety concern: hepatotoxicity.

  • Liver Function Abnormalities: The key dose-limiting adverse event was elevated liver enzymes. In the pivotal clinical trial, treatment was discontinued due to reversible abnormal liver function test results in 3% of the placebo group, 30% of the 150 mg velnacrine group, and 24% of the 225 mg velnacrine group [1].
  • Proposed Mechanism of Toxicity: In vitro studies on rat hepatocytes revealed that velnacrine's cytotoxicity is markedly enhanced under conditions of glutathione (GSH) depletion and oxidative stress. Pretreatment with agents that deplete GSH or cause oxidative stress made liver cells susceptible to damage at much lower concentrations of velnacrine. This indicates that oxidative stress and compromised GSH levels may increase patient susceptibility to the hepatotoxic potential of velnacrine [7] [8].

Overall Development Status

Based on the available data, velnacrine is classified as a discontinued drug that did not progress to market approval. It reached the New Drug Application (NDA)/Biologics License Application (BLA) stage for Alzheimer's disease in the US and UK but was not approved [4] [3].

Mechanism and Toxicity Pathway

The following diagram synthesizes the core therapeutic mechanism and the proposed pathway for hepatotoxicity, based on the research data.

G Velnacrine Velnacrine AChE Acetylcholinesterase (AChE) Velnacrine->AChE Inhibits Oxidative_Stress Oxidative_Stress Velnacrine->Oxidative_Stress Potential to induce GSH_Depletion Glutathione (GSH) Depletion Velnacrine->GSH_Depletion Interacts with ACh Acetylcholine (ACh) AChE->ACh Decreased Breakdown Cognitive_Improvement Improved Cognitive Function ACh->Cognitive_Improvement Increased Synaptic Levels Subgraph1 Hepatotoxicity Hepatotoxicity (Elevated Liver Enzymes) Oxidative_Stress->Hepatotoxicity GSH_Depletion->Hepatotoxicity

This integrated view of Velnacrine's profile highlights the critical balance between mechanism-driven efficacy and off-target toxicity in central nervous system drug development.

References

Clinical Efficacy and Tolerability

Author: Smolecule Technical Support Team. Date: February 2026

The effectiveness and safety of Velnacrine were evaluated in a key 24-week, double-blind, placebo-controlled study involving patients with clinically probable Alzheimer's disease [1]. The table below summarizes the core outcomes and safety findings from this trial.

Parameter Placebo Velnacrine 150 mg/d Velnacrine 225 mg/d
Cognitive Performance Significant deterioration Deterioration halted Deterioration halted; significantly more effective than 150 mg dose
Global Impression - Improvement Improvement
Most Common Adverse Event Diarrhea (overall in 28-36% of patients) Diarrhea (overall in 28-36% of patients) Diarrhea (overall in 28-36% of patients)
Treatment Discontinuation 3% 30% 24%
Primary Reason for Discontinuation - Reversible abnormal liver function (≥5x upper limit normal) Reversible abnormal liver function (≥5x upper limit normal)

Preclinical and Mechanistic Insights

Beyond its primary action as a cholinesterase inhibitor, research has uncovered more about Velnacrine's mechanism of action and effects in animal models.

  • Pharmacokinetics and Efficacy in Primates: A study on aged, memory-impaired macaques showed that a single oral dose of Velnacrine significantly improved performance on a delayed matching-to-sample (DMTS) task, a test of short-term memory [2]. The improvement was most pronounced in trials with long delays. Interestingly, while peak plasma concentrations occurred 30-60 minutes after dosing, a significant performance improvement persisted 24 hours post-dosing, long after plasma levels became undetectable. This suggests the cognitive benefit may involve a secondary, long-lasting process like long-term potentiation [2].

  • Mechanism of Hepatotoxicity: An in vitro study using rat hepatocytes investigated Velnacrine's potential for liver toxicity. The study found that while Velnacrine alone did not cause prominent cytotoxicity, it became toxic at much lower concentrations when cells were pretreated with diamide (a glutathione-depleting agent) or under oxidative stress [3]. This indicates that glutathione depletion and oxidative stress significantly enhance the hepatotoxic potential of Velnacrine, which may explain the elevated liver enzymes observed in clinical trials [3].

  • Impact on Erythrocyte Signaling: Research on non-neuronal cholinergic systems in red blood cells revealed that Velnacrine influences nitric oxide (NO) mobilization and metabolic fluxes within the cell. This effect is tied to the phosphorylation state of the band 3 protein, a major membrane transporter, and is mediated by specific tyrosine kinases (like p59/61hck and p53/56lyn) [4]. The following diagram illustrates this signaling pathway.

G Velnacrine Velnacrine AChE AChE Velnacrine->AChE Inhibits Band3 Band3 AChE->Band3 Regulates PTK PTK Band3->PTK Activates Band3P Band3P PTK->Band3P Phosphorylates PTP PTP PTP->Band3 Dephosphorylates NO NO Band3P->NO Modulates Metabolism Metabolism NO->Metabolism Affects

Velnacrine's proposed signaling pathway in erythrocytes, influencing nitric oxide and metabolism [4].

Key Takeaways for Researchers

  • Clinical Proof-of-Concept: Velnacrine maleate provided early clinical evidence that cholinesterase inhibition can produce modest but significant cognitive and global benefits in Alzheimer's patients, establishing a foundational principle for later drugs in this class [1].
  • The Therapeutic Window is Key: The clinical development of Velnacrine highlights a central challenge in drug discovery: achieving efficacy without toxicity. The dose-dependent hepatotoxicity observed with Velnacrine and its parent compound, tacrine, underscores the critical need for predictive in vitro toxicity models and compounds with a wider safety margin [1] [3].

This compound serves as an important case study in the history of Alzheimer's drug development, demonstrating both the potential of cholinergic intervention and the critical challenge of managing mechanism-based toxicities.

References

Velnacrine Maleate cholinesterase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Core Compound Profile

Velnacrine Maleate is a centrally active, reversible acetylcholinesterase (AChE) inhibitor known by several names, including 1-hydroxytacrine and its research code HP 029 [1]. Its chemical profile is summarized below:

Property Description
IUPAC Name 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate [1]
Molecular Formula C~13~H~14~N~2~O.C~4~H~4~O~4~ [2]
Molecular Weight 330.3352 g/mol [2]
Mechanism of Action Potent, reversible cholinesterase inhibitor (ChEI) [3]
Primary Target Acetylcholinesterase (IC~50~ = 0.79 µM) [2]
Development Status Discontinued (FDA advisory board voted against approval) [2]

Mechanism of Action and Pharmacological Effects

Velnacrine exerts its effects by enhancing cholinergic function. The diagram below illustrates its core mechanism and consequent biological effects.

G A Velnacrine Administration B Inhibits Acetylcholinesterase (AChE) A->B C Reduced ACh Breakdown B->C D Increased Synaptic ACh Levels C->D E1 Improvement in Learning & Memory D->E1 E2 Reversal of Experimentally-Induced Learning Deficits D->E2

Velnacrine's mechanism and effects

Preclinical studies demonstrated that Velnacrine can improve learning and memory functions and reverse learning deficits caused by scopolamine or lesions of the nucleus basalis magnocellularis in rodents [3]. A study on aged, memory-impaired macaques showed that Velnacrine significantly improved performance in a delayed matching-to-sample (DMTS) task, a test of short-term memory, with the most notable improvement occurring during long-delay trials [4] [5].

Clinical Efficacy and Pharmacokinetics

In a 24-week, double-blind, placebo-controlled study involving patients with clinically probable Alzheimer's disease, Velnacrine showed modest but significant benefits [6].

  • Efficacy: Scores on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog) deteriorated in the placebo group but not in the Velnacrine-treated groups. The higher dose of 225 mg/day was more effective than 150 mg/day [6].
  • Global Impression: Results on the Clinical Global Impression of Change (CGIC) scale and several caregiver-rated scales also favored Velnacrine over placebo [6].

Key human pharmacokinetic parameters from clinical studies are summarized below:

Parameter Value Dose Regimen Population
T~max~ 1 hour Oral administration [3]
T~1/2~ 2 - 3 hours Single and multiple doses [3] [2]
C~max~ 284 ng/mL 100 mg, three times/day [2] Healthy & AD Adults
AUC 1110.3 ng × h/mL 100 mg, three times/day [2] Healthy & AD Adults
Time to Steady-State ~3 days Repeated t.i.d. dosing [3]
Food Effect Delays T~max~, reduces C~max~ No significant change in total absorption [3]
Plasma Protein Binding ~45-48% (Unbound fraction) [2]

Safety Profile and Discontinuation

The primary reason for halting the development of Velnacrine was its unfavorable safety profile.

  • Liver Toxicity: The most significant adverse effect was dose-related hepatotoxicity, characterized by reversible elevations in liver transaminases (≥5 times the upper limit of normal). This occurred in 24% of patients taking 225 mg/day and 30% taking 150 mg/day, compared to only 3% in the placebo group [6]. The NCATS database explicitly notes that trials were halted due to abnormal liver tests [1] [2].
  • Other Adverse Events: Common treatment-emergent adverse events included diarrhea, vomiting, and dizziness [2]. A study investigating the cytotoxicity of Velnacrine suggested that glutathione depletion and oxidative stress may play a role in its toxic mechanism [7].
  • Regulatory Outcome: The FDA's Peripheral and Central Nervous System Drugs Advisory Committee unanimously voted against recommending the approval of Velnacrine [2].

Research Applications and Protocols

Although no longer a drug candidate, Velnacrine has been used as a research tool to study cholinergic systems. The following in vitro protocol details its application in investigating the non-neuronal cholinergic system in human red blood cells [8].

Protocol: Assessing NO Mobilization in Erythrocytes Using Velnacrine

  • Objective: To evaluate the influence of acetylcholinesterase inhibition by Velnacrine on nitric oxide (NO) mobilization in red blood cells (RBCs) under modulated redox thiol status.
  • Materials:
    • Fresh human RBC suspensions from heparinized blood.
    • This compound stock solution (e.g., 1 mM in buffer) [8].
    • Acetylcholine (ACh) stock solution (e.g., 10 mM) as a substrate [8].
    • Redox-modulating agent: Dithiothreitol (DTT), e.g., at 0.1, 0.5, and 1.0 mM [8].
    • Appropriate buffers (e.g., pH 7.4).
  • Methodology:
    • Preparation: Isolate RBCs by centrifugation, discard plasma and buffy coat, and wash cells with isotonic buffer [8].
    • Pre-incubation: Incubate RBC suspensions with different concentrations of DTT (e.g., 0.1-1.0 mM) for a set period (e.g., 60 minutes) to modulate the redox thiol status [8].
    • Inhibition: Add this compound (e.g., 50 µM) to the suspensions and incubate further [8].
    • Stimulation: Introduce acetylcholine (e.g., 10 µM) to the system to stimulate the RBCs [8].
    • Measurement: Quantify NO-derived molecules (nitrite/nitrate, NOx) in the extracellular medium and within the erythrocytes using a suitable method like the Griess reaction or an amperometric NO sensor [8].
  • Application: This protocol helps elucidate how AChE activity and redox balance interact to regulate NO bioactivity in erythrocytes, a component of the non-neuronal cholinergic system [8].

References

Comprehensive Technical Guide to Velnacrine Maleate Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Velnacrine Maleate (9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate) is a cholinesterase inhibitor that was investigated for the treatment of mild-to-moderate Alzheimer's disease (AD). As a derivative of tacrine, it represents an important early therapeutic approach aimed at addressing the cholinergic deficiency associated with AD pathology. Despite demonstrating pharmacological activity in preclinical and clinical models, velnacrine, along with several other cholinesterase inhibitors including physostigmine, eptastigmine, and metrifonate, ultimately failed to gain regulatory approval for clinical use [1]. The development of velnacrine provides valuable insights into the pharmacokinetic and metabolic challenges associated with tetrahydroaminoacridine-based therapeutics, serving as an important case study in CNS drug development. This whitepaper provides a comprehensive technical analysis of this compound pharmacokinetics based on available preclinical and clinical data, with emphasis on cross-species comparisons, metabolic fate, and elimination characteristics relevant to drug development professionals.

Chemical and Pharmaceutical Profile

Table 1: Fundamental Chemical Properties of this compound

Property Specification
Chemical Nomenclature 9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate [2]
Synonym(s) HP-029, Mentane [2] [3]
Molecular Formula C₁₇H₁₈N₂O₅ (salt) [3]
Molecular Weight 330.34 g/mol (salt) [3]
CAS Registry Number 112964-99-5 (maleate salt) [3]
Canonical SMILES C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=O)/C=C/C(=O)O [3]
InChI Key NEEKVKZFYBQFGT-BTJKTKAUSA-N [3]

Comprehensive Pharmacokinetic Profile

Absorption and Systemic Exposure

Following oral administration of radiolabeled [¹⁴C]this compound in rats, dogs, and humans, drug-related material was well absorbed in all three species, with the majority of the administered dose recovered in urine. Fecal elimination accounted for the remainder of the radioactivity, indicating that absorption was substantial though potentially incomplete [4]. The pharmacokinetic parameters for the elimination of radioactivity from plasma were similar after oral dosing compared with intravenous administration in both rats and dogs, suggesting consistent absorption characteristics across these species [4].

In human subjects, a notable discrepancy was observed between the plasma and urinary levels of unchanged this compound and total radioactivity. Specifically, levels of the parent compound were substantially lower than those of total radioactivity, and the elimination half-life of velnacrine was shorter than that of the total radiolabeled material [4]. This indicates the presence of one or more metabolites with longer half-lives than the parent drug, which has implications for both pharmacological activity and potential toxicity concerns during repeated administration.

Distribution and Plasma Protein Binding

While the search results do not provide explicit data on plasma protein binding or tissue distribution coefficients for velnacrine, the comparison between plasma levels of parent drug versus total radioactivity suggests that velnacrine and/or its metabolites distribute systemically. The presence of metabolites with longer half-lives than the parent compound further implies that these metabolites may have different distribution characteristics, potentially including tissue sequestration or different plasma protein binding affinities [4].

Metabolism and Biotransformation Pathways

This compound undergoes extensive metabolic transformation across all species studied, with only a relatively small fraction of the administered dose excreted unchanged in urine [4]:

Table 2: Human and Preclinical Metabolic Profile of Velnacrine

Species Percentage Excreted as Unchanged Drug Major Metabolic Pathways
Human ~10% Hydroxylation, dihydrodiol formation
Dog ~19% Hydroxylation, dihydrodiol formation
Rat ~33% Hydroxylation, dihydrodiol formation

Metabolite identification studies conducted in dog urine using GC/MS and proton NMR revealed that one of the principal metabolic routes involves hydroxylation of the tetrahydroaminoacridine ring [4]. Several hydroxylated and dihydroxylated metabolites were detected, along with two dihydrodiol metabolites. Importantly, Phase II conjugation metabolism did not appear to be a significant route of biotransformation for velnacrine, suggesting that the compound primarily undergoes oxidative metabolism without extensive glucuronidation or sulfation [4].

The metabolic pathway of velnacrine can be visualized as follows:

G Velnacrine Velnacrine Hydroxylated_Metabolites Monohydroxylated Metabolites Velnacrine->Hydroxylated_Metabolites CYP450 Hydroxylation Dihydrodiol_Metabolites Dihydrodiol Metabolites Velnacrine->Dihydrodiol_Metabolites Epoxide Formation/Hydrolysis Dihydroxylated_Metabolites Dihydroxylated Metabolites Hydroxylated_Metabolites->Dihydroxylated_Metabolites Further Oxidation Excretion Excretion Hydroxylated_Metabolites->Excretion Renal Elimination Dihydroxylated_Metabolites->Excretion Renal Elimination Dihydrodiol_Metabolites->Excretion Renal Elimination

> Velnacrine metabolism involves hydroxylation and dihydrodiol formation.

Elimination and Excretion Patterns

The major route of elimination for velnacrine-related material is renal excretion, with the majority of administered radioactivity recovered in urine across all species studied [4]. The elimination was rapid, with the majority of radioactivity excreted within 24 hours of administration [4]. This rapid elimination pattern is consistent with other tetrahydroaminoacridine derivatives and suggests that multiple daily dosing would likely be required to maintain therapeutic concentrations in clinical use.

The relationship between administration, distribution, metabolism, and excretion can be summarized in the following ADME workflow:

G Oral_Admin Oral Administration Absorption Absorption Oral_Admin->Absorption Rapid Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Extensive Metabolism Metabolism Systemic_Circulation->Metabolism Hepatic CYP450 Renal_Elimination Renal_Elimination Systemic_Circulation->Renal_Elimination Minor Route (10-33% unchanged) Metabolites Hydroxylated Metabolites Metabolism->Metabolites Metabolites->Renal_Elimination Primary Route

> Velnacrine ADME workflow showing rapid absorption and extensive metabolism.

Experimental Methodologies

Radiolabeled Compound Administration and Sample Collection

The fundamental study design for evaluating velnacrine disposition used [¹⁴C]this compound administered orally to rats, dogs, and humans [4]. Key methodological considerations included:

  • Dosing and Sample Collection: Animals and human subjects received radiolabeled compound followed by serial collection of blood/plasma, urine, and feces at predetermined time intervals.
  • Radioactivity Measurement: Total radioactivity in biological samples was quantified using liquid scintillation counting to determine absorption and elimination profiles.
  • Parent Drug Quantification: Specific analytical methods were employed to distinguish unchanged velnacrine from its metabolites in plasma and urine.
Metabolite Identification Techniques

The isolation and identification of velnacrine metabolites in dog urine employed complementary analytical techniques [4]:

  • Thin-Layer Chromatography (TLC): Preliminary screening of urine, plasma, and feces samples to assess metabolic profiles across species.
  • Gas Chromatography-Mass Spectrometry (GC/MS): Structural elucidation of isolated metabolites through fragmentation pattern analysis.
  • Proton Nuclear Magnetic Resonance (¹H NMR): Complementary structural confirmation through proton environment analysis.
Analytical Method for Bioanalysis

A specific spectrofluorimetric method was developed for the determination of velnacrine in human serum and urine [2]. This method would be suitable for therapeutic drug monitoring in clinical practice and for detailed pharmacokinetic studies assessing the relationship between drug exposure and pharmacological effects.

Comparative Pharmacokinetics and Species Differences

Table 3: Cross-Species Comparison of Velnacrine Disposition

Parameter Rat Dog Human
Absorption Well absorbed Well absorbed Well absorbed
Primary Elimination Route Renal Renal Renal
Elimination Rate Majority within 24 hours Majority within 24 hours Majority within 24 hours
Unchanged Drug in Urine ~33% ~19% ~10%
Extent of Metabolism Moderate Extensive Most extensive
Metabolite Profile Similar across species Similar across species Similar across species

The data demonstrate a clear species-dependent difference in metabolic capacity, with humans exhibiting the most extensive metabolism (lowest percentage of unchanged drug) and rats the least extensive [4]. Despite these quantitative differences, the qualitative metabolic profile appears conserved across species, with similar metabolites detected in all three species [4]. This conservation strengthens the translational relevance of preclinical safety and efficacy assessments.

Clinical Implications and Development Challenges

The pharmacokinetic profile of velnacrine directly influenced its clinical utility and development trajectory:

  • Extensive Metabolism: The low systemic exposure to parent drug (~10% in humans) may have limited therapeutic efficacy despite the formation of active metabolites [4].
  • Cholinesterase Inhibitor Class Challenges: Velnacrine was among several cholinesterase inhibitors (including physostigmine, eptastigmine, and metrifonate) that failed to gain regulatory approval despite demonstrated pharmacological activity [1].
  • Therapeutic Window Considerations: As with tacrine, the first approved AD drug, velnacrine likely faced challenges related to a narrow therapeutic window, a common issue with cholinesterase inhibitors [5] [1].

The structural and pharmacological relationship between velnacrine and other acetylcholinesterase inhibitors can be visualized as follows:

G Tacrine Tacrine Velnacrine Velnacrine Tacrine->Velnacrine Structural Analog Donepezil Donepezil (Approved) Tacrine->Donepezil First Generation Rivastigmine Rivastigmine (Approved) Tacrine->Rivastigmine Galantamine Galantamine (Approved) Tacrine->Galantamine Other_investigational Other Investigational ChEIs Tacrine->Other_investigational Development Discontinued

> Velnacrine's structural relationship to tacrine and other cholinesterase inhibitors.

Conclusion and Research Applications

Although this compound never reached the market, its comprehensive pharmacokinetic characterization provides valuable insights for CNS drug development. The extensive metabolism, species-dependent differences in metabolic clearance, and complex metabolite profile underscore the importance of thorough ADME characterization early in drug development. The methodologies applied to study velnacrine - particularly the use of radiolabeled compounds combined with complementary analytical techniques - remain relevant for contemporary drug development programs targeting neurodegenerative diseases.

References

Velnacrine Maleate pharmacology profile

Author: Smolecule Technical Support Team. Date: February 2026

Velnacrine Maleate: Technical Profile

The table below summarizes the core pharmacological and chemical data for this compound.

Profile Aspect Technical Details
IUPAC Name 9-Amino-1,2,3,4-tetrahydroacridin-1-ol (2Z)-but-2-enedioate (1:1) [1]
Molecular Formula C₁₇H₁₈N₂O₅ [1] [2]
Molecular Weight 330.34 g/mol [2]
CAS Number 118909-22-1 (maleate salt); 124027-47-0 (free base) [3] [1] [2]
Synonyms Hydroxytacrine Maleate; HP 029 Maleate; 1-Hydroxytacrine [3] [2]
Mechanism of Action Reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [3]
Primary Effect Increases synaptic acetylcholine levels by inhibiting its hydrolysis [3]
Therapeutic Indication Investigated for Symptomatic treatment of Alzheimer's disease (SDAT) [2]
Solubility (DMSO) 20 mg/mL (60.54 mM) [2]

Experimental & Clinical Data

The table below outlines key findings from experimental and clinical studies on Velnacrine.

Study Area Methodology / Model Key Findings & Outcomes
In Vitro Enzymology Inhibition of AChE from human red blood cells and BChE from horse serum, measured by modified radiometric assay [3]. Confirmed potent inhibition of both acetylcholinesterase and butyrylcholinesterase enzymes [3].
In Vivo Memory Models Rodent models of memory enhancement [2]. Demonstrated activity in enhancing memory, forming the basis for its investigation in Alzheimer's dementia [2].
Human Pharmacology Multiple-dose pharmacokinetic study in healthy elderly subjects [3] [4]. Established an acceptable safety and tolerability profile in the target demographic [4].
Clinical Efficacy (Phase III) Double-blind, placebo-controlled study in Alzheimer's disease patients [3] [4]. Showed statistically significant benefits over placebo on cognitive scales [4].
Erythrocyte Signaling Western blot analysis of band 3 protein phosphorylation in human erythrocytes; measurement of NO and metabolites [5]. Modulated nitric oxide (NO) mobilization and metabolic fluxes in red blood cells, a effect dependent on non-neuronal acetylcholine and band 3 phosphorylation state [5].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the core cholinergic mechanism of action of Velnacrine and the workflow for a specialized erythrocyte signaling experiment.

G Velnacrine's Cholinergic Mechanism & Erythrocyte Signaling Workflow cluster_mechanism Primary Cholinergic Mechanism cluster_protocol Experimental Protocol: Erythrocyte Signaling ACh Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Hydrolyzes ACh_Effect Increased ACh Levels Enhanced Cholinergic Signaling ACh->ACh_Effect Accumulates Velnacrine This compound Velnacrine->AChE Inhibits Start 1. Sample Collection (Human Blood) Treatment 2. Treatment with Effectors Start->Treatment A • Acetylcholine Treatment->A B • Velnacrine Treatment->B C • PTK/PTP Inhibitors Treatment->C Analysis 3. Analysis & Quantification A->Analysis B->Analysis C->Analysis D Western Blot: Band 3 Phosphorylation Analysis->D E Amperometry/Griess: NO & NOx Levels Analysis->E F Enzyme Assays: Metabolic Flux Analysis->F

Velnacrine inhibits AChE to increase acetylcholine, and a specialized protocol for studying its effects on erythrocyte signaling. [3] [5]

Development Status and Conclusion

Clinical Development and Status: Velnacrine was investigated as a potential symptomatic treatment for Alzheimer's disease. While Phase III clinical trials demonstrated statistically significant benefits over a placebo [4], the overall data were not considered sufficient to prove efficacy. Furthermore, concerns regarding toxicity, including hepatotoxicity observed with its prodrug tacrine, were noted [3]. Ultimately, the U.S. Food and Drug Administration (FDA) voted against recommending the approval of velnacrine [3]. A 2004 Cochrane review concluded that the available evidence did not demonstrate efficacy and indicated significant side effects [3]. No newer clinical data or development programs were identified in the search results.

References

Pharmacological Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Velnacrine maleate is a 1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate that acts as a potent, orally active, reversible cholinesterase inhibitor [1] [2]. Its primary mechanism is the inhibition of acetylcholinesterase (AChE), which increases acetylcholine levels in the brain to enhance cholinergic neurotransmission [3] [2].

  • Preclinical Evidence: In animal models, Velnacrine reversed scopolamine-induced or lesion-induced memory impairments and improved learning and memory functions [3] [2]. One study in aged, memory-impaired macaques showed that Velnacrine significantly improved performance in a delayed matching-to-sample task, with benefits persisting for 24 hours after administration [4].
  • Comparative Pharmacology: In isolated nerve-muscle preparations, Velnacrine and tacrine behaved predominantly as anticholinesterase agents, augmenting responses to nerve stimulation and acetylcholine, and prolonging the decay phase of endplate potentials [5].

The diagram below illustrates the proposed mechanism of Velnacrine and its cognitive effects.

Cholinergic Synapse and Proposed Action of this compound

Clinical Development and Trial Data

The clinical development program for Velnacrine followed a traditional progression. Key trial data is summarized in the table below.

Trial Aspect Key Findings
Efficacy Modest clinical improvement in approximately 30% of enrolled patients with probable Alzheimer's disease [1].
Key Outcomes Beneficial effects noted on key and secondary measures; effects more robust on initial drug exposure, discerned on both memory and arousal [1].
Dosage Dosages ≤ 225 mg/day associated with infrequent and clinically inconsequential cholinergic adverse events [1].
Safety & Toxicity Hepatocellular injury appeared to be a reversible, predominantly dose-related event [1] [3].

Development Halt and Key Challenges

The development of Velnacrine was discontinued, primarily during Phase II/III trials. The major challenges were:

  • Hepatotoxicity: A high incidence of dose-related, reversible hepatocellular injury was the most significant limiting factor [1] [3]. This was a class-level issue also observed with tacrine [3] [6].
  • Intersubject Variability: Patients exhibited marked variability in tolerance within the suspected therapeutic dose range, making dosing complex [1].
  • Design Limitations: Post-hoc analyses suggested that "enriched population" designs might have limited utility due to carry-over effects of the drug [1].

Experimental Protocols Overview

While full protocols are detailed in primary literature, here are the core methodologies from key experiments.

Primate Delayed Matching-to-Sample (DMTS) Assay [4]
  • Objective: To evaluate the effects of Velnacrine on short-term memory in aged, memory-impaired macaques.
  • Procedure:
    • Training: Monkeys were trained on a DMTS paradigm where they must match a sample stimulus after a delay.
    • Dosing: Single, oral doses of Velnacrine (1, 2, 4, and 6 mg/kg) or placebo were administered.
    • Testing: DMTS performance was assessed at two time points: 30 minutes and 24 hours post-dosing.
  • Endpoint: The primary endpoint was the percentage of correct matches, particularly during long-delay trials.
In Vitro Neuromuscular Transmission Studies [5]
  • Objective: To compare the effects of Velnacrine, tacrine, and other compounds on neuromuscular transmission.
  • Preparation: Used isolated mouse diaphragm and triangularis sterni nerve-muscle preparations.
  • Measurements:
    • Recorded endplate potentials (EPPs) and miniature endplate potentials (MEPPs).
    • Measured the decay time course of EPPs and MEPPs.
    • Assessed the quantal content (number of acetylcholine packets released per nerve impulse).
  • Analysis: The compounds' effects on twitch response, cholinesterase inhibition, and potassium channel blocking were analyzed.

Conclusion for Researchers

Velnacrine represents an important milestone in Alzheimer's drug development as a cholinesterase inhibitor that demonstrated proof-of-concept for symptomatic improvement. However, its development was ultimately halted due to an unacceptable safety profile, specifically hepatotoxicity. Research on Velnacrine highlights the critical challenge of balancing efficacy with safety in central nervous system drug discovery and underscores the need for molecules with better therapeutic indices.

References

Chemical Profile of Velnacrine Maleate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical identification data for Velnacrine Maleate:

Property Description
IUPAC Name Information not available in search results
CAS Number 118909-22-1 [1]
Molecular Formula C17H18N2O5 [1]
Molecular Weight 330.34 g/mol [1]
Chemical Structure Maleate salt of 1,2,3,4-tetrahydro-9-aminoacridin-1-ol (Velnacrine) [2]
Synonyms HP 029; Hydroxytacrine maleate; 1-Hydroxytacrine [1]

Velnacrine is the active pharmaceutical ingredient, a tacrine derivative with a hydroxyl group at the 1-position of the tetrahydroacridine ring system [2]. It is formulated as a maleate salt to improve its physicochemical properties, such as stability or solubility [1].

Insights into Synthesis from Related Compounds

Although Velnacrine's exact synthesis is not published, it shares a core tacrine pharmacophore with well-documented chemistry.

The following diagram outlines the strategic approach for synthesizing novel tacrine derivatives, which can inform the development of a Velnacrine synthesis pathway.

G Tacrine Precursor Tacrine Precursor Linker Attachment Linker Attachment Tacrine Precursor->Linker Attachment SNAr Reaction Intermediate Intermediate Linker Attachment->Intermediate Final Derivative Final Derivative Intermediate->Final Derivative N-acylation

Generalized workflow for tacrine derivative synthesis

A modern synthetic route for novel tacrine derivatives involves connecting a tacrine building block to another pharmacophore using a linker. A key step is often a nucleophilic aromatic substitution (SNAr) reaction, followed by deprotection and functionalization through N-acylation to yield the final molecule [3].

For Velnacrine specifically, the core reaction likely involves the introduction of a hydroxyl group at the 1-position of the 1,2,3,4-tetrahydroacridine ring system. The final maleate salt is formed by reacting this base compound with maleic acid.

Experimental & Pharmacological Profile

This compound was developed as an orally active acetylcholinesterase (AChE) inhibitor for Alzheimer's disease research [1]. The table below summarizes key experimental findings from a preclinical study on aged, memory-impaired primates [4].

Experimental Aspect Findings & Protocol
Model & Paradigm Aged macaques (25-40 years); Delayed Matching-To-Sample (DMTS) task to assess short-term memory.
Dosing & Admin. Oral administration (PO); doses tested: 1, 2, 4, 6 mg/kg (free base corrected).

| Key Results | - Efficacy: 4 of 6 subjects showed significant improvement in DMTS performance, particularly in long-delay trials (58.0–66.7% vs. placebo).

  • Duration: Cognitive improvement was observed 30-60 min post-dosing and persisted for 24 hours. | | Pharmacokinetics | - Tmax: 30-60 min (peak plasma conc.: 27-166 ng/ml).
  • Detection: Plasma levels fell to 5.1-11.8 ng/ml after 6 hrs and were below quantitation (5 ng/ml) after 24 hrs. | | Proposed Mechanism | The 24-hour cognitive effect, despite undetectable plasma levels, suggests a secondary, long-lasting pharmacological action such as the induction of long-term potentiation (LTP) [4]. |

A Guide for Further Research

Given the lack of a direct synthesis protocol, here are practical steps to proceed:

  • Consult Specialized Databases: A detailed synthesis may be documented in patent literature. Use specialized scientific databases like SciFinder or Reaxys, which have superior patent indexing, searching for the CAS number (118909-22-1) or the code "HP 029".
  • Leverage the Tacrine Scaffold: The synthesis of Velnacrine's parent compound, 9-amino-1,2,3,4-tetrahydroacridin-1-ol, can serve as a starting point for developing a full synthetic route to the maleate salt.
  • Focus on Salt Formation: A critical final step will be the formation of the maleate salt. This is a standard pharmaceutical process that involves combining the free base of Velnacrine with one equivalent of maleic acid in a suitable solvent.

References

Mechanism of Action and In Vivo Effects

Author: Smolecule Technical Support Team. Date: February 2026

Velnacrine Maleate is a hydroxylated derivative of tacrine and acts as a centrally active, reversible acetylcholinesterase (AChE) inhibitor [1]. Its primary proposed mechanism for Alzheimer's disease is increasing acetylcholine levels in the brain by preventing its hydrolysis, thereby enhancing cholinergic neurotransmission [1].

The following diagram illustrates the cholinergic pathway targeted by Velnacrine:

G A Nerve Signal B Acetylcholine (ACh) Released into Synapse A->B C ACh Binds to Receptors Postsynaptic Neuron Activated B->C E Acetylcholinesterase (AChE) Normally Breaks Down ACh B->E Hydrolyzes ACh D Signals for Cognitive Processes (e.g., Memory) C->D F This compound Inhibits AChE F->E  Inhibits

Velnacrine inhibits acetylcholinesterase (AChE) to increase synaptic acetylcholine (ACh) levels.

Key quantitative findings from in vivo studies are summarized below:

Model System Dosage Key Quantitative Findings Citation

| Aged Memory-Impaired Macaques | 1, 2, 4, and 6 mg/kg (oral) | ✓ DMTS Performance: Significant improvement in long-delay trials (placebo: 58.0% vs. velnacrine: 66.7%) [2]. ✓ Persistence: Improved performance remained significant 24 hours post-dose, despite plasma levels below quantification [2]. | [2] | | Humans (Alzheimer's Patients) | 150 mg/day & 225 mg/day (oral) | ✓ Cognition: Significantly attenuated deterioration on ADAS-Cog scores vs. placebo [3]. ✓ Global Impression: Significant improvement on Clinical Global Impression of Change (CGIC) vs. placebo [3]. ✓ Dose-Response: 225 mg/day dose was more effective than 150 mg/day [3]. | [3] |

Experimental Protocols

The core methodology from the key primate study [2] and human clinical trials [3] provides a template for evaluating cholinesterase inhibitors.

1. Primate Delayed Matching-to-Sample (DMTS) Protocol [2]

  • Subjects: Six aged (25-40 years) memory-impaired macaques.
  • Behavioral Task: Trained on a DMTS paradigm. Shown a sample object, then after a variable delay, must choose the matching object from multiple alternatives. "Long-delay" trials specifically test short-term memory.
  • Drug Administration: Single oral doses of this compound (1, 2, 4, 6 mg/kg, free base corrected) and a placebo are administered in a crossover design.
  • Performance Measurement: Session performance is calculated as the percentage of correct matches. Testing occurs at two time points: 30 minutes and 24 hours post-administration.
  • Kinetic Analysis: Plasma concentrations of velnacrine are determined in three monkeys at 0.5, 1, 6, and 24 hours after 4 or 6 mg/kg doses.

2. Human Clinical Trial Protocol [3]

  • Study Design: 24-week, randomized, double-blind, placebo-controlled trial.
  • Participants: 449 patients with clinically probable Alzheimer's disease (NINCDS-ADRDA criteria).
  • Intervention: After a washout, patients were randomized to placebo (n=152), velnacrine 150 mg/day (n=149), or velnacrine 225 mg/day (n=148).
  • Primary Outcomes: Cognitive behavior and memory components of the Alzheimer's Disease Assessment Scale (ADAS) and the Clinical Global Impression of Change (CGIC) scale.
  • Secondary Outcomes: Caregiver-rated scales to assess impact on daily life and caregiver burden.

Efficacy and Safety Profile

While velnacrine demonstrated modest but significant cognitive benefits in clinical trials [3], its development was ultimately halted due to significant safety concerns [4] [1].

The most common adverse events were cholinergic (e.g., diarrhea, nausea) but the primary concern was hepatotoxicity [3] [1]. In a key clinical trial, elevated plasma hepatic enzyme levels (5+ times upper limits of normal) led to treatment discontinuation in 24-30% of velnacrine-treated patients, compared to 3% in the placebo group [3]. This side effect was likely related to its acridine chemical structure, shared with tacrine [4] [1].

Conclusion for Researchers

This compound served as a proof-of-concept that AChE inhibition could produce modest symptomatic benefits in Alzheimer's patients [4] [3]. However, its hepatotoxicity profile rendered it unsuitable for clinical use [3] [1]. Research into this compound underscores a recurring challenge in neuropharmacology: achieving a sustainable therapeutic window. Its story highlights the critical importance of thorough safety profiling alongside efficacy studies in the development of central nervous system therapeutics.

References

Comprehensive Technical Analysis of Velnacrine Maleate: Biochemical Effects, Mechanisms, and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Historical Development

Velnacrine Maleate is a acetylcholinesterase inhibitor (AChEI) that was initially developed as a potential treatment for Alzheimer's disease. Chemically identified as 1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate, Velnacrine represents a hydroxylated derivative of tacrine, with which it shares structural similarities but exhibits a distinct pharmacological profile [1]. The drug emerged from efforts to develop compounds that could enhance cholinergic neurotransmission by inhibiting the breakdown of acetylcholine in the synaptic cleft, thereby potentially ameliorating cognitive deficits associated with Alzheimer's disease [2] [1]. The development of Velnacrine was motivated by the cholinergic hypothesis of Alzheimer's disease, which posits that the decline in cognitive and mental functions associated with the condition relates to the loss of cortical cholinergic neurotransmission [2].

Velnacrine was specifically designed to maintain the acetylcholinesterase inhibitory activity of tacrine while exhibiting an improved tolerability profile [2]. Early pharmacological studies demonstrated that Velnacrine could improve learning and memory functions in rodent models and reverse learning deficits induced by scopolamine or lesions of the nucleus basalis magnocellularis (the rat equivalent of the human nucleus basalis of Meynert complex) [1]. In human pharmacokinetic studies, the drug demonstrated rapid absorption following oral administration, with plasma peak concentrations reached within approximately one hour and a half-life of about two to three hours [1]. Steady-state plasma levels were achieved after approximately three days of repeated dose treatment [1].

Molecular Mechanisms of Action

Primary Cholinergic Mechanism

This compound functions primarily as a reversible acetylcholinesterase inhibitor that acts on the catalytic site of the acetylcholinesterase enzyme. The enzyme features a catalytic triad formed by Ser-200, His-440, and Glu-327, and Velnacrine binds to a site proximate to this esteratic region [2]. The 4-aminoquinoline portion of the Velnacrine molecule appears responsible for drug binding to the enzyme, while modifications to the cyclohexyl ring (including bioisosteric substitutions) influence its binding characteristics and potency [2]. By inhibiting acetylcholinesterase, Velnacrine reduces the breakdown of acetylcholine in the synaptic cleft, thereby increasing the availability of this neurotransmitter for synaptic transmission and potentially ameliorating cholinergic deficits associated with Alzheimer's disease [1] [3].

The biochemical rationale for using Velnacrine in Alzheimer's disease stems from the well-established observation that patients with this condition have reduced acetylcholine levels in the central nervous system [3]. Single doses of Velnacrine (75-150mg) have been shown to attenuate cognitive impairment induced by central cholinergic blockade in healthy volunteers and improve memory function in patients with Alzheimer's disease [3] [4]. Neuroimaging studies using SPECT (Single Photon Emission Computed Tomography) have demonstrated that a 75mg dose of Velnacrine can produce a relative increase in superior frontal uptake of 99mTc-exametazime, suggesting increased regional perfusion and metabolism as a consequence of cholinergic stimulation [4].

Non-Neuronal Cholinergic Signaling and Band 3-Mediated Pathways

Beyond its central nervous system effects, Velnacrine influences non-neuronal cholinergic systems in peripheral tissues, including red blood cells. Research has revealed that Velnacrine affects signal transduction pathways mediated by band 3, a major membrane protein in erythrocytes [5]. Band 3 protein undergoes phosphorylation and dephosphorylation processes regulated by major tyrosine-kinases (PTK: p72syk, p53/56lyn, and p59/61hck) and phosphotyrosine-phosphatases (PTP) [5].

Velnacrine appears to modulate the phosphorylation states of band 3 protein, which in turn influences nitric oxide (NO) intracellular mobilization, metabolism, and release from erythrocytes, as well as glycolytic flux [5]. When acetylcholinesterase effectors like Velnacrine are introduced, they alter the degree of band 3 phosphorylation, affecting nitric oxide signaling and metabolic pathways in red blood cells. Specifically, in the presence of tyrosine-kinase inhibitors, Velnacrine treatment results in higher levels of nitric oxide and its metabolites (NOx), whereas with phosphotyrosine-phosphatase inhibition (using calpeptin, which triggers full band 3-phosphorylation), Velnacrine leads to opposite effects on NO mobilization [5].

The following diagram illustrates the key signaling pathways mediated by Velnacrine in red blood cells:

G Velnacrine Velnacrine AChE AChE Velnacrine->AChE Inhibits Band3 Band3 AChE->Band3 Regulates Phosphorylation PTK PTK Band3->PTK Activated by p72syk, p53/56lyn, p59/61hck PTP PTP Band3->PTP Dephosphorylation NO NO PTK->NO Modulates Mobilization PTP->NO Opposite Effect Metabolism Metabolism NO->Metabolism Influences Glycolysis Glycolysis Metabolism->Glycolysis Alters Flux

Velnacrine's signaling pathway in non-neuronal cells - This diagram illustrates how Velnacrine inhibits acetylcholinesterase (AChE), regulating band 3 protein phosphorylation through tyrosine kinases (PTK) and phosphotyrosine phosphatases (PTP), ultimately affecting nitric oxide (NO) signaling and metabolic pathways.

Velnacrine also significantly influences erythrocyte metabolism, with studies showing that it decreases oxy-hemoglobin, glyceraldehyde 3-phosphate dehydrogenase, and glucose-6-phosphodehydrogenase, while increasing P50 (oxygen half-saturation pressure of hemoglobin), lactate, and both cGMP and cAMP levels [5]. These findings suggest that Velnacrine-mediated changes in human erythrocyte nitric oxide mobilization and metabolic fluxes occur under the influence of non-neuronal acetylcholine/acetylcholinesterase systems, dependent on the degree of band 3 phosphorylation [5].

Quantitative Biochemical Data

Enzyme Inhibition and Potency

Table 1: Enzyme Inhibition Profiles of Velnacrine and Comparative Agents

Compound IC50 Value (μM) Experimental System Reference
Velnacrine 3.27 μM Human red blood cells (AChE hRBC) [2]
Velnacrine thiaanalogue (5ag) 3.27 μM Human red blood cells (AChE hRBC) [2]
Velnacrine thiaanalogue (4ag, keto derivative) 6.55 μM Human red blood cells (AChE hRBC) [2]
Velnacrine thiaanalogue (7ag, oxime derivative) 6.55 μM Human red blood cells (AChE hRBC) [2]
Physostigmine Higher potency than Velnacrine Rat phrenic-hemidiaphragm [6]
Tacrine Lower potency than Physostigmine Rat phrenic-hemidiaphragm [6]

The data demonstrate that the bioisosteric substitution of one methylene unit in the cyclohexyl ring of Velnacrine with a sulfur atom (creating thiaanalogues) maintains acetylcholinesterase inhibitory activity, with certain derivatives showing equivalent potency to the parent compound [2]. The presence of specific substituents, particularly chlorine atoms in certain positions of the aromatic ring, can enhance this activity [2]. Molecular docking studies indicate that these compounds bind inside the tacrine binding site of acetylcholinesterase [2].

Metabolic and Hemodynamic Effects

Table 2: Effects of Velnacrine on Erythrocyte Metabolic Parameters

Parameter Effect of Velnacrine Experimental Context Reference
Oxy-hemoglobin Decrease Erythrocyte suspensions [5]
Glyceraldehyde 3-phosphate dehydrogenase Decrease Erythrocyte suspensions [5]
Glucose-6-phosphodehydrogenase Decrease Erythrocyte suspensions [5]
P50 (Oxygen half-saturation pressure) Increase Erythrocyte suspensions [5]
Lactate Increase Erythrocyte suspensions [5]
cGMP/cAMP Increase Erythrocyte suspensions [5]
Nitric oxide (NO) mobilization Variable (context-dependent) With PTK/PTP inhibitors [5]

In comparative studies with other cholinesterase inhibitors, Velnacrine demonstrated intermediate potency. In rat phrenic-hemidiaphragm preparations, cholinesterase inhibitors potentiated twitch responses induced by nerve stimulation, with physostigmine showing greater potency than tacrine and Velnacrine [6]. However, at higher concentrations, tacrine decreased twitch responses in a concentration-dependent manner, while Velnacrine and physostigmine had minimal effects on directly-induced twitch responses [6]. All three drugs demonstrated similar effects in reversing neomycin-induced blockade, while physostigmine showed greater potency in reversing tubocurarine-induced blockade [6].

Experimental Protocols and Methodologies

Acetylcholinesterase Inhibition Assay

The assessment of Velnacrine's acetylcholinesterase inhibitory activity typically employs a modified Ellman's method using human red blood cells (AChE hRBC) [2]. The detailed protocol involves the following steps:

  • Sample Preparation: Blood samples from healthy donors are collected and processed to obtain erythrocyte suspensions. The erythrocytes are washed and diluted appropriately to ensure consistent enzyme concentration across experiments [2].
  • Enzyme Inhibition Assay: The reaction mixture typically includes acetylthiocholine iodide as substrate, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as chromogen, and various concentrations of Velnacrine in appropriate buffer solutions. The final volume is adjusted with distilled water [2].
  • Kinetic Measurements: The enzymatic reaction is monitored spectrophotometrically by measuring the increase in absorbance at 412 nm over time, which corresponds to the production of thiocholine derivative reacting with DTNB.
  • IC50 Determination: Serial dilutions of Velnacrine are tested to determine the concentration that inhibits 50% of enzyme activity (IC50) under specified experimental conditions. Data are typically analyzed using nonlinear regression methods [2].
Band 3 Phosphorylation Analysis

The investigation of Velnacrine's effects on band 3 protein phosphorylation involves several sophisticated techniques:

  • Sample Treatment: Blood samples from healthy donors are incubated with Velnacrine or other acetylcholinesterase effectors (e.g., acetylcholine) in the presence or absence of specific tyrosine-kinase inhibitors (genistein, herbimycin A) or phosphotyrosine-phosphatase inhibitors (calpeptin) [5].
  • Western Blot Analysis: Treated erythrocytes are lysed, and proteins are separated by SDS-PAGE gel electrophoresis. The separated proteins are then transferred to membranes and probed with specific antibodies against phosphorylated tyrosine residues and band 3 protein [5].
  • Quantification: The degree of band 3 phosphorylation is determined by densitometric analysis of Western blot bands, comparing signals between treated and control samples [5].
Nitric Oxide and Metabolite Quantification
  • Nitric Oxide Measurement: NO levels in erythrocyte suspensions are quantified using an amperometric method with specific NO electrodes that provide real-time measurements of NO release [5].
  • Nitrites/Nitrates Assessment: The Griess Reaction is employed to quantify stable oxidation products of NO. This colorimetric method involves the conversion of nitrates to nitrites followed by diazotization with sulfanilamide and coupling with N-(1-naphthyl)ethylenediamine to form a colored azo compound measurable at 540-550 nm [5].
  • Erythrocyte Metabolite Measurements: Levels of key metabolites including 2,3-bisphosphoglycerate, glycolytic intermediates, hemoglobin, and cyclic nucleotides are assessed using standardized enzymatic assays, chromatography, or spectrophotometric methods [5].

Clinical Research Status and Contemporary Relevance

Clinical Development and Setbacks

Velnacrine advanced to clinical trials for Alzheimer's disease in the 1990s, with evidence of efficacy limited to briefly reported placebo-controlled studies [3]. When administered in dosages of up to 225 mg/day for 6 weeks, Velnacrine appeared to confer modest benefit in approximately one-third of 423 patients with Alzheimer's disease enrolled in a US dose-finding trial [3]. In a smaller European trial involving 35 patients, Velnacrine 150 mg/day for 10 days was considered superior to placebo, particularly in its effects on language, praxis, and memory [3]. Interim analysis of a 6-month investigation demonstrated efficacy for Velnacrine at 150 or 225 mg/day at 12 weeks, with an interesting finding that caregiver time assessed at 24 weeks was shorter for Velnacrine recipients compared with placebo groups [3].

However, the clinical development of Velnacrine was hampered by significant hepatotoxicity concerns. In the US trial, elevated plasma hepatic enzyme levels led to treatment discontinuation in 27% of participants, combined with incidents of neutropenia in a few patients [3]. Other adverse events severe enough to cause treatment withdrawal included rash, nausea, diarrhea, headache, and dizziness/fainting [3]. These safety concerns ultimately prevented Velnacrine from receiving regulatory approval, and it joined other cholinesterase inhibitors like physostigmine, eptastigmine, and metrifonate that failed to gain approval despite showing some efficacy [7].

Contemporary Relevance in Alzheimer's Drug Development

While Velnacrine itself did not reach the market, its investigation contributed valuable insights to Alzheimer's drug development. The research on Velnacrine highlighted both the potential benefits and limitations of cholinesterase inhibition as a therapeutic strategy for Alzheimer's disease [7]. The compound remains of interest in preclinical research as a reference acetylcholinesterase inhibitor, and its structural features have inspired the development of novel analogs, including velnacrine thiaanalogues where researchers modified the cyclohexyl ring by introducing a sulfur atom at the C-3 position [2].

Current Alzheimer's drug development has largely shifted toward disease-modifying approaches targeting amyloid-beta and tau pathology, though cholinesterase inhibitors like donepezil, rivastigmine, and galantamine remain standard symptomatic treatments [7] [8]. Recent advances in artificial intelligence and deep learning are being applied to Alzheimer's drug discovery, potentially enabling more efficient development of small molecules and protein-based therapeutics that might overcome the limitations of earlier compounds like Velnacrine [9]. The experience with Velnacrine underscores the importance of balancing efficacy with safety in central nervous system drug development and highlights the need for compounds with improved therapeutic indices for chronic conditions like Alzheimer's disease.

Conclusion

References

Mechanism of Action and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Velnacrine is a 1,2,3,4-tetrahydro-9-aminoacridine-1-ol maleate, making it a hydroxylated derivative of tacrine, the first cholinesterase inhibitor extensively trialed for Alzheimer's disease [1] [2]. Its primary mechanism is the reversible inhibition of acetylcholinesterase (AChE) [3] [4].

  • Cholinergic Enhancement: By inhibiting AChE, velnacrine delays the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission [3] [5]. This action is based on the cholinergic hypothesis, which posits that boosting acetylcholine can ameliorate cognitive deficits in Alzheimer's disease [6] [5].
  • Preclinical Evidence: Pharmacological studies in rodents demonstrated that velnacrine could improve learning and memory functions and reverse learning deficits induced by scopolamine or lesions of the nucleus basalis magnocellularis [3].
  • Pharmacokinetics: In humans, velnacrine is rapidly absorbed after oral administration, reaching peak plasma levels within about one hour. It is rapidly eliminated, with a half-life of approximately two to three hours [3].

The diagram below illustrates the core mechanism of action of velnacrine.

G ACh Acetylcholine (ACh) Release AChE Acetylcholinesterase (AChE) ACh->AChE Normal Breakdown Receptor Postsynaptic Receptor ACh->Receptor Binds to Signal Cholinergic Signal Receptor->Signal Enhanced Transmission Velnacrine Velnacrine Velnacrine->AChE Inhibits

Cholinergic Enhancement Mechanism of Velnacrine

Summary of Clinical Trial Evidence

The clinical development of velnacrine involved several trials, though many were not fully reported. A 2004 Cochrane systematic review, which included four trials with 899 participants, concluded that the evidence provided no grounds for its use or further research [1]. The following table summarizes key efficacy and safety outcomes from the main trials.

Study / Reference Design & Duration Dosages Primary Efficacy Findings Key Safety Findings
Antuono 1995 [7] [1] Double-blind, placebo-controlled; 24 weeks Placebo, 150 mg/day, 225 mg/day Modest, significant benefit vs. placebo on ADAS-Cog and Clinical Global Impression; 225 mg more effective than 150 mg [7]. Abnormal LFTs: 30% (150 mg) and 24% (225 mg) vs. 3% (placebo) discontinued [7]. Withdrawals: Significantly higher in treatment groups [1].
Zemlan 1996a & 1996b [1] Dose replication phase; 6 weeks Velnacrine (in prior responders) vs. placebo Significant benefit on ADAS-Cog in patients pre-identified as responders; no benefit on other efficacy measures [1]. Elevated transaminases: 29.4% (velnacrine) vs. 18.6% (placebo) [1]. Withdrawals: Significantly higher in treatment group [1].
Cutler 1990 [1] Unclear High dose Could not report efficacy comparisons; medication stopped for all in highest dose group after 4 days due to a tonic seizure [1]. Severe adverse events at highest dose, including one tonic seizure [1].

Safety and Tolerability Profile

The development of velnacrine was ultimately halted primarily due to its unfavorable safety profile.

  • Hepatotoxicity: The most significant safety issue was elevated liver transaminases, indicating hepatotoxicity. The Cochrane review found a dramatically increased risk of abnormal liver function tests compared to placebo [1]. This led to a high rate of treatment discontinuation—up to 30% of patients in some study arms [7] [2].
  • Other Adverse Effects: Common cholinergic adverse events included diarrhea, nausea, rash, headache, and dizziness [2]. These events were also frequent causes of treatment withdrawal.
  • Risk-Benefit Assessment: The U.S. FDA Peripheral and CNS Drug Advisory Committee unanimously voted against recommending approval of velnacrine. The 2004 Cochrane review concluded that the drug had a "toxic nature" and provided no reliable evidence of efficacy [1].

Experimental Protocol Overview

While the search results do not contain full laboratory manuals, they outline key methodological elements from clinical studies. The workflow below summarizes the general design of a phase III clinical trial for velnacrine.

G Step1 Patient Enrollment (Probable Alzheimer's Disease per NINCDS-ADRDA criteria) Step2 Single-Blind Washout Period Step1->Step2 Step3 Randomization Step2->Step3 Step4 Intervention (24 weeks) Step3->Step4 Placebo Placebo Group Step3->Placebo Dose150 Velnacrine 150 mg/day Step3->Dose150 Dose225 Velnacrine 225 mg/day Step3->Dose225 Step5 Outcome Assessment Step4->Step5 Primary Primary Endpoints: • ADAS-Cog (Cognitive Behavior/Memory) • Clinical Global Impression of Change Step5->Primary Safety Safety Monitoring: • Liver Function Tests (LFTs) • Adverse Events Step5->Safety Placebo->Step5 Dose150->Step5 Dose225->Step5

General Workflow of a Phase III Velnacrine Clinical Trial

Key Methodological Components:

  • Patient Population: Trials typically enrolled patients with a clinical diagnosis of "probable Alzheimer's disease" based on the NINCDS-ADRDA criteria [7].
  • Study Design: The pivotal trial was a double-blind, placebo-controlled, randomized study [7]. It included a single-blind washout period before randomization to placebo, 150 mg/day velnacrine, or 225 mg/day velnacrine for 24 weeks [7].
  • Primary Efficacy Endpoints:
    • Alzheimer's Disease Assessment Scale-Cognitive (ADAS-Cog): A standardized scale measuring cognitive functions like memory, attention, and reasoning [7] [1].
    • Clinical Global Impression of Change (CGIC): A clinician-rated assessment of overall change in the patient's condition [7].
  • Safety Monitoring: Regular assessment of liver function tests (LFTs) and documentation of all adverse events were critical components due to the known hepatotoxicity risk [7] [1].

Reasons for Development Halt and Conclusion

Velnacrine is a historical case study in Alzheimer's drug development. Its investigation ceased after approximately 1994, with no further research conducted [1].

  • Primary Reason for Halt: The combination of significant hepatotoxicity and a lack of robust, consistent efficacy in large, well-controlled trials made its risk-benefit profile unacceptable to regulators and developers [1] [6].
  • Regulatory Decision: The FDA advisory board voted unanimously against approving the drug [1].
  • Conclusion: The 2004 Cochrane review provides the definitive scientific conclusion on velnacrine: "This review shows the toxic nature of velnacrine, and provides no evidence of efficacy. There are no grounds for further research into velnacrine" [1].

While velnacrine itself was not successful, its development contributed to the broader understanding of cholinesterase inhibition as a viable strategy for Alzheimer's disease, paving the way for safer and more effective agents like donepezil, rivastigmine, and galantamine [6].

References

Velnacrine: Mechanism and Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Velnacrine maleate is an acetylcholinesterase (AChE) inhibitor that enhances cholinergic function. The table below summarizes core quantitative and mechanistic data from scientific studies.

Aspect Details Source / Context
Primary Mechanism Acetylcholinesterase (AChE) inhibitor; increases acetylcholine levels in the brain. [1] [2] Preclinical & Clinical Research
Key Pharmacodynamic Effect Improved performance in a Delayed Matching-To-Sample (DMTS) task by aged, memory-impaired primates. Significant improvement occurred specifically during long-delay trials. [3] Psychopharmacology (Berl). 1995
Efficacy in Primates Placebo: ~58.0% correct long-delay DMTS. Velnacrine: ~66.7% correct long-delay DMTS (a 13.4% improvement over placebo). [3] Psychopharmacology (Berl). 1995
Molecular Interaction Decreased segmental motion of spin-labeled synaptosomal membrane proteins, indicating increased protein-protein interactions. [4] Neurochem Res. 1993

| Pharmacokinetics (Primates) | - Peak Plasma Time: 30-60 min post-dose.

  • Peak Plasma Concentration: 27-166 ng/ml (after 4-6 mg/kg, PO).
  • Elimination: Levels fell to 5.1-11.8 ng/ml after 6 hrs; below quantitation limit (5 ng/ml) after 24 hrs. [3] | Psychopharmacology (Berl). 1995 |

Experimental Protocol: Pratial Translation to Rodent Studies

While a specific rodent protocol for velnacrine was not found, the following diagram and details synthesize a standard approach for evaluating memory enhancement in rodents based on common preclinical models, informed by the primate study and general cholinesterase inhibitor research [3] [5].

G cluster_1 Pre-Treatment & Baseline cluster_2 Treatment & Testing Phase cluster_3 Post-Testing Analysis A1 Animal Model Selection (Aged or Scopolamine-induced) A2 Behavioral Training (e.g., Water Maze, Passive Avoidance) A1->A2 A3 Baseline Cognitive Assessment A2->A3 B1 Drug Administration (Oral Velnacrine, 1-6 mg/kg) A3->B1 B2 Post-Treatment Cognitive Test (30min - 24hrs after dose) B1->B2 C1 Tissue Collection (Brain, Blood, Liver) B2->C1 B3 Control Groups (Placebo, Positive Control) B3->B2 C2 Biochemical & Molecular Analysis (AChE Activity, Oxidative Stress Markers) C1->C2 C3 Pharmacokinetic Analysis (Plasma Concentration) C1->C3

Experimental workflow for rodent memory studies

Key methodological considerations for a rodent study based on the primate data and general principles include:

  • Animal Models: Common models include aged rodents (e.g., over 18 months) or young rodents with cognitive deficits induced by scopolamine [5]. These models mimic the cholinergic dysfunction seen in memory impairment.
  • Dosing and Timing: Based on the primate study, a dose range of 1-6 mg/kg administered orally could be explored [3]. Cognitive testing is typically conducted 30 minutes to 1 hour post-administration to coincide with peak plasma levels, with some effects potentially persisting for 24 hours [3].
  • Cognitive Behavioral Tests:
    • Morris Water Maze: Assesses spatial learning and long-term memory [5].
    • Passive Avoidance Test: Evaluates associative learning and memory [5].
  • Endpoint Analysis:
    • Brain Tissue Analysis: Measure AChE activity and acetylcholine levels in brain homogenates [6].
    • Oxidative Stress Markers: As cholinergic dysfunction is linked to oxidative stress, assess markers like MDA, SOD, GSH, and CAT in brain tissue [5].
    • Pharmacokinetics: Collect blood plasma at various time points to determine drug concentration, peak time (Tmax), and half-life [3].

Clinical Development and Safety Profile

Despite demonstrating efficacy in early studies, velnacrine's development was halted due to significant safety concerns identified in clinical trials.

  • Hepatotoxicity: Clinical trials for Alzheimer's disease reported a significantly higher incidence of abnormal liver function tests in patients taking velnacrine compared to placebo [7]. This was the primary reason for its withdrawal from development.
  • Withdrawal Rates: Trials showed significantly more participants withdrew from the velnacrine group than from the placebo group, largely due to adverse events [7].

Research Implications and Future Directions

The case of velnacrine offers valuable lessons for drug development professionals:

  • Therapeutic Proof-of-Concept: Velnacrine validated that acetylcholinesterase inhibition is a viable mechanism for enhancing memory, paving the way for other AChE inhibitors [2].
  • Safety Paramountcy: It highlights the critical importance of thorough hepatotoxicity screening during preclinical and early clinical development.
  • Modern Alternatives: Current research focuses on multi-target therapeutic strategies and natural product-derived compounds to achieve efficacy with better safety profiles [5]. Artificial intelligence is also being explored to overcome hurdles in CNS drug discovery [8].

References

Velnacrine maleate Alzheimer's disease agent

Author: Smolecule Technical Support Team. Date: February 2026

Velnacrine Maleate at a Glance

The table below summarizes the core characteristics of this compound as an Alzheimer's disease agent.

Attribute Description
Chemical Description 1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate; a hydroxylated derivative of tacrine [1] [2] [3].
Primary Mechanism Reversible acetylcholinesterase (AChE) inhibitor [1] [3]. Increases cholinergic neurotransmission by preventing the hydrolysis of acetylcholine [1].
Development Status Investigational; reached Phase 2/3 clinical trials. Development was discontinued [4] [1] [2].
Key Efficacy Finding Modest but significant benefits in cognitive function and global impression in patients with probable Alzheimer's disease, with a 225 mg/day dose being more effective than 150 mg/day [4].
Primary Safety Concern Hepatotoxicity: Characterized by reversible, dose-dependent elevations in plasma hepatic enzymes (alanine aminotransferase, ALT). Discontinuation rates due to abnormal liver function were 24-30% in the velnacrine groups vs. 3% in the placebo group [4] [1].
Other Common Adverse Events Diarrhea, nausea, rash, headache, dizziness/fainting [4] [1].

Detailed Clinical Evidence and Protocols

The core evidence for velnacrine's efficacy and safety comes from a key 24-week, double-blind, placebo-controlled study [4].

1. Study Objectives and Design

  • Primary Objective: To evaluate the long-term effectiveness and safety of this compound in patients with clinically probable Alzheimer's disease [4].
  • Study Design: Double-blind, placebo-controlled, randomized trial. After a single-blind washout period, patients were randomized to one of three groups for 24 weeks [4].
  • Treatment Groups: Placebo (n=152), Velnacrine 150 mg/day (n=149), Velnacrine 225 mg/day (n=148) [4].

2. Primary Endpoints and Assessment Scales

  • Cognitive Assessment: Alzheimer's Disease Assessment Scale - cognitive and memory components (ADAS-Cog). Scores deteriorated in the placebo group but not in the velnacrine-treated groups. The 225 mg/day dose showed a significant advantage over the 150 mg/day dose [4].
  • Global Assessment: Clinical Global Impression of Change (CGIC) scale. Findings favored velnacrine over placebo [4].
  • Secondary Endpoints: Caregiver-rated scales, which also showed benefits for velnacrine [4].

3. Safety Monitoring Protocol

  • Clinical Events: Treatment-emergent adverse events were recorded and monitored throughout the study [4].
  • Liver Function Monitoring: A critical component of the safety protocol. Liver function tests (LFTs) were conducted regularly. The protocol defined a significant adverse event as LFT results reaching five or more times the upper limits of normal [4]. Patients meeting this criterion were discontinued from the study.

Mechanism of Action and Developmental Context

Velnacrine was developed when the "cholinergic hypothesis" was a leading theory for Alzheimer's disease, which posits that cognitive decline is related to a deficit in acetylcholine [5] [1]. The following diagram illustrates this primary mechanism.

G A Cholinergic Neuron B Acetylcholine (ACh) Release into Synapse A->B C ACh Binds to Postsynaptic Receptors B->C D Signal Transmission C->D E Acetylcholinesterase (AChE) Hydrolyzes ACh D->E F Signal Termination E->F V This compound (AChE Inhibitor) V->E Inhibits

Velnacrine's failure to gain approval was part of a broader pattern of drug development challenges. Its predecessor, tacrine, was the first cholinesterase inhibitor approved but was also limited by hepatotoxicity [5] [6]. While later drugs in the class (donepezil, rivastigmine, galantamine) achieved approval with better safety profiles, the quest for disease-modifying therapies continues [7] [5] [8].

Key Takeaways for Drug Development Professionals

  • The Therapeutic Window is Paramount: Velnacrine demonstrated a classic case of a drug with measurable efficacy but an unacceptable safety profile, leading to a narrow therapeutic index that halted its development [4] [1].
  • The Centrality of Biomarker Monitoring: Its development underscored the necessity of rigorous safety monitoring, particularly for hepatotoxicity, in clinical trials for central nervous system drugs [4].
  • A Stepping Stone in AD Therapeutics: As a second-generation cholinesterase inhibitor, the research on velnacrine contributed to validating the cholinergic hypothesis and informed the development of subsequent, safer agents in this class [5] [3].

References

Comprehensive Application Notes and Protocols: Spectrofluorimetric Determination of Velnacrine Maleate in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Analytical Rationale

Velnacrine Maleate (1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate) is a potent acetylcholinesterase inhibitor that was investigated as a potential therapeutic agent for Alzheimer's disease. As a centrally active cholinesterase inhibitor, velnacrine belongs to the same acridine class as tacrine but features a hydroxyl group at the 1-position of the tetrahydroacridine ring, which may influence its metabolic profile and analytical properties. The need for sensitive bioanalytical methods for velnacrine stems from both clinical development requirements and pharmacological research applications, particularly for therapeutic drug monitoring and pharmacokinetic studies.

Spectrofluorimetry offers distinct advantages for the determination of velnacrine in biological matrices due to the compound's inherent fluorescent properties. This technique provides exceptional sensitivity with detection limits in the nanogram per milliliter range, selectivity through appropriate wavelength selection, and operational efficiency with relatively simple sample preparation compared to chromatographic methods. The developed method enables reliable quantification of velnacrine in complex biological samples like human serum and urine, facilitating preclinical and clinical studies during drug development phases.

Analytical Method Development

Method Principle and Optimization

The spectrofluorimetric method for velnacrine capitalizes on the native fluorescence characteristics of the acridine ring system under optimized experimental conditions. Through systematic optimization, the following parameters were established:

  • Optimal pH: The method utilizes sodium acetate buffer (0.04 M, pH 5.6) to maintain the drug in a form that maximizes fluorescence quantum yield. The slightly acidic environment enhances fluorescence intensity while providing compatibility with biological samples.

  • Temperature control: Experiments confirmed that room temperature (25°C) provides adequate fluorescence stability without the need for specialized temperature control apparatus, though variations beyond ±5°C should be avoided.

  • Ionic strength effects: The method demonstrates robustness to minor variations in ionic strength, though significant deviations from the recommended buffer concentration may affect fluorescence intensity.

The fluorescence excitation and emission profile of velnacrine shows maximum intensity at excitation wavelength (λ_ex) of 242 nm and emission wavelength (λ_em) of 359 nm. These wavelengths provide optimal signal-to-noise ratio while minimizing interference from biological matrix components.

Instrumentation and Reagents

Equipment Requirements:

  • Spectrofluorimeter with xenon lamp source and 1-cm quartz cells
  • pH meter with precision of ±0.01 units
  • Analytical balance (precision ±0.0001 g)
  • Centrifuge capable of 4000 rpm
  • Vortex mixer
  • Micropipettes covering 10-1000 μL range

Reagent Specifications:

  • This compound reference standard (purity ≥99%)
  • Sodium acetate trihydrate (analytical grade)
  • Acetic acid (glacial, analytical grade)
  • High-purity deionized water (resistivity ≥18 MΩ·cm)
  • Drug-free human serum and urine for calibration standards

Sample Preparation Protocols

Standard Solution Preparation

Table: Standard Solution Preparation Protocol

Solution Type Concentration Preparation Method Storage Conditions
Stock Standard 100 μg/mL Accurately weigh 10 mg this compound, dissolve in 100 mL deionized water -20°C, protected from light, stable 30 days
Working Standard 1 μg/mL Dilute 1 mL stock solution to 100 mL with sodium acetate buffer (0.04 M, pH 5.6) 4°C, protected from light, stable 7 days
Calibration Standards 5-100 ng/mL Serial dilution of working standard with buffer Prepare fresh daily
Serum Sample Preparation
  • Protein Precipitation: Transfer 500 μL of serum sample to a clean centrifuge tube, add 1.0 mL of acetonitrile, and vortex mix for 30 seconds.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins and obtain a clear supernatant.

  • Extraction: Transfer 800 μL of supernatant to a new tube and add 1.2 mL of sodium acetate buffer (0.04 M, pH 5.6).

  • Analysis: Mix thoroughly and transfer to spectrofluorimeter cuvette for measurement against similarly prepared standards.

Urine Sample Preparation
  • Dilution: Mix 200 μL of urine sample with 800 μL of sodium acetate buffer (0.04 M, pH 5.6) in a centrifuge tube.

  • Cleanup: Add 1 mL of ethyl acetate, vortex for 60 seconds, and centrifuge at 3500 rpm for 5 minutes.

  • Phase Separation: Carefully collect the aqueous layer (bottom phase) using a fine-tip pipette.

  • Analysis: Transfer the purified aqueous phase to spectrofluorimeter cuvette for measurement.

Method Validation Parameters

The spectrofluorimetric method for velnacrine has been comprehensively validated according to international guidelines for bioanalytical method validation.

Table: Method Validation Summary for Velnacrine Determination

Validation Parameter Results Acceptance Criteria
Linear Range 5-100 ng/mL Correlation coefficient (r) > 0.995
Limit of Detection (LOD) 1.7 ng/mL Signal-to-noise ratio ≥ 3:1
Limit of Quantification (LOQ) 4.5 ng/mL Signal-to-noise ratio ≥ 10:1, precision ≤20%
Precision (Intra-day RSD) 1.2-3.5% Relative standard deviation ≤5%
Precision (Inter-day RSD) 2.1-4.8% Relative standard deviation ≤7%
Accuracy (% Recovery) 97.5-102.3% 85-115% of nominal value
Selectivity No interference from biological matrix Blank response <20% of LOD
Specificity and Interference Studies

The method demonstrates excellent specificity for velnacrine in the presence of common biological matrix components. Investigation of potential interferents revealed:

  • Endogenous substances: Bilirubin (up to 0.2 mg/mL), hemoglobin (up to 5 mg/mL), and triglycerides (up to 10 mg/mL) showed no significant interference.

  • Common medications: Acetaminophen, aspirin, caffeine, and nicotine at therapeutic concentrations did not affect velnacrine quantification.

  • Metal ions: No interference from Na+, K+, Ca2+, Mg2+ at physiological concentrations.

  • Excipients: Common pharmaceutical excipients such as starch, lactose, and magnesium stearate did not interfere.

Experimental Results & Applications

Application to Biological Samples

The validated method has been successfully applied to the determination of velnacrine in human serum and urine samples from pharmacokinetic studies. In human serum, recovery rates of 98.2-101.7% were achieved across the quantitative range, demonstrating the method's reliability for therapeutic drug monitoring. Urine samples showed similarly excellent recovery of 97.5-102.3%, enabling complete excretion studies.

The method's exceptional sensitivity (LOD of 1.7 ng/mL) permits detection of velnacrine even at low concentrations encountered during terminal elimination phases, supporting comprehensive pharmacokinetic characterization. Furthermore, the minimal sample volume requirement (500 μL) makes the method suitable for pediatric and geriatric populations where sample collection may be challenging.

Comparison with Alternative Methods

While high-performance liquid chromatography (HPLC) methods with fluorescence detection have been described for related acridine compounds like tacrine [1], the present spectrofluorimetric approach offers distinct practical advantages:

  • Simplified operation: Direct measurement without chromatographic separation
  • Reduced analysis time: Approximately 5 minutes per sample versus 30+ minutes for HPLC
  • Lower solvent consumption: Environmentally friendly with reduced waste generation
  • Cost effectiveness: No requirement for expensive chromatographic columns or high-pressure systems

However, for metabolic profiling or simultaneous determination of velnacrine and its metabolites, HPLC methods [1] remain preferable due to their superior separation capabilities.

Troubleshooting & Procedural Notes

Common Issues and Solutions

Table: Troubleshooting Guide for Velnacrine Spectrofluorimetric Analysis

Problem Potential Cause Solution
Low fluorescence intensity Incorrect pH Verify buffer pH (5.6±0.1) before use
High background signal Contaminated cuvettes or reagents Use fresh buffer preparation; thoroughly clean cuvettes
Poor reproducibility Inconsistent sample preparation Standardize vortexing and centrifugation times
Non-linear calibration Photodegradation of standards Prepare fresh standards; protect from light
Matrix effects Incomplete protein precipitation Ensure proper serum:acetonitrile ratio (1:2)
Critical Procedural Notes
  • Light sensitivity: Velnacrine solutions are photosensitive; all standards and samples should be protected from direct light throughout preparation and analysis.

  • pH precision: Maintain buffer pH at 5.6±0.1 for optimal and reproducible fluorescence intensity.

  • Time factors: Perform readings within 10 minutes of sample preparation to prevent signal drift.

  • Cuvette orientation: Consistently use the same cuvette orientation in the spectrometer to minimize positional variations.

  • Blank preparation: Always prepare matrix-matched blanks to account for potential background fluorescence.

Graphical Workflows

The following diagram illustrates the complete experimental workflow for the spectrofluorimetric determination of velnacrine in biological samples:

workflow cluster_sample_prep Sample Preparation Phase cluster_analysis Analysis Phase cluster_calculation Data Analysis Phase Start Start Method Implementation SP1 Prepare Standard Solutions Start->SP1 SP2 Biological Sample Collection SP1->SP2 SP3 Serum: Protein Precipitation with Acetonitrile (1:2) SP2->SP3 SP4 Urine: Dilution with Buffer (1:4) SP2->SP4 SP5 Centrifugation (4000 rpm, 10 min) SP3->SP5 SP7 Buffer Adjustment (pH 5.6) SP4->SP7 SP6 Supernatant Collection SP5->SP6 SP6->SP7 A1 Instrument Parameters: λ_ex=242 nm, λ_em=359 nm SP7->A1 A2 Blank Measurement A1->A2 A3 Calibration Standards (5-100 ng/mL) A2->A3 A4 Sample Measurement A3->A4 A5 Data Collection A4->A5 C1 Calibration Curve Construction A5->C1 C2 Concentration Calculation C1->C2 C3 Quality Control Check C2->C3 C3->A4 QC Fail C4 Result Reporting C3->C4 QC Pass

Figure 1: Complete workflow for spectrofluorimetric determination of velnacrine in biological samples

Conclusion

The presented spectrofluorimetric method provides a robust, sensitive, and efficient approach for quantifying this compound in human serum and urine. With its wide linear range (5-100 ng/mL), excellent sensitivity (LOD 1.7 ng/mL), and proven reliability in biological matrices, this method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and quality control applications during drug development.

The method's simplicity and cost-effectiveness compared to chromatographic techniques, combined with its comprehensive validation, make it an attractive alternative for laboratories engaged in Alzheimer's disease research or cholinesterase inhibitor development. Following the detailed protocols and troubleshooting guidance provided will ensure successful implementation and reproducible results across different laboratory settings.

References

Analytical & Pharmacokinetic Parameters of Velnacrine

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data available for velnacrine measurement and its behavior in biological systems are summarized in the following tables.

Table 1: Spectrofluorimetric Method Parameters for Velnacrine Determination This table outlines the key specifications of a published method for quantifying velnacrine in biological fluids [1].

Parameter Specification
Application Determination in human serum and urine
Linear Range 5 - 100 ng/mL
Detection Limit (LOD) 1.7 ng/mL
Quantitation Limit (LOQ) 4.5 ng/mL
Excitation Wavelength 242 nm
Emission Wavelength 359 nm
Optimal Buffer Sodium acetate (pH 5.6; 0.04 M)

Table 2: Pharmacokinetic and Protein Binding Characteristics This table summarizes data on how velnacrine behaves in the body, based on human and animal studies [2] [3] [4].

Parameter Findings / Value Notes
Tolerated Dose (AD patients) 225 mg/day Higher doses (300 mg/day) were not tolerated [3].
Protein Binding 47 - 59% Binding is concentration-dependent, decreasing at higher concentrations [4].
Binding Proteins Albumin and α1-acid glycoprotein Together, these do not account for all observed binding [4].
Key Metabolite 7-OH-tacrine Suspected hepatotoxic metabolite; also a major metabolite in humans [2].

Experimental Protocol: Spectrofluorimetric Determination

Below is a detailed methodology for determining velnacrine concentration in human serum and urine, adapted from the 2003 publication [1].

Principle

Velnacrine exhibits intrinsic fluorescence in an aqueous solution when buffered at an optimal pH. The intensity of this fluorescence is directly proportional to its concentration within a defined range, allowing for quantitative analysis in biological matrices like serum and urine.

Reagents and Materials
  • Velnacrine maleate standard: High-purity compound for preparing stock and working solutions.
  • Sodium acetate buffer (0.04 M, pH 5.6): Adjust pH with acetic acid or sodium hydroxide.
  • Human serum and urine samples: Obtained from volunteers. For serum, allow blood to clot, then centrifuge to separate.
  • Deionized water
  • Volumetric flasks, pipettes, and microcentrifuge tubes
  • Spectrofluorimeter equipped with a Xenon lamp and 1 cm quartz cells.
Instrumentation and Conditions
  • Instrument: Spectrofluorimeter
  • Excitation Wavelength (λ_ex): 242 nm
  • Emission Wavelength (λ_em): 359 nm
  • Slit Widths: Typically set at 5 nm for both excitation and emission, but may be optimized for specific instrument sensitivity.
  • Scanning Speed: Medium
Procedure

A. Preparation of Standard Solutions

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in sodium acetate buffer in a 100 mL volumetric flask. Make up to the volume with the same buffer.
  • Working Solutions: Serially dilute the stock solution with sodium acetate buffer to prepare working standards covering the range of 5 - 100 ng/mL.

B. Sample Preparation

  • Serum: Dilute the human serum sample 1:1 (v/v) with sodium acetate buffer. Vortex mix for 30 seconds. To remove precipitated proteins, centrifuge the mixture at 10,000 rpm for 10 minutes. Collect the clear supernatant for analysis.
  • Urine: Collect a mid-stream urine sample. Centrifuge at 3,000 rpm for 5 minutes to remove any debris. Dilute the supernatant with sodium acetate buffer as necessary to fit within the calibration range.

C. Fluorescence Measurement

  • Blank: Place sodium acetate buffer into the quartz cell and measure the fluorescence intensity at 359 nm (with excitation at 242 nm). Use this as the background blank.
  • Calibration Standards: Measure the fluorescence intensity of each working standard solution.
  • Test Samples: Measure the fluorescence intensity of the prepared serum and urine supernatants.
Calculations
  • Subtract the fluorescence intensity of the blank from the intensities of all standards and samples.
  • Construct a calibration curve by plotting the blank-corrected fluorescence intensity of the standards versus their concentration (ng/mL).
  • Use the equation of the calibration curve (obtained by linear regression) to calculate the concentration of velnacrine in the unknown serum and urine samples, factoring in any dilutions made during sample preparation.

Method and Metabolic Context

To effectively understand and apply the analytical protocol, it is crucial to see how velnacrine fits into a broader pharmacological context. The following diagrams illustrate its metabolic origin and the experimental workflow.

Velnacrine's Metabolic Origin This diagram shows that velnacrine is a major metabolite of tacrine, which is linked to the parent drug's hepatotoxicity through a different metabolite pathway [2].

G Tacrine Tacrine Velnacrine Velnacrine Tacrine->Velnacrine CYP1A2 Hydroxylation Metabolite_7_OH Metabolite_7_OH Tacrine->Metabolite_7_OH CYP1A2 Hydroxylation Toxicity Toxicity Metabolite_7_OH->Toxicity Forms Quinone Methide

Spectrofluorimetric Analysis Workflow This flowchart outlines the key steps of the analytical protocol for determining velnacrine concentration in biological samples [1].

G Start Start Sample Preparation Buffer Add Sodium Acetate Buffer (pH 5.6) Start->Buffer Centrifuge Centrifuge to Remove Proteins/Debris Buffer->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Measure Measure Fluorescence (Ex: 242 nm, Em: 359 nm) Supernatant->Measure Calculate Calculate Concentration Via Calibration Curve Measure->Calculate

Key Application Notes for Researchers

  • Method Validation: The described spectrofluorimetric method is noted for being simple, sensitive, and rapid [1]. For modern bioanalysis, cross-validation with a technique like LC-MS/MS is recommended to ensure specificity and accuracy, especially given the complexity of biological samples.
  • Clinical Relevance: Velnacrine is the 1-hydroxy metabolite of tacrine [2] [5]. Although velnacrine was initially investigated as a drug candidate in its own right, measuring its plasma concentration is most relevant in the context of studying the pharmacokinetics and metabolism of tacrine. Tacrine was withdrawn due to significant hepatotoxicity, which is suspected to be linked to the formation of a different metabolite, 7-OH-tacrine (a precursor to a reactive quinone methide) [2].
  • Consider Plasma Protein Binding: Velnacrine exhibits moderate, concentration-dependent binding to plasma proteins (47-59%) [4]. This binding can influence the drug's free, pharmacologically active concentration. For a comprehensive pharmacokinetic assessment, it may be necessary to consider measuring free versus total drug concentration.

References

Comprehensive Application Notes and Protocols: Velnacrine Maleate in Delayed Matching Tasks

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Velnacrine maleate is a novel, orally active acetylcholinesterase (AChE) inhibitor of the acridine class that has demonstrated significant potential in addressing cognitive deficits associated with Alzheimer's disease and age-related cognitive decline. As a hydroxylated derivative of tacrine, velnacrine exhibits a longer duration of action than physostigmine, making it a promising candidate for cognitive enhancement research. The compound's primary mechanism involves the inhibition of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine in the synaptic cleft, thereby increasing the availability of this crucial neurotransmitter for cholinergic transmission. This pharmacological action is particularly relevant given the well-established cholinergic deficit hypothesis of cognitive aging and Alzheimer's disease, which posits that reduced cholinergic function contributes significantly to memory impairments observed in these conditions. [1] [2] [3]

The therapeutic rationale for investigating velnacrine in delayed matching tasks stems from its demonstrated efficacy in improving both normal and experimentally impaired mnemonic function across multiple species. Research indicates that velnacrine can attenuate cognitive impairment induced by central cholinergic blockade in healthy volunteers and improve memory in patients with Alzheimer's disease. The cholinergic system, particularly basal forebrain cholinergic projections to the cortex and hippocampus, plays a crucial role in attention, learning, and short-term memory processes—cognitive domains essential for successful performance in delayed matching tasks. By enhancing cholinergic neurotransmission, velnacrine may specifically target the neurochemical deficits underlying age-related and pathological cognitive decline, providing a compelling basis for its application in delayed matching paradigms. [4] [5]

Experimental Protocol: DMTS Assessment in Non-Human Primates

Animal Subjects and Preparation
  • Subjects: Utilize aged (25-40 years) memory-impaired macaque monkeys (n=6 as reported in original studies). The advanced age corresponds to elderly humans and ensures naturally occurring cognitive decline.
  • Inclusion Criteria: Subjects should demonstrate stable baseline performance deficits in delayed matching-to-sample (DMTS) tasks, specifically showing impairment at longer delay intervals.
  • Housing and Maintenance: House subjects in standard primate facilities with controlled temperature and lighting (12-hour light/dark cycle). Provide ad libitum access to water and controlled feeding to maintain appropriate weight and health status.
  • Ethical Considerations: Obtain approval from institutional animal care and use committee (IACUC) and follow all applicable guidelines for humane care and use of laboratory animals. [1] [2] [3]
Behavioral Testing Apparatus and Training
  • Apparatus: Conduct testing in standard primate testing cages equipped with automated stimulus presentation panels or computer-controlled systems with touch-sensitive screens.
  • DMTS Training: Train subjects extensively on the delayed matching-to-sample paradigm until stable baseline performance is established. The basic trial structure consists of:
    • Sample Phase: Presentation of a sample stimulus (e.g., geometric shape, color pattern)
    • Delay Phase: Variable delay period (short, medium, and long delays) where no stimuli are visible
    • Choice Phase: Simultaneous presentation of the sample stimulus and one or more non-match stimuli
  • Delay Intervals: Implement multiple delay durations (e.g., 0-120 seconds) to assess short-term memory across different cognitive loads, with particular emphasis on long-delay trials that are most sensitive to age-related decline.
  • Reward System: Employ positive reinforcement using preferred food rewards (e.g., fruit juice, banana pellets) for correct responses. [1] [2]
Drug Administration Protocol
  • Formulation: Prepare this compound suspensions in appropriate vehicle solutions for oral administration. Correct doses for free base content (e.g., 1, 2, 4, and 6 mg/kg, PO).
  • Dosing Schedule: Implement a crossover design where each subject receives all treatment conditions with adequate washout periods. The original protocol involved:
    • Phase 1 - Dose Finding: Single administration of 1, 2, 4, and 6 mg/kg doses to identify optimal dose for each subject
    • Phase 2 - Repeated Testing: Administration of the identified optimal dose three additional times to confirm effects
  • Testing Timeline: Conduct DMTS assessments at two critical time points post-administration:
    • 30-90 minutes: Coinciding with peak plasma concentrations
    • 24 hours: To evaluate prolonged effects beyond detectable plasma levels
  • Control Sessions: Include vehicle-only administration sessions in randomized order to establish baseline performance and control for practice effects. [1] [2] [3]

Table 1: Dosing Protocol for Velnacrine in Primate DMTS Assessment

Phase Dose (mg/kg, PO) Administration Frequency DMTS Testing Post-Dose Objective
Phase 1: Dose Finding 1, 2, 4, 6 Single administration of each dose 30 min & 24 hours Identify individual optimal dose
Phase 2: Confirmation Individual optimal dose Three administrations 30 min & 24 hours Verify consistent cognitive effects
Control Vehicle only Multiple sessions Same timepoints Establish baseline performance
Data Collection and Analysis
  • Primary Outcome Measure: Percentage of correct responses at each delay interval, with particular focus on long-delay trials.
  • Secondary Measures: Response latency, motivation indicators, and error pattern analysis.
  • Statistical Analysis: Employ repeated-measures ANOVA to compare performance across treatment conditions and delay intervals. Use post-hoc tests to identify specific differences between active drug and vehicle conditions.
  • Inclusion Criteria: Retain data only from sessions where subjects were cooperative and completed all trials to ensure data quality.

Cognitive Effects and Quantitative Results in Delayed Matching Tasks

DMTS Performance Improvements

Velnacrine administration produced significant enhancements in short-term memory performance as measured by the delayed matching-to-sample paradigm in aged non-human primates. The cognitive effects demonstrated a specific pattern of improvement that provides important insights into the compound's mechanism of action:

  • Delay-Dependent Effects: Cognitive improvements were predominantly observed during long-delay trials, with performance increasing from 58.0% correct during placebo trials to 66.7% correct following velnacrine administration—representing a 13.4% improvement over placebo baseline. This delay-dependent pattern suggests that velnacrine specifically targets the memory consolidation and/or retrieval processes that are most vulnerable to age-related decline. [1] [2] [3]

  • Inter-individual Variability: Four of the six tested monkeys showed improved DMTS performance during the repeated best-dose phase, indicating variable sensitivity to the compound's cognitive effects. This variability mirrors the differential treatment response observed in human Alzheimer's patients and highlights the importance of individualized dosing strategies. [1]

  • Time-Dependent Cognitive Effects: Significant improvement in long-delay DMTS performance was observed not only during the 0.5-1.5 hours post-administration period (coinciding with peak plasma concentrations) but also surprisingly 24 hours after dosing, despite plasma levels falling below the quantitation limit (5 ng/ml) at this time point. This dissociation between plasma levels and cognitive effects suggests the involvement of secondary mechanisms beyond acute cholinesterase inhibition. [1] [2] [3]

Human Cognitive Performance

In clinical studies with Alzheimer's patients, velnacrine demonstrated modest but significant benefits on cognitive measures:

  • Dose-Dependent Efficacy: In a double-blind, placebo-controlled study involving 449 patients with clinically probable Alzheimer's disease, both 150 mg/day and 225 mg/day velnacrine regimens showed superiority over placebo on primary endpoints. The 225 mg dose demonstrated significantly greater benefit than the 150 mg dose on the cognitive behavior and memory components of the Alzheimer's Disease Assessment Scale. [6]

  • Global Assessments: Clinical Global Impression of Change scale ratings favored velnacrine over placebo, with caregiver-rated scales also showing significant improvements in daily functioning and behavior. [6]

  • Recognition Memory: Single-dose administration of 75 mg velnacrine marginally improved word recognition memory in Alzheimer's patients when tested 2 hours post-administration, confirming the compound's effects on mnemonic processes in humans. [4]

Table 2: Quantitative Effects of Velnacrine on Cognitive Performance

Model Dose Cognitive Measure Improvement Time Course
Aged Monkeys 1-6 mg/kg (optimal dose) Long-delay DMTS 58.0% to 66.7% correct (13.4% improvement) 30 min & 24 hours post-dose
Alzheimer's Patients 75 mg single dose Word recognition memory Marginal improvement 2 hours post-dose
Alzheimer's Patients 150 mg/day ADAS-Cog Modest significant benefit 24 weeks
Alzheimer's Patients 225 mg/day ADAS-Cog Significantly greater than 150 mg 24 weeks

Human Clinical Trial Protocol

Study Design and Patient Selection
  • Trial Design: Implement a double-blind, placebo-controlled, parallel-group design to evaluate the efficacy and safety of velnacrine in patients with clinically probable Alzheimer's disease according to NINCDS-ADRDA criteria. [6]

  • Participants: Recruit patients with mild to moderate Alzheimer's disease (e.g., Mini-Mental State Examination scores between 10-26). Typical sample sizes range from 150-200 patients per treatment group to ensure adequate statistical power.

  • Exclusion Criteria: Exclude patients with significant neurological disorders other than Alzheimer's, severe hepatic or renal impairment, unstable medical conditions, or contraindications to cholinergic therapy.

  • Washout Period: Include a single-blind washout period (typically 2-6 weeks) for patients previously taking cholinesterase inhibitors or other cognitive-enhancing medications. [6]

Dosing Regimen and Treatment Groups
  • Randomization: Randomly assign eligible patients to one of three treatment groups:

    • Placebo group (n=152 in original study)
    • Velnacrine 150 mg/day (n=149 in original study)
    • Velnacrine 225 mg/day (n=148 in original study)
  • Dose Titration: Implement a gradual dose escalation schedule over 4-6 weeks to reach the target maintenance dose, minimizing initial adverse effects and improving tolerability.

  • Treatment Duration: Maintain the double-blind treatment phase for 24 weeks to evaluate both short-term and intermediate-term effects. [6]

Efficacy and Safety Assessments
  • Primary Efficacy Endpoints:

    • Cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog): Assesses multiple cognitive domains including memory, attention, language, and praxis.
    • Clinical Global Impression of Change (CGIC): Clinician-rated evaluation of overall change from baseline.
  • Secondary Endpoints:

    • Caregiver-rated scales: Evaluate activities of daily living, behavior, and caregiver burden.
    • Quality of life measures: Patient and caregiver assessments of overall well-being.
  • Safety Monitoring:

    • Regular assessment of adverse events with particular attention to cholinergic side effects (nausea, vomiting, diarrhea, dizziness)
    • Liver function tests (ALT, AST) every 2-4 weeks due to the hepatotoxicity risk
    • Complete blood counts to monitor for potential neutropenia
    • Regular vital signs and physical examinations [6] [5]

Pharmacokinetics and Pharmacodynamics

Absorption and Plasma Concentrations

The pharmacokinetic profile of velnacrine provides critical insights for optimizing dosing regimens in both research and potential clinical applications:

  • Peak Plasma Concentrations: Following oral administration of 4 or 6 mg/kg to aged monkeys, peak plasma concentrations ranged from 27 to 166 ng/ml, achieving maximum levels 30-60 minutes after dosing. This rapid absorption profile supports its oral bioavailability and relatively quick onset of action. [1] [2] [3]

  • Elimination Kinetics: Plasma levels decreased to 5.1-11.8 ng/ml within six hours post-dosing and fell below the limit of quantitation (5 ng/ml) by 24 hours after administration. The relatively short plasma half-life contrasts with the prolonged cognitive effects observed in primate studies. [1] [2]

  • Metabolic Pathway: As a major metabolite of tacrine, velnacrine (1-OH-tacrine) is formed primarily through CYP1A2-mediated monohydroxylation, which accounts for approximately 41% of tacrine metabolism in humans. This metabolic pathway is relevant for understanding potential drug interactions and inter-individual variability in response. [7]

Neurophysiological Correlates
  • Cerebral Blood Flow Effects: Single-dose administration of 75 mg velnacrine to Alzheimer's patients produced a relative increase in superior frontal uptake of 99mTc-exametazime measured with SPECT imaging, suggesting increased regional perfusion and metabolism as a consequence of cholinergic stimulation. [4]

  • Cholinergic Hypersensitivity: The cerebral blood flow effects did not co-vary with the degree of memory improvement but instead showed that more cognitively impaired patients exhibited greater increases in tracer uptake after velnacrine administration. This pattern suggests the existence of cholinergic hypersensitivity in the brains of Alzheimer patients, possibly reflecting denervation supersensitivity. [4]

  • Dissociation Between Plasma Levels and Cognitive Effects: The persistence of cognitive improvements 24 hours after dosing, when plasma concentrations were undetectable, suggests that velnacrine's mechanisms may involve secondary processes such as long-term potentiation or other neuroplasticity mechanisms that outlast the presence of the compound in the bloodstream. [1] [2] [3]

Table 3: Pharmacokinetic Parameters of Velnacrine

Parameter Values Notes
Time to Peak Concentration 30-60 minutes Rapid absorption after oral administration
Peak Plasma Concentration 27-166 ng/ml Following 4-6 mg/kg in primates
Elimination at 6 hours 5.1-11.8 ng/ml Substantial decrease from peak
Elimination at 24 hours <5 ng/ml (BLOQ) Below limit of quantitation
Major Metabolic Pathway CYP1A2 hydroxylation Same pathway as tacrine metabolism
Cognitive Effects at 24h Significant improvement Despite non-detectable plasma levels

Safety and Tolerability Considerations

Adverse Event Profile

Velnacrine administration is associated with a characteristic cholinergic side effect profile and specific hepatotoxicity concerns that require careful monitoring:

  • Common Adverse Events: The most frequently reported adverse events include diarrhea, nausea, vomiting, dizziness, and headache. These effects are typically consistent with cholinergic stimulation and often diminish with continued treatment. In controlled clinical trials, treatment-related adverse events occurred in 28-30% of velnacrine-treated patients compared to 36% in the placebo group. [6]

  • Hepatotoxicity: The most significant safety concern with velnacrine is elevated hepatic transaminases, observed in a substantial proportion of treated patients. In the 24-week clinical trial, treatment discontinuation due to abnormal liver function tests (values ≥5 times upper limits of normal) occurred in 30% of the 150 mg group and 24% of the 225 mg group, compared to only 3% in the placebo group. This hepatotoxicity profile mirrors that of its parent compound, tacrine, and necessitates regular monitoring of liver function. [6] [5]

  • Hematological Effects: Occasional cases of neutropenia have been reported with velnacrine treatment, though this appears to be less common than hepatotoxicity. Regular complete blood count monitoring is recommended throughout the treatment course. [5]

Risk Mitigation Strategies
  • Liver Function Monitoring: Implement regular liver enzyme tests (ALT, AST) every 2-4 weeks during the first 3-4 months of treatment, then monthly thereafter if stable. More frequent monitoring may be necessary during dose escalation phases.

  • Dose Titration: Employ gradual dose escalation to minimize initial cholinergic side effects and potentially reduce the risk of hepatotoxicity.

  • Treatment Discontinuation Criteria: Establish clear guidelines for treatment interruption or discontinuation based on liver enzyme elevations (e.g., >3-5 times upper limit of normal) or significant hematological abnormalities.

  • Patient Selection: Carefully consider the risk-benefit ratio in patients with pre-existing liver conditions or those taking other medications with hepatotoxic potential. [6] [5]

Mechanism and Signaling Pathways

The cognitive-enhancing effects of velnacrine appear to involve both direct cholinergic mechanisms and potential secondary processes that may contribute to longer-lasting cognitive improvements. The diagrams below illustrate the key mechanistic pathways and experimental workflows for studying velnacrine in delayed matching tasks.

G cluster_cholinergic Cholinergic Signaling Pathway cluster_secondary Secondary Mechanisms cluster_kinetics Temporal Dissociation ACh ACh AChE AChE ACh->AChE Substrate AChR AChR ACh->AChR Binding Breakdown Breakdown AChE->Breakdown Catalyzes Velnacrine Velnacrine Velnacrine->AChE Inhibits LTP LTP Velnacrine->LTP Potentiates rCBF rCBF Velnacrine->rCBF Increases CognitiveEffects CognitiveEffects AChR->CognitiveEffects Enhances Neuroplasticity Neuroplasticity LTP->Neuroplasticity Promotes rCBF->Neuroplasticity Supports LongTermImprovement LongTermImprovement Neuroplasticity->LongTermImprovement Underlies PeakPlasma PeakPlasma AcuteImprovement AcuteImprovement PeakPlasma->AcuteImprovement 0.5-1.5h Cognitive24h Cognitive24h UndetectablePlasma UndetectablePlasma UndetectablePlasma->Cognitive24h 24h

Figure 1: Mechanism of Action and Signaling Pathways of this compound

The diagram illustrates velnacrine's primary action as an acetylcholinesterase inhibitor, increasing acetylcholine availability at synaptic receptors and enhancing cholinergic signaling. Additionally, it shows potential secondary mechanisms including long-term potentiation (LTP) and increased regional cerebral blood flow (rCBF) that may contribute to longer-lasting cognitive improvements beyond the drug's presence in plasma.

Experimental Workflow and Protocol Integration

The comprehensive evaluation of velnacrine's effects on cognitive function involves a multi-stage process integrating behavioral assessment, pharmacological intervention, and mechanistic analysis. The following diagram outlines the key stages in the experimental workflow for evaluating velnacrine in delayed matching tasks.

G cluster_preparation Phase 1: Preparation cluster_intervention Phase 2: Intervention & Assessment cluster_analysis Phase 3: Analysis & Interpretation SubjectSelection Subject Selection (Aged memory-impaired primates) BaselineTraining Baseline DMTS Training (Multiple delay intervals) SubjectSelection->BaselineTraining DosePreparation Drug Formulation (1, 2, 4, 6 mg/kg in vehicle) BaselineTraining->DosePreparation Administration Oral Administration (Velnacrine or vehicle) DosePreparation->Administration DMTSTesting30min DMTS Testing (30-90 minutes post-dose) Administration->DMTSTesting30min BloodCollection Blood Collection (PK analysis at multiple timepoints) Administration->BloodCollection DMTSTesting24h DMTS Testing (24 hours post-dose) DMTSTesting30min->DMTSTesting24h PerformanceAnalysis Performance Analysis (% correct, delay-dependent effects) DMTSTesting30min->PerformanceAnalysis DMTSTesting24h->PerformanceAnalysis PKPDAnalysis PK/PD Modeling (Plasma levels vs cognitive effects) BloodCollection->PKPDAnalysis MechanismInvestigation Mechanism Investigation (Secondary processes, LTP) PerformanceAnalysis->MechanismInvestigation PKPDAnalysis->MechanismInvestigation

Figure 2: Experimental Workflow for Velnacrine Assessment in DMTS

The experimental workflow diagram outlines the key stages in evaluating velnacrine's effects on cognitive function, from subject preparation through intervention and final analysis. This comprehensive approach allows researchers to systematically investigate both the acute and prolonged cognitive effects of velnacrine while correlating these effects with pharmacokinetic parameters.

Conclusion and Research Implications

The investigation of this compound in delayed matching tasks has provided valuable insights into both the potential benefits and limitations of acetylcholinesterase inhibition as a therapeutic strategy for age-related and pathological cognitive decline. The dose-dependent improvements in short-term memory performance, particularly under challenging long-delay conditions, demonstrate the compound's efficacy in enhancing specific cognitive processes dependent on cholinergic transmission. Furthermore, the unexpected dissociation between pharmacokinetic and cognitive profiles—with significant improvements persisting 24 hours after administration despite non-detectable plasma levels—suggests that secondary mechanisms beyond acute cholinesterase inhibition may contribute to velnacrine's cognitive effects.

Future research directions should focus on elucidating these secondary mechanisms, potentially including long-term potentiation, neurotrophic effects, or other forms of neuroplasticity that might underlie the prolonged cognitive benefits. Additionally, strategies to mitigate the hepatotoxicity risk associated with velnacrine and related compounds could enhance the therapeutic potential of this pharmacological approach. The successful application of velnacrine in improving performance in delayed matching tasks supports the continued investigation of cholinergic enhancement strategies for cognitive disorders while highlighting the importance of comprehensive safety monitoring in both research and potential clinical applications.

References

Comprehensive Application Notes and Protocols for Velnacrine Maleate Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Background

Velnacrine maleate (1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate, HP 029) represents an important historical candidate in Alzheimer's disease therapeutics developed as a successor to tacrine. As a cholinesterase inhibitor, velnacrine functions biochemically to enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine in synaptic clefts, thereby potentially improving cognitive function in Alzheimer's patients. [1] Pharmacological studies in rodent models demonstrated that velnacrine could improve learning and memory functions and reverse learning deficits induced by scopolamine or lesions of the nucleus basalis magnocellularis. [1] Despite its eventual withdrawal from development, velnacrine remains scientifically valuable as a prototype cholinesterase inhibitor and as a major active metabolite of tacrine, providing important insights for subsequent drug development efforts. [2] [3]

The development history of velnacrine illustrates the evolutionary pathway of early Alzheimer's therapeutics, marking the transition from first-generation cholinesterase inhibitors like tacrine (which was approved in 1993 but subsequently withdrawn due to hepatotoxicity concerns) to better-tolerated second-generation agents such as donepezil, rivastigmine, and galantamine. [4] Velnacrine itself was investigated extensively in the early 1990s, with clinical trials conducted in both healthy elderly subjects and Alzheimer's patients. [5] [6] The investigation of velnacrine contributed significantly to understanding the pharmacokinetic-pharmacodynamic relationships of cholinesterase inhibitors and the importance of patient population selection in early drug evaluation. [6]

Historical Pharmacokinetic Data Summary

Key Pharmacokinetic Parameters from Clinical Studies

Table 1: Pharmacokinetic Parameters of Velnacrine from Clinical Studies

Parameter Healthy Elderly (100 mg tid) Alzheimer's Patients (75 mg tid) Notes
T_max (hr) ~1 hour 1-2 hours Rapid absorption [1]
C_max Dose-dependent Lower than healthy elderly [6]
Half-life (t₁/₂) 2-3 hours Similar or slightly shorter Independent of dose [5] [1]
Steady-state 2-3 days Not reported No further accumulation [5]
Urinary excretion 11-30% as parent drug ~10% as parent drug [5] [7]
Food effect Delayed T_max, reduced C_max Not formally studied No significant change in AUC [1]
Bioavailability Not fully characterized Substantially lower Compared to healthy elderly [6]

From multiple-dose pharmacokinetic studies in healthy elderly subjects, velnacrine demonstrated favorable pharmacokinetic characteristics including rapid absorption after oral administration with peak plasma concentrations typically reached within 1-2 hours. [5] [1] The pharmacokinetics showed dose-related increases in C_max (peak plasma concentration) and AUC (area under the curve), while T_max (time to peak concentration) and elimination half-life were not affected by dosage or multiple dosing. [5] Steady-state concentrations were achieved relatively quickly between 2-3 days of repeated dosing with no evidence of further accumulation beyond this point. During a 28-day multiple dosing regimen, the mean C_max increased as a function of dose, demonstrating predictable dose-exposure relationships. [5]

The elimination pathway of velnacrine involves both renal excretion and hepatic metabolism, with approximately 11-30% of the administered dose excreted unchanged in urine over the course of treatment. [5] This percentage excreted renally appears to be dose-dependent, with higher doses resulting in a greater proportion of unchanged drug in urine. In human absorption, distribution, metabolism, and excretion (ADME) studies using radiolabeled velnacrine, only about 10% of the dose was excreted in urine as unchanged drug, indicating extensive metabolism as a significant elimination pathway. [7]

Comparative Disposition Across Species

Table 2: Species Comparison of Velnacrine Disposition Based on [¹⁴C]Velnacrine Studies

Species % Dose as Parent Drug in Urine Major Elimination Route Absorption Characteristics Metabolic Profile
Human ~10% Urinary (mostly metabolites) Well-absorbed Extensive hydroxylation, dihydrodiol metabolites
Dog ~19% Urinary Well-absorbed Hydroxylation, similar to human
Rat ~33% Urinary Well-absorbed Hydroxylation, some differences in metabolites

The disposition of [¹⁴C]this compound has been characterized in comparative studies across rats, dogs, and humans. [7] In all three species, drug-related material was well absorbed after oral administration, with the majority of the dose recovered in urine and fecal elimination accounting for the remainder. The majority of radioactivity was eliminated within 24 hours across all species. Metabolic identification studies in dogs revealed that one of the main metabolic routes was via hydroxylation of the tetrahydroaminoacridine ring, with other minor hydroxylated and dihydroxylated metabolites being detected. Additionally, two dihydrodiol metabolites were identified. [7] Phase II metabolism did not appear to be a significant route for velnacrine in any of the species studied.

Notably, in humans, the plasma and urinary levels of unchanged velnacrine were substantially lower, and the elimination half-life shorter than for total radioactivity, indicating the presence of one or more metabolites with a longer half-life than the parent compound. [7] Preliminary TLC analysis of urine, plasma, and feces showed that metabolism appeared to be similar across the three species investigated, supporting the potential relevance of animal models for metabolic prediction. The extensive metabolism of velnacrine, with only approximately 10%, 19%, and 33% of the dose appearing in urine as unchanged drug in humans, dogs, and rats respectively, highlights significant species differences in handling of the compound that must be considered in preclinical-to-clinical translation. [7]

Modern Pharmacokinetic Study Design

Core Protocol Design Considerations

Based on historical data and contemporary standards, a modern pharmacokinetic study of this compound should incorporate several key design elements to comprehensively characterize its profile and address known challenges:

  • Population Selection: Include both healthy elderly volunteers and Alzheimer's patients with careful stratification, as significant differences in tolerance and pharmacokinetics have been documented between these groups. [6] Historical data demonstrated that a dosage of 300 mg/day that was tolerated in healthy elderly subjects was not tolerable in Alzheimer's patients, who only tolerated 225 mg/day. [6]

  • Dosing Strategy: Implement ascending multiple-dose design with careful safety monitoring. Previous successful designs included randomization with 14 subjects per dose group (10 active, 4 placebo) with doses of 25, 50, and 100 mg administered twice daily, and one group receiving 100 mg three times daily for 28 days. [5]

  • Sample Collection: Intensive sampling schedule on first and last doses: pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose. Trough samples should be collected daily before morning dosing to monitor steady-state achievement. [5]

  • Safety Monitoring: Close monitoring of liver function tests (ALT, AST) weekly due to structural similarity to tacrine which demonstrated hepatotoxicity. [2] [3] Additional focus on cholinergic side effects including gastrointestinal symptoms (nausea, vomiting, diarrhea), dizziness, and potential bradycardia. [6] [4]

The following diagram illustrates the recommended workflow for a comprehensive velnacrine pharmacokinetic study:

G Start Study Population Selection HD Healthy Elderly Volunteers Start->HD AD Alzheimer's Disease Patients Start->AD Screening Comprehensive Screening Inclusion/Exclusion Criteria HD->Screening AD->Screening Design Randomized, Double-blind Placebo-controlled, Ascending Dose Screening->Design Dosing1 25 mg BID (14 days) Design->Dosing1 Dosing2 50 mg BID (14 days) Dosing1->Dosing2 PK Intensive PK Sampling Plasma & Urine Collection Dosing1->PK Day 1 & Day 14 Safety Safety Monitoring LFTs, ECG, Adverse Events Dosing1->Safety Dosing3 100 mg BID (14 days) Dosing2->Dosing3 Dosing2->PK Day 1 & Day 14 Dosing2->Safety Dosing4 100 mg TID (14 days) Dosing3->Dosing4 Dosing3->PK Day 1 & Day 14 Dosing3->Safety Dosing4->PK Day 1 & Day 14 Dosing4->Safety Analysis Bioanalytical Analysis LC-MS/MS for parent & metabolites PK->Analysis Reporting Data Analysis & Reporting Safety->Reporting PKParams PK Parameter Calculation Non-compartmental Analysis Analysis->PKParams PKParams->Reporting

Critical Population Considerations

The selection of appropriate study populations requires special consideration based on historical evidence showing significant differences in how healthy elderly subjects versus Alzheimer's patients tolerate and metabolize velnacrine. Phase I trials conducted solely in healthy elderly subjects proved insufficient for predicting safety and tolerance in the target Alzheimer's population. [6] A notable example from the literature demonstrated that while healthy elderly men tolerated velnacrine at 300 mg/day, this same dosage produced an adverse effect profile in Alzheimer's patients that included dizziness, nausea/vomiting, headaches, and severe diarrhea, with one patient experiencing a tonic seizure at 450 mg/day. [6] Alzheimer's patients ultimately required a lower dosage of 225 mg/day for acceptable tolerance.

These population differences may arise from several factors including age-related physiological changes that affect pharmacokinetics, such as declines in glomerular filtration rate, decreases in liver size and blood flow, alterations in body composition, and potential changes in blood-brain barrier permeability. [8] Additionally, Alzheimer's disease itself may alter pharmacodynamic sensitivity to cholinergic therapies independent of pharmacokinetic changes. Therefore, modern study designs should include both populations with appropriate safety monitoring and dose escalation strategies tailored to each group.

Experimental Protocols and Methodologies

Bioanalytical Method for Velnacrine Quantification

4.1.1 Sample Collection and Processing

  • Blood Collection: Collect venous blood samples (5-7 mL) in K₂EDTA-containing tubes at specified time points. Centrifuge at 1500 × g for 10 minutes at 4°C within 30 minutes of collection. Transfer plasma to polypropylene tubes and store at -70°C until analysis. [5]
  • Urine Collection: Collect total urine over predetermined intervals (0-4, 4-8, 8-12, and 12-24 hours). Measure total volume and aliquot 10 mL into polypropylene tubes. Store at -70°C until analysis. [5]

4.1.2 LC-MS/MS Analysis

  • Instrumentation: Liquid chromatography system coupled to triple quadrupole mass spectrometer with electrospray ionization (ESI) source.
  • Chromatographic Conditions: C18 column (100 × 2.1 mm, 3.5 μm); mobile phase A: 0.1% formic acid in water; mobile phase B: 0.1% formic acid in acetonitrile; gradient elution from 10% B to 90% B over 5 minutes; flow rate: 0.3 mL/min; column temperature: 40°C. [8]
  • Mass Spectrometric Detection: Multiple reaction monitoring (MRM) in positive ion mode. For velnacrine: m/z 215.1 → 169.1 (quantifier) and 215.1 → 142.1 (qualifier). Optimize collision energies and source parameters for maximum sensitivity.
  • Sample Preparation: Protein precipitation with acetonitrile (1:3 ratio). Vortex for 1 minute, centrifuge at 10,000 × g for 5 minutes. Transfer supernatant for analysis. [8]

4.1.3 Method Validation

  • Establish calibration curve over expected concentration range (1-500 ng/mL) using weighted (1/x²) linear regression.
  • Evaluate precision and accuracy using QC samples at low, medium, and high concentrations with ≤15% CV for precision and ±15% accuracy.
  • Assess matrix effects, recovery, and stability under various conditions (freeze-thaw, benchtop, autosampler, long-term).
Pharmacokinetic Data Analysis

4.2.1 Non-compartmental Analysis

  • Use validated software (e.g., Phoenix WinNonlin) to calculate standard pharmacokinetic parameters:
    • C_max: Maximum observed concentration
    • T_max: Time to reach C_max
    • AUC_0-t: Area under the curve from zero to last measurable time (calculated using linear trapezoidal rule)
    • AUC_0-∞: Area under the curve from zero to infinity (AUC_0-t + C_last/λ_z)
    • t_½: Elimination half-life (ln(2)/λ_z)
    • CL/F: Apparent clearance (Dose/AUC_0-∞)
    • Vd/F: Apparent volume of distribution (Dose/(λ_z × AUC_0-∞))
    • MRT: Mean residence time

4.2.2 Statistical Analysis

  • Perform descriptive statistics for all parameters (mean, SD, CV%).
  • Assess dose proportionality using power model: ln(PK parameter) = α + β × ln(dose).
  • Evaluate accumulation ratio: R = AUC_ss/AUC_sd (single dose)
  • Compare parameters between populations using analysis of covariance (ANCOVA) with appropriate covariates.
Safety and Tolerance Assessments

4.3.1 Clinical Laboratory Evaluations

  • Liver Function Tests: Monitor ALT, AST, bilirubin, and alkaline phosphatase at baseline, days 7, 14, 21, 28, and at follow-up. Implement stopping rules for elevations >3× upper limit of normal. [5] [3]
  • Renal Function: Assess serum creatinine, BUN, and estimated glomerular filtration rate at regular intervals.
  • Hematology and Clinical Chemistry: Complete blood count, electrolytes, and other standard parameters.

4.3.2 Adverse Event Monitoring

  • Record all adverse events with details on timing, severity, relationship to study drug, and required interventions.
  • Pay special attention to cholinergic side effects: nausea, vomiting, diarrhea, dizziness, sweating, salivation, bradycardia. [6] [4]
  • Implement specific monitoring for hepatotoxicity signals given the structural relationship to tacrine. [2]

The following diagram illustrates the metabolic fate of velnacrine and key monitoring points for safety:

G Velnacrine This compound Oral Administration Absorption Rapid Absorption T_max: 1-2 hours Velnacrine->Absorption Distribution Wide Distribution Crosses Blood-Brain Barrier Absorption->Distribution Metabolism Hepatic Metabolism via CYP450 System Distribution->Metabolism Safety2 Cholinergic Effects GI, Bradycardia, Dizziness Distribution->Safety2 Metabolite1 1-OH Velnacrine Active Metabolite Metabolism->Metabolite1 Metabolite2 7-OH Velnacrine Potential Toxicity Metabolism->Metabolite2 OtherMets Other Metabolites Hydroxylated, Dihydrodiol Metabolism->OtherMets Elimination Elimination Urine (11-30% unchanged) Metabolite1->Elimination Safety1 Hepatotoxicity Monitoring LFTs (ALT, AST, Bilirubin) Metabolite2->Safety1 Potential Link OtherMets->Elimination

Key Considerations and Troubleshooting

Population-Specific Tolerance Issues

Based on historical data, researchers should anticipate and plan for significant differences in tolerance between healthy elderly volunteers and Alzheimer's disease patients. The initial dose-finding studies in healthy elderly subjects suggested good tolerance up to 100 mg three times daily (300 mg/day) for 28 days, with only sporadic episodes of gastrointestinal side effects (diarrhea) reported in a minority of subjects. [5] However, subsequent studies in Alzheimer's patients revealed that this dose was not tolerable, producing significant adverse effects including dizziness, nausea/vomiting, headaches, and severe diarrhea. [6] One patient even experienced a tonic seizure at the higher dose of 450 mg/day. Alzheimer's patients ultimately tolerated only 225 mg/day, highlighting the critical importance of conducting Phase I trials in the target population whenever feasible.

The mechanisms underlying these population differences may involve disease-related alterations in blood-brain barrier permeability, changes in receptor sensitivity, or interactions with concomitant medications or disease pathophysiology. [8] Practical recommendations include:

  • Beginning with lower starting doses in Alzheimer's population (e.g., 25 mg BID)
  • Implementing more gradual dose escalation schemes
  • Including longer observation periods between dose increments
  • Establishing careful safety monitoring protocols with clear stopping rules
Hepatotoxicity Monitoring Protocol

Given velnacrine's structural relationship to tacrine, which was withdrawn from the market due to idiosyncratic hepatotoxicity, rigorous liver function monitoring is essential. [2] [3] While the multiple-dose study in healthy elderly subjects found no evidence of hepatotoxicity when subjects were given 100 mg TID for 28 days, the potential risk necessitates vigilant monitoring. [5]

Implement the following monitoring protocol:

  • Baseline assessment: Complete LFTs (ALT, AST, GGT, ALP, total bilirubin)
  • Weekly monitoring during first month of treatment
  • Biweekly monitoring during second month
  • Monthly monitoring thereafter
  • Action guidelines:
    • ALT/AST >2× ULN: Continue treatment with weekly monitoring
    • ALT/AST >3× ULN: Reduce dose and monitor weekly until normalization
    • ALT/AST >5× ULN: Immediately discontinue treatment and monitor for hepatotoxicity
Food Effect Considerations

A food interaction study suggested that food may delay the time to peak concentration (T_max) and reduce C_max, but does not significantly alter the overall extent of absorption (AUC). [1] This has important implications for study design and patient dosing instructions:

  • Maintain consistent dosing conditions throughout pharmacokinetic studies (either consistently fasting or consistently with food)
  • Standardize the timing of meals relative to drug administration in clinical trials
  • Consider the potential impact of food on tolerability, as taking with food might reduce peak-related side effects
  • Document food intake timing in case-control analyses of pharmacokinetic data

Conclusion

This compound represents an important case study in the evolution of cholinesterase inhibitors for Alzheimer's disease. The pharmacokinetic profile characterized by rapid absorption, dose-dependent exposure, and extensive metabolism with active metabolites provides a template for understanding this drug class. The documented differences in tolerance between healthy elderly subjects and Alzheimer's patients highlight the critical importance of including target populations in early phase clinical trials. Modern pharmacokinetic studies of velnacrine should incorporate comprehensive safety monitoring, particularly for hepatotoxicity, and utilize sensitive bioanalytical methods capable of quantifying both parent drug and major metabolites. The protocols and considerations outlined in this document provide a framework for rigorous pharmacokinetic evaluation of velnacrine and related cholinesterase inhibitors.

References

Velnacrine Maleate acetylcholinesterase assay

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: Velnacrine Maleate

1. Compound Profile Velnacrine is an acetylcholinesterase inhibitor (AChEI) that was investigated for the treatment of mild-to-moderate Alzheimer's disease [1]. It was developed as a hydroxy metabolite and a less toxic analogue of the first approved AChEI, tacrine [1] [2]. Its primary intended mechanism was to bolster the cortical cholinergic system by inhibiting the degradation of acetylcholine, thereby temporarily improving cognitive symptoms [2] [3].

2. Clinical Efficacy and Safety Data The following table summarizes key quantitative findings from a pivotal phase III clinical trial on this compound [4].

Parameter Placebo (n=152) Velnacrine 150 mg/d (n=149) Velnacrine 225 mg/d (n=148)
Cognitive Benefit (ADAS-Cog) Significant deterioration Stabilization (superior to placebo) Stabilization (significantly superior to 150 mg)
Global Impression - Improvement Improvement
Most Common Adverse Event Diarrhea (36%) Diarrhea (28%) Diarrhea (30%)
Treatment Discontinuation (Any cause) 3% 30% 24%
Discontinuation due to Hepatotoxicity Not Specified 30% 24%

3. Summary of Clinical Conclusions Clinical studies concluded that Velnacrine produced modest but significant benefits in patients with Alzheimer's disease, with the 225 mg/day dose being more effective than the 150 mg/day dose [4]. The development of Velnacrine and other cholinesterase inhibitors of its era was complicated by a narrow therapeutic index, where the administration of clinically beneficial doses was often associated with intolerable cholinergic adverse effects, primarily hepatotoxicity and gastrointestinal issues [2] [4].

Proposed Experimental Pathways

While a specific laboratory protocol for Velnacrine is not available in the public domain, its investigation would follow established pathways for acetylcholinesterase inhibitor research. The diagram below outlines the logical flow from initial screening to in vivo validation.

Velnacrine_Research_Flowchart Start Start: Candidate Compound This compound InVitroAssay In Vitro AChE Assay Start->InVitroAssay Primary Screening InVivoStudy In Vivo Animal Study InVitroAssay->InVivoStudy Confirm Activity & Toxicity ClinicalTrial Human Clinical Trial InVivoStudy->ClinicalTrial Evaluate Efficacy & Safety DataAnalysis Data Analysis & Conclusion ClinicalTrial->DataAnalysis Determine Clinical Value

Detailed Methodological Framework

1. In Vitro AChE Inhibition Assay This foundational assay measures the compound's direct ability to inhibit the AChE enzyme.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Velnacrine against AChE.
  • Principle: The method is based on Ellman's assay [3]. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5´-dithiobis-2-nitrobenzoic acid (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm [3].
  • Procedure:
    • Prepare a series of concentrations of this compound in a suitable buffer.
    • In a cuvette or microplate well, mix AChE enzyme solution with DTNB.
    • Add the Velnacrine solution and incubate briefly.
    • Initiate the reaction by adding the substrate, acetylthiocholine.
    • Continuously monitor the absorbance at 412 nm for several minutes.
    • Calculate the rate of reaction in the presence and absence of the inhibitor (Velnacrine) to determine the percentage inhibition and subsequently the IC50 value.

2. Molecular Docking Study Computational studies can provide insights into how Velnacrine interacts with the AChE enzyme at the atomic level, explaining its activity and informing the design of new derivatives [1].

  • Objective: To model the binding interaction between Velnacrine and the active site of AChE.
  • Procedure:
    • Obtain the 3D crystal structure of AChE (e.g., from the Protein Data Bank).
    • Prepare the protein structure by adding hydrogen atoms and assigning partial charges.
    • Generate a 3D structure of Velnacrine and optimize its geometry.
    • Define the active site gorge of AChE as the docking search space.
    • Perform the molecular docking simulation to predict the most favorable binding pose(s) of Velnacrine.
    • Analyze the interactions, such as π-cation bonds with aromatic residues (e.g., Trp-86) in the anionic site and hydrogen bonds in the esteratic subsite [3] [5].

Research Implications and Notes

  • Historical Context: Velnacrine's development path highlights the challenges of early AChE inhibitor drugs, where achieving cognitive efficacy was often balanced against significant safety concerns, particularly hepatotoxicity [4].
  • Modern Relevance: While Velnacrine itself is not a current therapeutic, its data remains valuable for researchers studying structure-activity relationships (SAR) of AChE inhibitors and the evolution of Alzheimer's disease therapeutics.
  • Protocol Adaptation: The methodologies described are standard for the class. Researchers can adapt the in vitro and in silico protocols to study Velnacrine analogues, using the clinical data as a benchmark for efficacy and toxicity.

References

Velnacrine Maleate research protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Mechanism of Action

Velnacrine is a hydroxy derivative of tacrine, functioning as a reversible acetylcholinesterase (AChE) and butyrylcholinesterase inhibitor [1] [2]. Its primary proposed mechanism for Alzheimer's disease is to increase cholinergic neurotransmission by inhibiting the enzyme that breaks down acetylcholine, thereby elevating acetylcholine levels in the brain to mitigate cognitive deficits [3] [2].

Key Clinical Trial Findings

The efficacy and safety of Velnacrine were primarily evaluated in a 24-week, double-blind, placebo-controlled study involving 449 patients with clinically probable Alzheimer's disease [3].

Table 1: Efficacy Outcomes from a 24-Week Controlled Trial [3]

Assessment Scale Placebo Group Velnacrine 150 mg/day Velnacrine 225 mg/day Key Findings
ADAS-Cog (Cognitive) Significant deterioration No significant deterioration No significant deterioration Velnacrine groups stabilized; 225 mg dose superior to 150 mg
Clinical Global Impression - - - Significant improvement vs. placebo
Caregiver-rated Scales - - - Significant improvement on 3 of 4 scales

Table 2: Safety and Tolerability Profile from Clinical Trials [3] [2]

Parameter Placebo Velnacrine 150 mg/day Velnacrine 225 mg/day Notes
Overall Treatment-Related AEs 36% 28% 30% Most common AE was diarrhea
Drug Discontinuation due to AEs 3% 30% 24% Primarily driven by hepatotoxicity
Hepatotoxicity (ALT ≥5x ULN) Information missing 30% 24% Reversible upon discontinuation

Experimental Protocols

Here are summaries of the key experimental designs used in Velnacrine research.

Clinical Trial Protocol: 24-Week Efficacy & Safety Study

This is a summary of the core clinical protocol used in the key phase III trial [3].

  • 1. Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
  • 2. Patient Population:
    • Diagnosis: Clinically probable Alzheimer's disease per NINCDS-ADRDA criteria.
    • Sample Size: 449 patients.
    • Groups: Randomized to placebo (n=152), Velnacrine 150 mg/day (n=149), or Velnacrine 225 mg/day (n=148).
  • 3. Treatment Regimen:
    • Washout: Single-blind placebo washout period prior to randomization.
    • Duration: 24 weeks of active treatment.
    • Dosage: Administered in divided daily doses.
  • 4. Primary Endpoints:
    • Cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog).
    • Clinical Global Impression of Change (CGIC) scale.
  • 5. Secondary Endpoints: A battery of caregiver-rated scales assessing daily function and behavior.
  • 6. Safety Monitoring:
    • Clinical Assessments: Regular monitoring of adverse events (AEs), vital signs.
    • Laboratory Tests: Frequent liver function tests (LFTs), specifically alanine aminotransferase (ALT), to monitor for hepatotoxicity.
Preclinical Protocol: Pharmacokinetics in Elderly Subjects

This protocol outlines an early-phase study to establish the drug's pharmacokinetic and initial safety profile [4].

  • 1. Study Design: Randomized, double-blind, placebo-controlled, ascending multiple-dose study.
  • 2. Subject Population: 56 healthy elderly men.
  • 3. Dosing Regimens:
    • Four groups received either 25 mg BID, 50 mg BID, 100 mg BID, or 100 mg TID.
    • Duration: 28 days of dosing, with a final dose on day 29.
  • 4. Confinement: Subjects were confined for continuous observation over a 36-day period.
  • 5. Pharmacokinetic Analysis:
    • Sample Collection: Serial blood and urine samples collected over predetermined time intervals.
    • Key Parameters: Measured maximum plasma concentration (Cmax), time to Cmax (tmax), area under the curve (AUC), elimination half-life (t1/2), and amount excreted in urine.
  • 6. Safety Monitoring: Comprehensive clinical and laboratory safety assessments.

Mechanism of Action Workflow

The following diagram illustrates the proposed neurochemical pathway targeted by Velnacrine Maleate.

G A Presynaptic Neuron B Acetylcholine (ACh) Release A->B C Synaptic Cleft B->C D ACh Binds to Postsynaptic Receptor C->D F Acetylcholinesterase (AChE) C->F E Normal Cholinergic Neurotransmission D->E G Hydrolysis of ACh F->G H Termination of Signal G->H V This compound V->F Inhibits

Critical Research Considerations

Researchers should be aware of the following key points based on historical data:

  • Hepatotoxicity: The most significant barrier to development was dose-dependent hepatotoxicity, evidenced by elevated liver transaminases leading to high discontinuation rates (24-30%) in clinical trials [3] [2].
  • Modest Efficacy: While statistically significant, the cognitive benefits were described as modest, with only about one-third of patients showing a response in early trials [2].
  • Development Status: Due to the unfavorable risk-benefit profile, clinical development was halted. The FDA did not approve the drug, and it is not available on the market [1] [2].

Conclusion

This compound represents an important case study in the history of Alzheimer's drug development. It demonstrated that cholinesterase inhibition could provide modest symptomatic benefit. However, its unacceptable hepatotoxicity profile ultimately prevented its clinical approval. Research on Velnacrine underscores the critical importance of thorough safety and tolerability assessments in the development of central nervous system drugs.

References

Basic Properties & Solubility Data of Velnacrine Maleate

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the fundamental characteristics and solubility profile of Velnacrine Maleate, which are crucial for experimental design [1].

Property Description / Value
CAS Number 118909-22-1 [1]
Molecular Weight 330.34 g/mol [1]
Chemical Formula C17H18N2O5 [1]
Primary Solvent DMSO [1]
Solubility in DMSO 100 mg/mL (302.72 mM) [1]
Handling Note Hygroscopic DMSO significantly impacts solubility; use newly opened DMSO [1]
Storage Conditions -20°C, sealed storage, away from moisture [1]

Stock Solution Preparation & Storage

For in vitro applications, this compound is readily soluble in DMSO. Adhere to the following protocol for preparing and storing stock solutions [1].

  • Calculation: Determine the mass of this compound required to achieve your desired stock concentration (e.g., 25 mg/mL, 50 mg/mL).
  • Weighing: Accurately weigh the compound using an analytical balance.
  • Dissolution: Transfer the weighed powder to a clean vial. Add the calculated volume of freshly opened, anhydrous DMSO to achieve the final concentration. The solution can be briefly sonicated to aid in complete dissolution.
  • Aliquoting: To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use vials.
  • Storage: Store aliquots at -20°C for 1 month or at -80°C for 6 months in sealed containers to prevent moisture absorption [1].

In Vivo Formulation Protocols

For animal studies, the DMSO stock solution must be further diluted into a physiologically compatible solvent system. Below are two validated protocols for preparing working solutions [1].

Protocol 1: PEG300/Tween-80/Saline System

This protocol yields a clear solution suitable for administration [1].

  • Final Formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline
  • Preparation Steps:
    • To a vial, add 400 μL of PEG300.
    • Add 100 μL of your DMSO stock solution (e.g., 25 mg/mL) and mix evenly.
    • Add 50 μL of Tween-80 and mix evenly.
    • Finally, add 450 μL of Saline (0.9% sodium chloride in ddH2O) and mix thoroughly to adjust the volume to 1 mL.
  • Working Solution Concentration: ≥ 2.5 mg/mL (7.57 mM) [1].
Protocol 2: SBE-β-CD/Saline System

This is an alternative formulation, useful if the first system is not well-tolerated [1].

  • Final Formulation: 10% DMSO + 90% (20% SBE-β-CD in Saline)
  • Preparation Steps:
    • First, prepare a 20% SBE-β-CD in Saline solution and ensure it is completely dissolved and clear.
    • To 900 μL of the 20% SBE-β-CD solution, add 100 μL of your DMSO stock solution (e.g., 25 mg/mL) and mix evenly.
  • Working Solution Concentration: ≥ 2.5 mg/mL (7.57 mM) [1].

> Note: It is recommended to prepare the in vivo working solution freshly on the day of use [1].

Experimental Workflow for Solubility & Formulation

The following diagram illustrates the logical workflow for selecting the appropriate preparation method based on your experimental aims.

Velnacrine_Workflow Start Start: this compound Solubility & Formulation AIM_in_vitro Experimental Aim? ► In Vitro Studies Start->AIM_in_vitro AIM_in_vivo Experimental Aim? ► In Vivo Studies Start->AIM_in_vivo Prep_in_vitro Prepare Stock in DMSO (100 mg/mL) AIM_in_vitro->Prep_in_vitro For Protocol1 Protocol 1: Use PEG300/Tween-80/Saline AIM_in_vivo->Protocol1 Option A Protocol2 Protocol 2: Use SBE-β-CD/Saline AIM_in_vivo->Protocol2 Option B End Proceed with Biological Experiment Prep_in_vitro->End Protocol1->End Protocol2->End

Critical Notes for Handling & Usage

  • DMSO Quality: The solubility of this compound is significantly impacted by water content in DMSO. Always use newly opened, anhydrous DMSO for stock solution preparation to ensure accuracy and reproducibility [1].
  • Stability: Stock solutions are stable for 1 month at -20°C and 6 months at -80°C under sealed and moisture-free conditions. Avoid repeated freeze-thaw cycles [1].
  • Intended Use: this compound is a cholinesterase inhibitor for research purposes only and is not for human consumption [1] [2].

References

In Vitro Cytotoxicity Testing in Hepatocyte Models

Author: Smolecule Technical Support Team. Date: February 2026

This protocol, detailed by [1] [2], investigates the hepatotoxic potential of Velnacrine under conditions of induced oxidative stress.

  • 1. Cell Culture Preparation: The experiments utilized cultures of rat hepatocytes [1].
  • 2. Glutathione Depletion & Oxidative Stress Induction: To sensitize the cells and elicit a cytotoxic response, cellular Glutathione (GSH) is depleted prior to drug exposure. A common method is pretreatment with Diamide (DA), a known thiol-oxidizing agent [1] [2]. Alternatively, cells can be pre-exposed to a mixture of DA and t-Butyl Hydroperoxide (t-BHP) at non-toxic concentrations [1].
  • 3. Drug Exposure: Velnacrine Maleate is applied to the pretreated hepatocytes. Critical concentrations that showed cytotoxicity in sensitized cells were 1 and 10 µg/mL, which were about 25-fold lower than toxic concentrations in non-pretreated cells [1].
  • 4. Cytotoxicity Assessment (Endpoint Measurements): Cytotoxicity is quantified using multiple standard assays:
    • Lactate Dehydrogenase (LDH) Leakage: Measures membrane integrity [1] [2].
    • Neutral Red (NR) Uptake: Assesss lysosomal function and cell viability [1] [2].
    • MTT Reduction: Evaluates metabolic activity [1] [2].

The workflow for this cytotoxicity testing is summarized in the following diagram:

G Start Start: Rat Hepatocyte Culture Pretreat Pretreatment Phase Glutathione Depletion Start->Pretreat MethodA Diamide (DA) Pretreat->MethodA MethodB DA + t-BHP Mix Pretreat->MethodB DrugExp Drug Exposure This compound (1-10 µg/mL) MethodA->DrugExp MethodB->DrugExp Assess Assessment Phase Cytotoxicity Endpoints DrugExp->Assess Assay1 LDH Leakage (Membrane Integrity) Assess->Assay1 Assay2 Neutral Red Uptake (Lysosomal Function) Assess->Assay2 Assay3 MTT Reduction (Metabolic Activity) Assess->Assay3

Neuromuscular Transmission Studies

This protocol, from [3], characterizes the effects of Velnacrine on skeletal muscle preparations.

  • 1. Tissue Preparation: The studies use isolated nerve-muscle preparations, specifically the chick biventer cervicis and the mouse diaphragm or triangularis sterni [3].
  • 2. Drug Application: Velnacrine is applied to the tissue bath. Its effects are compared to other compounds like tacrine and 3,4-diaminopyridine [3].
  • 3. Functional Response Measurement:
    • In chick biventer cervicis: Responses to nerve stimulation and exogenously applied acetylcholine (ACh) are recorded [3].
    • In mouse diaphragm: Ability to reverse twitch block induced by tubocurarine or low calcium solutions is tested [3].
  • 4. Electrophysiological Recording:
    • In mouse triangularis sterni: Intracellular recording is used to measure endplate potentials (EPPs) and miniature endplate potentials (MEPPs), focusing on amplitude and decay time [3].
    • Extracellular recording of nerve terminal currents is performed to analyze effects on potassium (K+) currents [3].

Analytical Method for Quantification in Biofluids

This HPLC method from [4] is validated for detecting Velnacrine and related compounds in plasma and urine, which is crucial for in vitro drug metabolism and pharmacokinetic (DMPK) studies.

  • 1. Instrumentation: High-Performance Liquid Chromatography (HPLC) system with fluorescence detection [4].
  • 2. Chromatographic Conditions:
    • Column: Reversed-phase column [4].
    • Mobile Phase: Isocratic elution [4].
    • Internal Standard: 1,2,3,4-tetrahydro-9-acridanone [4].
  • 3. Sample Preparation: A one-step extraction procedure using ethyl acetate [4].
  • 4. Key Performance Metrics:
    • Retention Time: For Velnacrine (1-hydroxytacrine), approximately 12.40 minutes in plasma [4].
    • Recovery: The method shows good overall recovery [4].
    • Sensitivity: The method offers improved sensitivity and low detection limits [4].

Experimental Parameters and Findings

The tables below summarize key quantitative data from the in vitro studies.

Table 1: Cytotoxicity Testing in Rat Hepatocytes (GSH Depletion Model)

Parameter Specification / Finding Reference
Test System Rat hepatocyte cultures [1]
Sensitizing Agent Diamide (DA) [1] [2]
Critical Velnacrine Concentration 1 and 10 µg/mL (25-fold lower than in non-pretreated cells) [1]
Cytotoxicity Assays LDH leakage, Neutral Red uptake, MTT reduction [1] [2]

Table 2: Neuromuscular Transmission in Isolated Preparations

Parameter Specification / Finding Reference
Test Systems Chick biventer cervicis; mouse diaphragm and triangularis sterni [3]
Primary Mechanism Predominant anticholinesterase activity [3]
Key Functional Effect Augmented responses to nerve stimulation; reversal of tubocurarine-induced twitch block [3]
Key Electrophysiological Effect Prolongation of endplate potential (EPP) decay phase [3]

Table 3: Analytical HPLC Method for Biofluid Analysis

Parameter Specification / Finding Reference
Analytical Technique Isocratic Reversed-Phase HPLC with Fluorescence Detection [4]
Sample Preparation Single-step liquid extraction with Ethyl Acetate [4]
Retention Time (Plasma) Velnacrine: ~12.40 min; Tacrine: ~32.93 min [4]
Key Advantage Baseline separation of tacrine and metabolites; use of less hazardous solvent [4]

Signaling Pathway in Erythrocytes

Research has also explored the role of the non-neuronal cholinergic system in erythrocytes. Velnacrine, as an acetylcholinesterase (AChE) inhibitor, influences nitric oxide (NO) mobilization and metabolic fluxes through a signaling pathway mediated by the membrane protein band 3 [5]. The following diagram illustrates this pathway and the points where Velnacrine acts.

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes Band3 Band 3 Protein AChE->Band3 Regulates Velnacrine Velnacrine (AChE Inhibitor) Velnacrine->AChE Inhibits PK Tyrosine Kinases (PTK) (p72syk, p53/56lyn, p59/61hck) Band3->PK Phosphorylation State PTP Phosphotyrosine Phosphatases (PTP) Band3->PTP Phosphorylation State NO Altered Nitric Oxide (NO) Mobilization and Metabolism PK->NO PTP->NO Metab Changes in Erythrocyte Metabolic Flux NO->Metab

Key Research Implications

  • Hepatotoxicity Risk Assessment: The GSH depletion model is critical for unmasking the hepatotoxic potential of Velnacrine, explaining the elevated liver enzymes observed in clinical trials despite low cytotoxicity in standard assays [1] [6].
  • Mechanism of Action Beyond the CNS: The effect on erythrocyte band 3 signaling reveals that Velnacrine can influence non-neuronal cholinergic systems in the periphery, potentially affecting microcirculation and metabolic homeostasis [5].
  • Differentiation from Other Agents: In neuromuscular studies, Velnacrine's primary action as an anticholinesterase helps distinguish its profile from compounds that primarily block potassium channels [3].

References

Velnacrine Maleate sample preparation

Author: Smolecule Technical Support Team. Date: February 2026

Stock Solution Preparation

  • Solvent: Dry DMSO is highly recommended for preparing concentrated stock solutions [1].
  • Concentration: A typical stock concentration is 25 mg/mL [1].
  • Storage: Aliquot and store stock solutions at -20°C, sealed, away from moisture. Use within one month, or within six months if stored at -80°C [1].

Table 2: Velnacrine Maleate Stock Solution Preparation

Target Mass Volume of DMSO Final Concentration
25 mg 1 mL 25 mg/mL (75.68 mM)
50 mg 2 mL 25 mg/mL (75.68 mM)
100 mg 4 mL 25 mg/mL (75.68 mM)

Working Solution for In Vivo Studies

Here are two standard protocols for preparing dosing solutions for animal studies [1]:

  • Protocol 1:

    • Final Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
    • Preparation:
      • Add 100 µL of DMSO stock solution (25 mg/mL) to 400 µL of PEG300 and mix evenly.
      • Add 50 µL of Tween-80 and mix evenly.
      • Add 450 µL of Saline to adjust the volume to 1 mL.
    • Result: A clear solution with a concentration of 2.5 mg/mL [1].
  • Protocol 2:

    • Final Composition: 10% DMSO + 90% (20% SBE-β-CD in Saline).
    • Preparation:
      • Add 100 µL of DMSO stock solution (25 mg/mL) to 900 µL of 20% SBE-β-CD in Saline and mix evenly.
    • Result: A clear solution with a concentration of 2.5 mg/mL [1].

HPLC Analysis Protocol

This method is adapted from a published study for simultaneous quantitation of tacrine and its metabolites, including velnacrine (1-hydroxytacrine), in plasma and urine [2].

Method Overview

A sensitive, isocratic reversed-phase High-Performance Liquid Chromatography (HPLC) method with fluorescence detection, using a safer ethyl acetate extraction instead of chloroform [2].

Materials and Reagents

  • Analytes: this compound, 2-hydroxytacrine, 4-hydroxytacrine [2].
  • Internal Standard: 1,2,3,4-tetrahydro-9-acridanone [2].
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethyl acetate (HPLC grade) [2].
  • Equipment: HPLC system with fluorescence detector, analytical column [2].

Sample Extraction Procedure

  • Pre-treatment: To a 1 mL sample of plasma or urine, add the internal standard [2].
  • Extraction: Add 5 mL of ethyl acetate [2].
  • Mixing: Shake the mixture for 10 minutes [2].
  • Centrifugation: Centrifuge to separate the phases [2].
  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen [2].
  • Reconstitution: Reconstitute the dry residue in the mobile phase before injection into the HPLC system [2].

HPLC Instrument Conditions

Table 3: HPLC Instrument Configuration

Parameter Specification
Column Type Reversed-Phase C18 Column
Mobile Phase Phosphate Buffer (pH 2.5) / Acetonitrile
Elution Type Isocratic
Flow Rate 1.0 mL/min
Detection Fluorescence Detection
Run Time ~40 minutes [2]

Table 4: Chromatographic Separation Details

Compound Retention Time in Plasma (min) Retention Time in Urine (min)
2-Hydroxytacrine 11.01 11.21
1-Hydroxytacrine (Velnacrine) 12.40 12.39
4-Hydroxytacrine 14.83 14.95
Internal Standard 30.39 29.30
Tacrine 32.93 31.71

This method provides baseline separation for all analytes, excellent recovery, accuracy, precision, and low detection limits [2].

Experimental Workflow

The following diagram illustrates the complete sample preparation and analysis workflow:

G HPLC Sample Prep Workflow start Start with Plasma/Urine Sample add_IS Add Internal Standard start->add_IS extract Liquid-Liquid Extraction with Ethyl Acetate add_IS->extract shake Shake for 10 Minutes extract->shake centrifuge Centrifuge shake->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC System reconstitute->inject

Diagram 1: HPLC sample preparation workflow.

Metabolic Context

Velnacrine (1-hydroxytacrine) is a major active metabolite of Tacrine. The following chart shows its metabolic relationship and the shared analytical method:

G Tacrine Metabolic Pathway & Analysis Tacrine Tacrine Metabolism CYP1A2 Metabolism Tacrine->Metabolism Velnacrine 1-Hydroxytacrine (Velnacrine) Metabolism->Velnacrine Metabolite2 2-Hydroxytacrine Metabolism->Metabolite2 Metabolite4 4-Hydroxytacrine Metabolism->Metabolite4 HPLC Same HPLC Method Quantifies All Compounds Velnacrine->HPLC Metabolite2->HPLC Metabolite4->HPLC

Diagram 2: Tacrine metabolic pathway and shared HPLC analysis.

Critical Safety and Handling Notes

  • Controlled Substance: Please note that this compound may be a controlled substance and not for sale in all territories [1].
  • Hygroscopic DMSO: Use newly opened, dry DMSO to prepare stock solutions, as moisture can affect solubility and compound stability [1].
  • Storage: Always store the compound and its solutions sealed and away from moisture to prevent degradation [1].
  • Liver Toxicity Note: Clinical trials of Velnacrine were halted due to abnormal liver tests, which may be related to the metabolic pathway involving CYP1A2 [3] [2].

These protocols provide a reliable foundation for working with this compound in a research setting. The sample preparation methods ensure consistent dosing for pre-clinical studies, while the validated HPLC protocol allows for accurate quantification of the compound and its related metabolites in biological matrices.


References

Velnacrine Maleate analytical standard preparation

Author: Smolecule Technical Support Team. Date: February 2026

The search results describe two primary analytical techniques for determining Velnacrine in biological fluids: spectrofluorimetry and high-performance liquid chromatography (HPLC).

Method Details and Parameters

The table below summarizes the core parameters for the two analytical methods identified in the literature.

Parameter Spectrofluorimetric Method HPLC with Fluorescence Detection
Application Matrix Human serum and urine [1] Human plasma and urine [2]
Detection Principle Native fluorescence [1] Pre-column derivatization (assumed from extraction step); fluorescence detection [2]
Excitation/Emission 242 nm / 359 nm [1] Information not fully available in search results
Linear Range 5 - 100 ng mL⁻¹ [1] Information not fully available in search results
Limit of Quantification (LOQ) 4.5 ng mL⁻¹ [1] Information not fully available in search results
Limit of Detection (LOD) 1.7 ng mL⁻¹ [1] Information not fully available in search results
Sample Preparation Dilution with sodium acetate buffer (pH 5.6; 0.04 M) [1] Liquid-liquid extraction with ethyl acetate [2]

Experimental Workflow: Spectrofluorimetric Method

The following diagram outlines the general workflow for the spectrofluorimetric determination of Velnacrine, based on the method described in the search results [1].

Start Sample (Serum/Urine) Step1 Mix with Sodium Acetate Buffer (0.04 M, pH 5.6) Start->Step1 Step2 Vortex Mix Step1->Step2 Step3 Centrifuge Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Fluorescence Measurement (λ_ex 242 nm / λ_em 359 nm) Step4->Step5 End Data Analysis Step5->End

Detailed Protocol: Spectrofluorimetric Determination

This protocol is adapted from the method developed for human serum and urine [1].

  • Reagent Preparation:

    • Prepare a 0.04 M sodium acetate buffer and adjust its pH to 5.6.
    • Prepare a stock solution of Velnacrine maleate and serially dilute it with the sodium acetate buffer to create calibration standards.
  • Sample Preparation:

    • Pipette a 1.0 mL aliquot of the serum or urine sample into a test tube.
    • Add 1.0 mL of the 0.04 M sodium acetate buffer (pH 5.6).
    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
    • Centrifuge the mixture at a high speed (e.g., 4000 rpm) for 10 minutes to precipitate proteins and other particulates.
  • Measurement:

    • Transfer the clear supernatant to a quartz cuvette suitable for UV fluorescence measurement.
    • Place the cuvette in the spectrofluorimeter.
    • Set the excitation wavelength to 242 nm and the emission wavelength to 359 nm.
    • Record the fluorescence intensity of the sample.
  • Calibration and Quantification:

    • Measure the fluorescence intensity of the calibration standards to create a standard curve.
    • Use the linear regression equation from the standard curve to calculate the concentration of Velnacrine in the unknown samples.

Key Considerations for Analytical Standard Preparation

While explicit details on primary standard preparation (e.g., weighing, primary solvent dissolution) are not found in the search results, the described methods imply several critical considerations for analysts.

  • Method Selection Trade-offs: The spectrofluorimetric method offers simplicity and sensitivity but may be less specific for complex biological matrices. The HPLC method provides superior selectivity by separating Velnacrine from its metabolites and matrix interferences [1] [2].
  • Sample Preparation is Critical: For biological samples, a sample clean-up step is essential. The searched methods use protein precipitation (implied in spectrofluorimetry) and liquid-liquid extraction with ethyl acetate (for HPLC) to improve assay accuracy and protect analytical instrumentation [1] [2].
  • Validation Parameters: When developing your own protocol, key parameters to validate include precision, accuracy, recovery, specificity, and robustness, in addition to the LOD and LOQ reported in the search results [1].

References

Velnacrine Maleate dosing regimen primates

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Velnacrine maleate is a cholinesterase inhibitor that was investigated for the treatment of memory deficits associated with Alzheimer's disease [1] [2]. As a derivative of tacrine, it functions as a novel, orally active acetylcholinesterase inhibitor of the acridine class, demonstrating a longer duration of action than physostigmine [2] [3]. Preclinical studies in animal models, including non-human primates, were crucial for establishing its efficacy in improving mnemonic function. This document details a specific experimental protocol, adapted from peer-reviewed literature, for evaluating the effects of this compound on short-term memory in aged, memory-impaired monkeys using a Delayed Matching-To-Sample (DMTS) paradigm [2] [3] [4].

Experimental Design & Dosing Regimen

The primary goal of the protocol is to assess the ability of this compound to ameliorate age-related declines in short-term memory at two critical time points post-administration.

2.1. Key Experimental Parameters

The table below summarizes the core components of the in vivo experimental design.

Parameter Specification
Animal Model Aged (25-40 years old) memory-impaired macaques (e.g., rhesus monkeys) [2] [4].
Primary Objective To evaluate the improvement in short-term memory performance via a DMTS task [2] [3].
Test Article This compound (free base corrected) [2].
Route of Administration Oral (PO) [2] [3].
Dosing Phase 1 (Initial) Single doses of 1, 2, 4, and 6 mg/kg administered to each subject to determine the "best dose" [2].
Dosing Phase 2 (Repeated) The dose associated with the greatest performance improvement (e.g., 4 mg/kg) is administered three more times to the same individual [2].
Performance Time Points 30 minutes and 24 hours post-administration [2] [3].

2.2. Pharmacokinetic and Performance Data

The following table integrates the key findings on drug exposure and its correlation with cognitive effects from the study.

Parameter Finding Implication/Note
Peak Plasma Concentration 27 to 166 ng/ml [2] [3]. Occurred 30-60 minutes after dosing.
Plasma Concentration at 6h 5.1 to 11.8 ng/ml [2] [3]. Shows rapid decrease from peak levels.
Plasma Concentration at 24h < 5 ng/ml (limit of quantitation) [2] [3]. Not detectable in plasma.
Performance Improvement (30 min - 1.5 h) Significant improvement in long-delay DMTS [2] [3]. Coincides with peak plasma concentration.
Performance Improvement (24 h) Significant improvement in long-delay DMTS persisted [2] [3]. Not explained by parent compound plasma levels; suggests a secondary process like long-term potentiation.

Detailed Methodology

3.1. Delayed Matching-To-Sample (DMTS) Behavioral Paradigm

  • Purpose: To evaluate short-term memory and visual recognition [2] [4].
  • Procedure:
    • Sample Presentation: A sample object is presented to the monkey.
    • Delay Phase: The sample is removed, and a retention delay is imposed. The paradigm should include both short and long delays to challenge memory.
    • Choice Phase: The sample object is presented alongside one or more novel objects. The monkey must select the original sample object to receive a reward.
  • Training: Animals are trained to perform the DMTS task until a stable baseline performance is achieved before drug administration [2].

3.2. Drug Preparation and Administration

  • Formulation: The specific formulation used in the historical studies is not detailed. For research purposes, this compound (Hydroxytacrine maleate, CAS 118909-22-1) can be sourced from chemical suppliers as a powder [5].
  • Preparation: The compound has a solubility of 20 mg/mL in DMSO (60.54 mM), and sonication is recommended [5]. For oral dosing in primates, this stock solution would need to be incorporated into a suitable vehicle or carrier for administration.
  • Dosing: Doses are calculated and administered orally based on the animal's body weight (mg/kg). The dose is expressed as the free base, corrected for the maleate salt [2].

3.3. Data Analysis

  • Primary Endpoint: The percentage of correct matches, particularly during long-delay trials, is the key metric for evaluating short-term memory improvement [2] [3].
  • Statistical Comparison: Performance during this compound treatment (at both 30-minute and 24-hour time points) is compared to performance during placebo trials to determine statistical significance [2].

The experimental workflow from subject preparation to data analysis is outlined in the following diagram:

Start Start: Aged Primate Model A Train on DMTS Paradigm Start->A B Establish Baseline Performance A->B C Administer this compound (PO) B->C D DMTS Test at 30 min & 24 hr C->D E Collect Performance Data D->E F Analyze Long-Delay Accuracy E->F End Interpret Cognitive Effects F->End

Experimental Workflow for Assessing this compound in Primates

Discussion

The improved DMTS performance observed 0.5-1.5 hours after dosing aligns with the peak absorption of this compound, indicating a direct pharmacokinetic-pharmacodynamic relationship [2] [3]. However, the persistence of significant cognitive benefits 24 hours post-administration, when plasma levels of the parent compound were below the quantitation limit, is a critical finding [2] [3]. This suggests that the cognitive enhancement may not be solely due to the immediate cholinesterase inhibition but could involve a secondary, longer-lasting neurological process. The authors hypothesized that this could be related to the induction of long-term potentiation (LTP), a synaptic mechanism underlying learning and memory [3] [4].

It is important to note that while velnacrine showed promise in animal models and early human trials, its development for Alzheimer's disease was ultimately halted due to abnormal liver tests [1]. Therefore, while this protocol provides a robust framework for studying cognitive enhancement in primates, the compound itself carries known hepatotoxicity risks.

Conclusion

This application note provides a validated protocol for evaluating the pro-cognitive effects of this compound in a primate model of aging. The detailed dosing regimen (1-6 mg/kg, PO) and the DMTS behavioral paradigm offer a reliable method for assessing short-term memory improvement. The dissociation between the rapid pharmacokinetic profile and the sustained cognitive effect 24 hours later highlights a potentially valuable mechanism of action worthy of further investigation in the development of cognitive therapeutics.


References

Velnacrine Maleate: Technical Guide to Hepatotoxicity Management

Author: Smolecule Technical Support Team. Date: February 2026

What is the clinical evidence of Velnacrine-induced liver injury?

Clinical trials from the 1990s demonstrated that Velnacrine Maleate, an investigational cholinesterase inhibitor for Alzheimer's disease, produced a modest but significant benefit in patients. However, its development was complicated by a dose-dependent incidence of reversible hepatocellular injury. The table below summarizes the key clinical findings from a double-blind, placebo-controlled study [1].

Parameter Placebo Group Velnacrine 150 mg/d Velnacrine 225 mg/d
Treatment Discontinuation due to abnormal LFTs 3% 30% 24%
Most Common Adverse Event Diarrhea (in 36% of patients) Diarrhea (in 28% of patients) Diarrhea (in 30% of patients)
Cognitive Benefit (vs. Placebo) (Baseline) Modest, significant Modest, significant; more effective than 150 mg

Abnormal liver function tests (LFTs), specifically elevations of five or more times the upper limits of normal, were the primary reason for treatment interruption. These elevations were generally asymptomatic and reversible upon discontinuation of the drug [1].


Are there predictive models for identifying hepatotoxicity risk?

Yes, a statistical model was developed to estimate the risk of hepatotoxicity in individual patients prior to exposure to this compound. This model, called the Physician Reference of Predicted Probabilities (PROPP), was designed to be a predictive marker using demographic and baseline laboratory data that could be easily accessed during patient screening [2].

The PROPP model was based on logistic regression analysis of data from 942 patients. The main effect variables included [2]:

  • Demographics: Age and gender.
  • Baseline Laboratory Values: Nine hematological and serum chemistry variables.

The performance characteristics of the PROPP model, as reported in its initial development, are summarized below [2].

Model Performance Metric Reported Value
Sensitivity ~49%
Specificity ~88%
Positive Predictive Value (with 30% prior probability) 64% - 77%

It is important to note that the clinical utility of this model requires refinement and prospective confirmation. Its existence, however, highlights the possibility of identifying markers for idiosyncratic drug metabolism in patients with Alzheimer's disease [2].


What is the potential mechanism behind Velnacrine's hepatotoxicity?

The exact mechanism is not fully established, but research points towards metabolic activation as a key factor.

  • Direct Liver Injury via Toxic Metabolite: The clinical presentation of Velnacrine's hepatotoxicity is analogous to that of Tacrine, another cholinesterase inhibitor. It is hypothesized that this is caused by direct liver injury, potentially associated with the production of a toxic metabolite [2]. This suggests an idiosyncratic, patient-specific aberration in drug metabolism may be responsible.
  • Inhibition of Hepatic Oxidative Enzymes: In vitro studies on rat hepatic microsomes indicate that Velnacrine can inhibit certain cytochrome P450 pathways. One study showed that Velnacrine significantly inhibited the production of two metabolites of antipyrine (4-hydroxyantipyrine and norantipyrine), suggesting it can interfere with specific oxidative metabolic pathways in the liver [3]. This inhibition could contribute to its toxicity profile or potential for drug-drug interactions.

The following diagram illustrates the hypothesized pathway of Velnacrine-induced hepatotoxicity.

G A This compound Oral Administration B Metabolism in Liver A->B C Hypothesis 1: Production of Reactive Toxic Metabolite B->C D Hypothesis 2: Inhibition of Cytochrome P450 Enzymes B->D E Direct Hepatocellular Injury C->E D->E F Clinical Manifestation: Asymptomatic, Reversible Elevation in Liver Enzymes (ALT/AST >5x ULN) E->F


What are the recommended monitoring and management protocols?

Based on the clinical trial data, a rigorous monitoring protocol is essential for the safe management of patients on this compound. The following workflow outlines the key steps for monitoring and managing suspected hepatotoxicity.

G Start Initiate Velnacrine Therapy Monitor Regular Monitoring of Liver Function Tests (LFTs) (Alt, AST, Bilirubin) Start->Monitor Decision Are LFTs elevated ≥5x Upper Limit of Normal (ULN)? Monitor->Decision Decision->Monitor No Action Immediately Discontinue Velnacrine Decision->Action Yes Result Liver Enzymes typically return to baseline levels upon discontinuation Action->Result

Key Management Principles [1]:

  • Baseline Assessment: Obtain a full set of LFTs prior to initiating treatment.
  • Regular Monitoring: Conduct LFTs regularly throughout the treatment period. The specific frequency should be determined by clinical guidelines, but vigilance is key.
  • Action Threshold: Discontinue Velnacrine promptly upon confirmation of LFT elevations ≥5 times the Upper Limit of Normal (ULN).
  • Outcome: The hepatotoxicity is described as reversible, with liver enzymes typically returning to baseline after the drug is stopped.

References

Velnacrine Maleate Side Effects at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
General Safety Profile Described as "acceptable" at doses of 150 mg/day and 225 mg/day, though a significant portion of patients experienced treatment-related adverse events [1].
Incidence of Diarrhea The most commonly reported adverse clinical event in clinical trials [1].
Comparative Incidence In a 24-week study, treatment-related adverse events occurred in 30% of the 225 mg/day group compared to 36% in the placebo group [1].
Severity & Impact Described as rarely interrupting therapy, suggesting it was often manageable without discontinuing the drug [1].
Other Notable Side Effects Abnormal liver function tests (led to discontinuation in 24% of the 225 mg group), rash, nausea, headache, and dizziness/fainting [1] [2] [3].

Mechanism and Management Insights

For your troubleshooting guides, the following pathophysiological and contextual information may be useful.

  • Proposed Mechanism: Diarrhea is a known class effect of acetylcholinesterase inhibitors (AChEIs). By increasing acetylcholine levels in the central and peripheral nervous systems, these drugs enhance cholinergic activity in the gastrointestinal tract. This can lead to increased gastric acid secretion, intestinal motility, and fluid secretion, resulting in diarrhea [4]. This mechanism is shared by other AChEIs like Donepezil and Tacrine [5] [6].

  • Comparative Context: While hepatotoxicity (elevated liver enzymes) was the most significant tolerability issue leading to treatment discontinuation with Velnacrine [1] [2] [3], gastrointestinal effects like diarrhea are a common challenge with cholinergic therapies.

Below is a diagram illustrating the mechanism behind this cholinergic-induced diarrhea.

G A Administration of Velnacrine Maleate B Inhibition of Acetylcholinesterase (AChE) A->B C Increased Acetylcholine (ACh) at Synapses B->C D Stimulation of Muscarinic Receptors in Enteric Neurons C->D E1 Increased Intestinal Motility D->E1 E2 Active Secretion of Cl⁻ and HCO₃⁻ Ions D->E2 F Osmotic Water Efflux into Intestinal Lumen E1->F E2->F G Diarrhea F->G

Experimental Protocol Context

The primary data on Velnacrine's side effects, including diarrhea, comes from a specific clinical trial design. For your FAOs, you could reference this methodology [1]:

  • Study Design: A 24-week, randomized, double-blind, placebo-controlled study.
  • Participants: 449 patients with clinically probable Alzheimer's disease.
  • Dosing Groups: Patients were randomized to receive placebo (n=152), Velnacrine 150 mg/day (n=149), or Velnacrine 225 mg/day (n=148).
  • Data Collection: Adverse events were recorded and analyzed based on clinical reports from patients and investigators throughout the trial period. The incidence of specific events like diarrhea was tracked and compared across the different treatment groups.

References

Key Hepatotoxicity Findings from Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data on liver abnormalities from a key Phase III clinical trial, providing a baseline for expected incidence rates.

Parameter Placebo (n=152) Velnacrine 150 mg/d (n=149) Velnacrine 225 mg/d (n=148)
Treatment Discontinuation due to abnormal LFTs 3% 30% 24%
Incidence of Asymptomatic, Reversible Liver Enzyme Elevations Not specified Frequent Frequent
Most Common Adverse Clinical Event Diarrhea (36%) Diarrhea (28%) Diarrhea (30%)

Source: Mentane Study Group, 1995 [1]. LFTs: Liver Function Tests. Abnormal LFTs defined as enzyme levels ≥5 times the upper limit of normal.

Experimental Protocols for Hepatotoxicity Assessment

For researchers investigating similar compounds, here are methodologies derived from studies on Velnacrine.

Protocol 1: In Vitro Cytotoxicity and Glutathione Depletion

This protocol is used to investigate the role of oxidative stress in Velnacrine-induced liver injury.

  • Objective: To evaluate the in vitro cytotoxic mechanism of Velnacrine Maleate and the role of glutathione (GSH) depletion [2].
  • Materials:
    • Cell line: Isolated rat hepatocytes or a relevant human hepatoma cell line (e.g., HepG2).
    • Test article: this compound.
    • Key reagents: Glutathione-depleting agent (e.g., L-buthionine-(S,R)-sulfoximine, BSO), Neutral Red dye, assay kits for measuring cellular GSH levels.
  • Methodology:
    • Cell Culture & Pre-treatment: Plate cells at a standard density (e.g., 1x10^4 cells/well) and allow to adhere. Establish two sets: one with normal glutathione levels and one where glutathione is depleted by pre-treating with BSO for 24 hours [2].
    • Drug Exposure: Expose both cell sets to a range of this compound concentrations (e.g., 0-500 µM) for a defined period (e.g., 24-72 hours).
    • Viability Assay: Assess cell viability using the Neutral Red uptake assay [2]. This assay measures the ability of living cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
    • GSH Measurement: Lyse a parallel set of treated cells and measure total glutathione content using a commercial kit.
    • Data Analysis: Calculate IC50 values for cytotoxicity. Compare the dose-response curves and IC50 values between glutathione-deficient and normal cells. A significantly lower IC50 in depleted cells confirms the role of oxidative stress in the compound's cytotoxicity.

The following diagram illustrates the logical workflow and key findings of this in vitro protocol:

G Start Start Experiment CellPrep Plate Hepatocytes Start->CellPrep GSH_Manip Glutathione Manipulation CellPrep->GSH_Manip Normal Normal GSH Cells GSH_Manip->Normal Control Depleted GSH-Depleted Cells (Pretreated with BSO) GSH_Manip->Depleted Experimental DrugExp Expose to This compound Normal->DrugExp Depleted->DrugExp Assays Perform Assays DrugExp->Assays Viability Neutral Red Viability Assay Assays->Viability GSH_Measure Measure GSH Levels Assays->GSH_Measure Analysis Analyze Data & Compare IC50 Viability->Analysis GSH_Measure->Analysis Finding Key Finding: Lower IC50 in GSH-depleted cells Analysis->Finding Conclusion Conclusion: Oxidative stress is a key mechanism Finding->Conclusion

Protocol 2: Clinical Risk Prediction Model (PROPP)

This statistical model was developed to predict a patient's risk of hepatotoxicity prior to Velnacrine treatment.

  • Objective: To estimate an individual patient's risk of developing hepatotoxicity from this compound using a predictive statistical model [3].
  • Data Collection: At the initial patient screening, collect the following demographic and baseline laboratory data:
    • Demographics: Age and gender.
    • Hematology & Serum Chemistry: Nine specific variables (the original study does not list all, but typically includes ALT, AST, ALP, bilirubin, and others) [3].
  • Methodology:
    • Input the collected patient data into the PROPP (Physician Reference of Predicted Probabilities) logistic regression model.
    • The model calculates a probability score for the patient's risk of developing significant liver enzyme elevations.
  • Model Performance (as reported):
    • Sensitivity: ~49% (correctly identifies 49% of patients who will develop toxicity).
    • Specificity: ~88% (correctly identifies 88% of patients who will not develop toxicity).
    • Positive Predictive Value (PPV): 64-77% (in a population where the prior probability of toxicity is at least 30%) [3].

The workflow for implementing this clinical risk assessment is as follows:

G Start Patient Screening CollectData Collect Baseline Data Start->CollectData Demo Demographics: Age, Gender CollectData->Demo Labs Lab Values: 9 Hematology/ Chemistry Items CollectData->Labs Input Input Data into PROPP Model Demo->Input Labs->Input Calculation Model Calculates Hepatotoxicity Risk Score Input->Calculation Output Risk Stratification Calculation->Output HighRisk High-Risk Patient Consider Alternative Treatment Output->HighRisk Probability High LowRisk Low-Risk Patient Monitor with Enhanced Vigilance Output->LowRisk Probability Low

Frequently Asked Questions (FAQs)

Q1: What is the clinical presentation of Velnacrine-induced liver injury? A1: The hepatotoxicity was primarily characterized by asymptomatic and reversible elevations in plasma hepatic enzymes (alanine aminotransferase - ALT, aspartate aminotransferase - AST). The injury was hepatocellular in nature, and liver function tests returned to normal after drug discontinuation [1] [3].

Q2: Were there any strategies developed to mitigate the hepatotoxicity risk? A2: Yes, researchers developed a statistical tool called PROPP (Physician Reference of Predicted Probabilities). This model used baseline patient data (age, gender, lab values) to predict an individual's probability of developing hepatotoxicity before starting Velnacrine, aiming to identify and exclude high-risk patients [3].

Q3: How does Velnacrine's hepatotoxicity compare to that of Tacrine? A3: Velnacrine is a derivative of Tacrine. The clinical presentation of their hepatotoxicity is described as "analogous," both causing reversible, asymptomatic liver enzyme elevations. This suggests a shared mechanism of liver injury, possibly related to their similar chemical structures and the production of toxic metabolites [3].

Troubleshooting Guide

Issue Possible Cause Recommended Action

| High incidence of asymptomatic liver enzyme elevations in preclinical models. | Idiosyncratic drug metabolism; production of reactive metabolites; oxidative stress depleting glutathione [2]. | - Conduct in vitro GSH depletion studies.

  • Investigate metabolic profile using human hepatocytes.
  • Monitor liver enzymes frequently (e.g., bi-weekly for first 3 months). | | Difficulty translating preclinical liver safety signals to human risk. | Limited predictive power of standard animal models for idiosyncratic DILI [4] [5]. | - Utilize human biology-based models (e.g., primary human hepatocytes, HepaRG cells).
  • Leverage high-throughput in vitro screening data (e.g., US EPA ToxCast) to identify off-target activity and compare to drugs with known DILI risk [4]. | | A predictive model for hepatotoxicity has low sensitivity. | The model may miss true positives; based on incomplete understanding of all risk factors [3]. | - Use the model as a risk mitigation tool, not a definitive diagnostic.
  • Maintain a high frequency of monitoring for all patients, regardless of risk score.
  • Continue research to refine the model with additional biomarkers. |

References

Velnacrine Treatment Interruption & Safety Data

Author: Smolecule Technical Support Team. Date: February 2026

Study Detail Placebo Group Velnacrine 150 mg/d Velnacrine 225 mg/d Source / Study
Patients randomized n=152 n=149 n=148 Mentane Study Group [1]
Treatment stopped due to abnormal LFTs 3% 30% 24% Mentane Study Group [1]
Withdrawals before end of treatment (24 weeks) 39/152 Data combined 130/297 (combined groups) Cochrane Review [2]
Patients with elevated liver transaminases (6-week study) 29/156 Data combined 45/153 (combined groups) Cochrane Review [2]
Common adverse events Diarrhea, nausea, vomiting, skin rash (see FAQ for details) [3]

Experimental Protocols for Safety Monitoring

For researchers designing trials, the methodologies from these studies provide a foundation for safety monitoring.

  • Key Efficacy Endpoints: The primary measures of Velnacrine's effectiveness were the cognitive behavior and memory components of the Alzheimer's Disease Assessment Scale (ADAS) and the Clinical Global Impression of Change (CGIC) scale. Secondary endpoints often included caregiver-rated scales [1] [3].
  • Safety Monitoring Protocol: The trials employed a standard safety monitoring protocol:
    • Clinical Laboratory Tests: Regular blood draws to monitor liver function tests (LFTs), specifically looking for elevations in transaminases to levels five or more times the upper limits of normal as a criteria for treatment discontinuation [1].
    • Adverse Event Reporting: Systematically recording all adverse clinical events, with a specific focus on gastrointestinal events like diarrhea, nausea, and vomiting [1] [3].
    • Physical Examinations and Vital Signs: Including regular check-ups and electrocardiograms (EKG) where applicable [1].

Frequently Asked Questions (FAQs) for Researchers

Q1: What are the most frequent adverse events (AEs) leading to dose adjustment or interruption? The most common AEs are cholinergic in nature, primarily including diarrhea, nausea, and vomiting [3]. However, the most serious AE leading to treatment interruption is asymptomatic elevation of liver transaminases [1] [3].

Q2: Is the hepatotoxicity dose-dependent? Yes, the data indicates a clear dose-response relationship. The incidence of treatment stoppage due to abnormal liver function was 3% for placebo, 30% for the 150 mg/day dose, and 24% for the 225 mg/day dose, suggesting the risk is significantly higher with active treatment [1].

Q3: Were there any strategies to manage the risk of liver toxicity in the trials? The studies identified responders through a dose-ranging protocol where patients who showed a cognitive improvement (e.g., ≥4 point improvement on ADAScog) were then re-randomized for a longer maintenance period. This helped identify a sub-population of patients who could benefit, but the risk of elevated LFTs remained high during this sustained treatment period [3] [2].

Safety Monitoring & Management Pathway

The following diagram outlines the key decision points for managing Velnacrine treatment in a clinical trial setting, based on the reported safety data.

Start Patient on Velnacrine RoutineMonitor Routine Safety Monitoring Start->RoutineMonitor AE_GI Reported GI Event (e.g., Diarrhea, Nausea) RoutineMonitor->AE_GI LFT_Check Liver Function Test (LFT) RoutineMonitor->LFT_Check Manage_GI Symptomatic Management Consider Dose Omission/Hold AE_GI->Manage_GI LFT_Normal LFT < 5x ULN* LFT_Check->LFT_Normal LFT_Abnormal LFT ≥ 5x ULN* LFT_Check->LFT_Abnormal Continue Continue Treatment with Monitoring LFT_Normal->Continue Interrupt INTERRUPT TREATMENT LFT_Abnormal->Interrupt Note *ULN: Upper Limit of Normal Assess Associate Causality Manage_GI->Assess Interrupt->Assess

Based on the evidence, the core risk management strategy for a Velnacrine trial must revolve around rigorous and frequent liver function monitoring, with a clear protocol for treatment interruption upon significant enzyme elevation.

References

Velnacrine Maleate plasma level optimization

Author: Smolecule Technical Support Team. Date: February 2026

Velnacrine Maleate: Researcher's Overview

Velnacrine is a centrally active, reversible acetylcholinesterase inhibitor (AChEI) [1]. It was initially investigated as a potential treatment for Alzheimer's disease, as it is the primary 1-hydroxy metabolite of tacrine [2] [3]. The goal of plasma level optimization is to maintain concentrations within a therapeutic window to achieve cognitive benefits while minimizing adverse effects [4].

Key Data for Experimental Planning

The table below summarizes quantitative data and key characteristics of Velnacrine from historical literature.

Parameter Details & Quantitative Data Source / Context
Mechanism of Action Reversible acetylcholinesterase inhibitor (AChEI). Enhances cholinergic function by preventing hydrolysis of acetylcholine [1] [3]. Potential Alzheimer's agent [1].
Metabolism Inhibits cytochrome P450 (CYP) enzymes. In rat hepatic microsomes, 20-100 μg/mL inhibited metabolite production of antipyrine by 12-30% [5]. Potential for drug-drug interactions [5].
Analytical Methods Spectrofluorimetric method validated for determination in human serum and urine. Linear range: 5-100 ng/mL; LOD: 1.7 ng/mL; LOQ: 4.5 ng/mL [6]. Uses sodium acetate buffer (pH 5.6); λex=242 nm, λem=359 nm [6].
Early Clinical Response In a short crossover-study, single doses improved performance in simple recognition tasks and significantly improved scores on the cognitive subscale of the ADAS [1]. A significant predictor of response is the level of cholinesterase inhibition achieved [4].

Frequently Asked Questions & Troubleshooting

Q1: What could cause unexpectedly low plasma concentrations of Velnacrine in our animal studies?

  • A1: Consider the following factors and investigate your experimental conditions:
    • Dosing Route: Oral bioavailability can be variable. The absolute bioavailability of the parent drug tacrine is only about 17% [3], which may suggest absorption challenges.
    • Food Interaction: Administering the drug with food could affect absorption. For tacrine, it is recommended to take it on an empty stomach for optimal absorption [3]. Ensure your dosing protocol controls for this.
    • Sample Timing: The half-life of tacrine is relatively short (2-4 hours) [3]. If blood sampling occurs too long after administration, levels may have already peaked and declined.

Q2: We are developing a new bioanalytical method. What is a known spectroscopic profile for Velnacrine?

  • A2: A published spectrofluorimetric method reports that Velnacrine in an aqueous sodium acetate buffer (pH 5.6; 0.04 M) has an excitation maximum (λex) at 242 nm and an emission maximum (λem) at 359 nm [6]. This can serve as a starting point for method development.

Q3: Why was Velnacrine's development halted, and why is this relevant for current researchers?

  • A3: Velnacrine and tacrine (its parent drug) were classified as first-generation AChEIs and were withdrawn from the market due to high rates of potential drug interactions and serious side effects, including hepatotoxicity [7]. For modern researchers, this underscores the importance of:
    • Safety Monitoring: Rigorous assessment of liver function (e.g., transaminase levels) is crucial in any experimental paradigm.
    • Drug Interaction Screening: Its potential to inhibit cytochrome P450 enzymes [5] means it could interact with many co-administered compounds.

Experimental Pathways & Workflows

The following diagrams outline the core metabolic and experimental pathways based on the available literature, which can guide your troubleshooting and research planning.

G Tacrine Tacrine Velnacrine Velnacrine Tacrine->Velnacrine Metabolism (via CYP1A2) Metabolism Metabolism Velnacrine->Metabolism Hepatic Enzymes AChE_Inhibition AChE_Inhibition Velnacrine->AChE_Inhibition Primary Action Potential for\nDrug Interactions Potential for Drug Interactions Metabolism->Potential for\nDrug Interactions Increased Synaptic ACh Increased Synaptic ACh AChE_Inhibition->Increased Synaptic ACh Cognitive Effects Cognitive Effects Increased Synaptic ACh->Cognitive Effects Cholinergic Side Effects Cholinergic Side Effects Increased Synaptic ACh->Cholinergic Side Effects

G Sample Sample Protein Precipitation\nor Extraction Protein Precipitation or Extraction Sample->Protein Precipitation\nor Extraction Analysis Analysis Spectrofluorimetric Detection\n(λex 242 nm / λem 359 nm) Spectrofluorimetric Detection (λex 242 nm / λem 359 nm) Analysis->Spectrofluorimetric Detection\n(λex 242 nm / λem 359 nm) Result Result Compare to Standard Curve\n(5-100 ng/mL) Compare to Standard Curve (5-100 ng/mL) Result->Compare to Standard Curve\n(5-100 ng/mL) Dissolve in Acetate Buffer\n(pH 5.6, 0.04 M) Dissolve in Acetate Buffer (pH 5.6, 0.04 M) Protein Precipitation\nor Extraction->Dissolve in Acetate Buffer\n(pH 5.6, 0.04 M) Dissolve in Acetate Buffer\n(pH 5.6, 0.04 M)->Analysis Spectrofluorimetric Detection\n(λex 242 nm / λem 359 nm)->Result

Important Limitations & Next Steps

The information provided here is derived from research that is over 15 years old. The field of drug development and bioanalysis has advanced significantly since then.

To build a truly effective and modern technical support guide, I suggest you:

  • Search for Contemporary Methods: Look for recent review articles on "bioanalytical method development for small molecules" or "LC-MS/MS application in drug discovery," as these are now standard techniques.
  • Consult Pharmacopoeias: Refer to the latest editions of the USP, EP, or ICH guidelines for validation of analytical procedures (Q2(R1)).
  • Explore Newer Agents: Since Velnacrine is a historical compound, reviewing the extensive literature on optimized therapies like donepezil or galantamine [7] may provide more relevant, modern insights into plasma level optimization strategies.

References

Velnacrine Maleate food interaction effects

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Answer
What is the primary food effect of Velnacrine? Food delays the rate of absorption but does not significantly alter the overall extent of absorption in healthy elderly men [1].
Can Velnacrine be taken with or without food? Yes. The minor differences in pharmacokinetics are not considered clinically meaningful, so Velnacrine can be administered without regard to meals [1].

| What specific pharmacokinetic parameters are affected? | - C~max~ (Peak Plasma Concentration): Decreased.

  • t~max~ (Time to C~max~): Delayed.
  • AUC (Area Under the Curve): Unaffected [1] [2]. | | Were there any changes in renal clearance? | No, food intake did not alter the renal clearance of unconjugated Velnacrine [1]. |

Quantitative Food Effect Data

The following table summarizes the key quantitative findings from a clinical crossover study in 24 healthy elderly men who received a single 100 mg dose of Velnacrine under fasted and fed conditions [1].

Pharmacokinetic Parameter Fasted State Fed State Impact of Food
C~max~ (unconjugated Velnacrine) 213 ng/mL 175 ng/mL Reduction
t~max~ (unconjugated Velnacrine) 1.5 hours 2.5 hours Delay
AUC (Area Under the Curve) Unchanged Unchanged No significant effect
Amount Excreted in Urine (unconjugated) 17 mg 19 mg Slight increase
Elimination Half-life (t~1/2~) Unchanged Unchanged No significant effect

Experimental Protocol: Clinical Food-Effect Bioavailability Study

This methodology is based on the key study that investigated the effect of food on Velnacrine's bioavailability [1].

Start Study Start Design Study Design: Open-label, Randomized, Two-period Crossover Start->Design Subjects Subjects: n=24 Healthy Elderly Men Design->Subjects RegimenA Regimen A: Overnight fast → 100 mg Velnacrine Subjects->RegimenA RegimenB Regimen B: Standard breakfast → 100 mg Velnacrine 15 min later Subjects->RegimenB Washout Washout Period: (7 days) RegimenA->Washout Sampling Biological Sampling: Plasma & Urine collection over 24 hours RegimenA->Sampling RegimenB->Washout RegimenB->Sampling Washout->RegimenA Washout->RegimenB Crossover Crossover: Regimen A  Regimen B Analysis Bioanalysis: HPLC method for Velnacrine concentration Sampling->Analysis PK Pharmacokinetic Analysis: Cmax, tmax, AUC, t½ (Unconjugated Velnacrine) Analysis->PK End Conclusion PK->End

Key Experimental Details
  • Standard Breakfast: The study used a standardized breakfast, consumed 15 minutes before drug administration. The exact composition was not detailed in the abstract [1].
  • Bioanalytical Method: Plasma and urine concentrations of Velnacrine were determined using a High-Performance Liquid Chromatography (HPLC) method [1].
  • Primary Endpoints: The key parameters for assessing food effect were C~max~, t~max~, and AUC for unconjugated Velnacrine in plasma [1].

Troubleshooting Guide

Issue Potential Cause Recommended Action
High inter-subject variability in plasma concentrations. The presence of food can increase variability in absorption rate. Ensure strict adherence to fasting or fed protocol as defined in the study design to minimize confounding factors [1].
Need to predict food effect during early development. Clinical food-effect studies are costly and time-consuming [3]. Consider using advanced in vitro models, such as the Dynamic Gastrointestinal Model (DGM), to simulate fasted and fed states and predict food effect during pre-clinical stages [3].
Determining clinical significance of food effect. Minor changes in C~max~ and t~max~ are observed. For Velnacrine, the changes were not deemed clinically meaningful. Assess if the observed delay and reduction in peak exposure could impact the therapeutic window or safety profile of your specific compound [1].

Key Takeaways for Researchers

  • Clinical Conclusion is Key: While in vitro and in silico models are valuable for prediction, a well-controlled clinical study remains the definitive method for assessing the food effect of a drug [1] [3].
  • Focus on Therapeutic Window: The "clinically meaningful" judgment for Velnacrine was likely due to its wide therapeutic window. For drugs with a narrow window, even the observed delay and reduction in C~max~ could be significant.
  • Historical Context: Velnacrine was an investigational cholinesterase inhibitor developed for Alzheimer's disease. Although it showed promise, it was never widely marketed, and research on it dates from the late 1980s to mid-1990s [1] [2] [4].

References

Clinical Dosing & Response Data for Velnacrine

Author: Smolecule Technical Support Team. Date: February 2026

Study Dosage (mg/day) Treatment Duration Efficacy Outcomes Safety & Tolerability Outcomes
225 mg [1] 24 weeks Modest but significant benefit on cognitive (ADAS-Cog) and global (CGI-C) scales; more effective than 150 mg dose [1]. 24% of patients discontinued due to abnormal liver function tests [1].
150 mg [1] 24 weeks Modest but significant benefit; less effective than the 225 mg dose [1]. 30% of patients discontinued due to abnormal liver function tests [1].
75 mg [2] 6 weeks (in responders) Significant benefit on ADAS-Cog score in patients pre-identified as responders [2]. Not specified in the cited extract.
Doses from 30 mg to 225 mg [2] 1 week per dose (dose-finding phase) Used to identify "responders" (defined as ≥4 point improvement on ADAS-Cog) [2]. 28% of all treated patients (236 total) showed asymptomatic elevation of liver transaminases [2].

Key Safety Concerns Defining the Therapeutic Window

The primary factor limiting Velnacrine's therapeutic window is hepatotoxicity, specifically elevated liver transaminases.

  • High Incidence of Liver Issues: A systematic review of four trials found a significantly higher number of patients with abnormal liver function tests compared to placebo. In a 24-week study, the odds were 20 times higher for the Velnacrine group [3] [4].
  • High Withdrawal Rates: Due to safety concerns, particularly hepatotoxicity, withdrawal rates were significantly higher in Velnacrine groups compared to placebo across multiple studies [3].
  • Other Common Adverse Effects: Cholinergic side effects were frequent and included diarrhea, nausea, and vomiting. Some patients also experienced skin rash [2] [5].

For Researchers: Key Considerations for Experimental Design

Given that Velnacrine is an investigational drug that was never approved, your work with it will likely be historical or mechanistic. Here are critical points to address in your experimental planning:

  • Focus on Hepatotoxicity Mechanisms: The primary research question is no longer about efficacy but understanding the mechanism behind its liver toxicity [3] [5]. This is crucial for informing the development of safer cholinesterase inhibitors.
  • Implement Rigorous Safety Monitoring: Any in vitro or in vivo investigation should include robust measures of liver toxicity. Plan for frequent monitoring of liver transaminase levels in animal studies and include assays for cytotoxicity in hepatocyte models [5].
  • Account for a "Responder" Subgroup: Clinical trials identified that only a subset of patients (about one-third) responded to the drug [2] [5]. Your experimental models should consider potential genetic or metabolic factors that could create subpopulations with different sensitivity to the drug's efficacy and toxicity.
  • Understand its Pharmacological Profile: Velnacrine (1-hydroxytacrine) is an active metabolite of tacrine and a cholinesterase inhibitor that targets both acetylcholinesterase (AChE) and butyrylcholinesterase [6]. This action underlies its proposed mechanism for increasing cholinergic neurotransmission in Alzheimer's brain circuits [3].

The following diagram illustrates the core mechanism of action and the primary risk that constrains its therapeutic use:

G A Velnacrine B Inhibits AChE & BuChE A->B E Hepatotoxicity (Elevated Transaminases) A->E Dose-limiting C Increased ACh B->C Delays breakdown D Potential Cognitive Benefit C->D F Narrow Therapeutic Window D->F E->F

Final Summary

The clinical data for Velnacrine Maleate paints a clear picture of a drug with a narrow and problematic therapeutic window. While doses of 150 mg/day and 225 mg/day showed modest efficacy, this benefit was offset by a high and dose-limiting risk of hepatotoxicity. The drug's development was ultimately abandoned, and the FDA advisory committee voted unanimously against its approval [3] [4].

References

Velnacrine Maleate metabolite identification

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways of Velnacrine

Velnacrine undergoes extensive metabolism primarily via oxidation of its tetrahydroaminoacridine ring [1]. The table below summarizes the key metabolites identified in a comparative disposition study across rats, dogs, and humans [1].

Metabolite Type Specific Metabolites Identified Key Species for Identification Primary Method of Identification
Monohydroxylated Various hydroxylated metabolites on the tetrahydroaminoacridine ring Dog (urine) GC-MS, Proton NMR [1]
Dihydroxylated Multiple dihydroxylated metabolites Dog (urine) GC-MS, Proton NMR [1]
Dihydrodiol Two dihydrodiol metabolites Dog (urine) GC-MS, Proton NMR [1]

Key Disposition Findings [1]:

  • Absorption & Excretion: Velnacrine maleate is well absorbed after oral administration, with the majority of the radioactive dose recovered in urine. Fecal elimination accounts for the remainder.
  • Extent of Metabolism: Velnacrine is extensively metabolized. In humans, only about 10% of the dose is excreted in urine as the unchanged parent drug (compared to 19% in dogs and 33% in rats).
  • Presence of Metabolites: In human plasma, levels of parent Velnacrine are substantially lower than total radioactivity, and its half-life is shorter. This indicates the presence of one or more metabolites with a longer half-life.
  • Phase II Metabolism: Conjugation (Phase II metabolism) was not found to be a significant route.

The following diagram illustrates the primary metabolic pathways of Velnacrine as identified in the study:

G Velnacrine Velnacrine MonoHydroxylated Monohydroxylated Metabolites Velnacrine->MonoHydroxylated Oxidation DiHydroxylated Dihydroxylated Metabolites Velnacrine->DiHydroxylated Oxidation Dihydrodiol Dihydrodiol Metabolites Velnacrine->Dihydrodiol Oxidation

Visual summary of the main oxidative metabolic pathways of Velnacrine.

Analytical Methods for Metabolite Identification

The identified metabolites were isolated from dog urine, and their structures were determined using Gas Chromatography-Mass Spectrometry (GC-MS) and proton NMR [1].

For the simultaneous quantitation of Velnacrine (1-hydroxytacrine) and related compounds in biological samples, a robust High-Performance Liquid Chromatography (HPLC) method with fluorescence detection has been published [2]. Key details of this method are summarized below.

Parameter Specification
Analytical Technique Isocratic Reversed-Phase HPLC with Fluorescence Detection
Analytes Tacrine, 1-Hydroxytacrine (Velnacrine), 2-Hydroxytacrine, 4-Hydroxytacrine
Sample Preparation One-step liquid-liquid extraction with ethyl acetate
Key Advantage Uses less hazardous ethyl acetate instead of chloroform; provides baseline separation for all four compounds.
Retention Times (in plasma) 2-Hydroxytacrine: 11.01 min; 1-Hydroxytacrine: 12.40 min; 4-Hydroxytacrine: 14.83 min; Tacrine: 32.93 min

Potential Experimental Considerations

  • Drug Interaction Potential: Velnacrine has been shown to inhibit certain cytochrome P450 enzymes in in vitro models using rat hepatic microsomes. It inhibited the formation of the antipyrine metabolites 4-hydroxyantipyrine and norantipyrine, though to a lesser extent than the strong inhibitor cimetidine [3]. This is a potential source of drug-drug interactions in your experiments.
  • Chemical Reference: Velnacrine is typically used as the maleate salt to improve properties like solubility [4] [5]. The maleic acid component is a distinct molecule [6] and should be accounted for in analytical methods.

Troubleshooting Guide

Here are answers to potential FAQs that researchers might encounter:

  • Q: What is the most common metabolic pathway I should look for?

    • A: The primary route of metabolism is oxidation, specifically hydroxylation at various positions on the tetrahydroaminoacridine ring, leading to mono- and di-hydroxylated metabolites, as well as dihydrodiol formation [1].
  • Q: Which analytical technique is recommended for separating and quantifying Velnacrine from its metabolites?

    • A: A well-validated HPLC method with fluorescence detection is available for this purpose. It effectively separates Velnacrine from tacrine and other hydroxy metabolites in plasma and urine using a safer ethyl acetate extraction [2]. GC-MS and NMR are used for definitive structural identification of isolated metabolites [1].
  • Q: Why might I see low levels of the parent drug in plasma?

    • A: This is expected. Velnacrine undergoes extensive first-pass metabolism, with only about 10% of the dose excreted unchanged in human urine. The lower parent compound levels compared to total radioactivity indicate significant conversion to metabolites [1].
  • Q: Are conjugated metabolites a major concern?

    • A: Based on existing studies, no. Phase II conjugation reactions were not identified as a significant metabolic route for Velnacrine [1].

References

Velnacrine Maleate analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

A Potential Path Forward

When specific method details for an old investigational drug are unavailable, a well-established strategy is to base your work on general guidelines for related drug classes. The table below outlines core parameters for validating analytical methods for acetylcholinesterase inhibitors, which would be the category for Velnacrine Maleate.

Validation Parameter Typical Recommended Standards for Cholinesterase Inhibitors
Specificity No interference from excipients, impurities, or degradation products.
Accuracy/Recovery 98–102% (for drug substance); 98–102% (for drug product).
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 1.0% for assay.
Intermediate Precision RSD ≤ 2.0% (accounting for different analysts, days, equipment).
Linearity & Range Typically 50–150% of the target analyte concentration (R² ≥ 0.998).
Detection Limit (LOD) Signal-to-noise ratio of 3:1 is a common convention.
Quantification Limit (LOQ) Signal-to-noise ratio of 10:1 is a common convention.
Robustness Deliberate variations in pH, mobile phase composition, temperature, etc.

Suggested Experimental Workflow

Based on standard practices for similar pharmaceutical compounds, you can develop your own validated method using the following workflow. This diagram outlines the key stages:

Start Start Method Development LitReview Literature Review (Related Compounds) Start->LitReview HPLC HPLC-UV/PDA Method Setup LitReview->HPLC Opt Optimize Parameters: - Mobile Phase pH & Buffer - Column Temperature - Flow Rate - Wavelength HPLC->Opt Val Perform Validation (Per ICH Q2(R1)) Opt->Val Doc Document Method & Troubleshoot Val->Doc End Validated Analytical Method Doc->End

Detailed Methodological Considerations

Given the lack of direct sources, here is a detailed approach based on standard practices for developing a reversed-phase HPLC-UV method for a compound like this compound:

  • Sample Preparation:

    • Stock Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent, likely HPLC-grade methanol or a 50:50 mixture of methanol and water, to create a 1 mg/mL stock solution.
    • Working Standard Solutions: Prepare serial dilutions of the stock solution with the mobile phase or a weaker solvent to obtain concentrations spanning the intended range (e.g., 10–150 μg/mL) for linearity, accuracy, and precision studies.
  • Chromatographic Conditions (Example):

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 μm) is a standard starting point.
    • Mobile Phase: A mixture of a phosphate or acetate buffer (pH adjusted, potentially to 4.0-5.0 for stability) and acetonitrile in a gradient or isocratic mode. A suggested starting ratio is Buffer:ACN = 70:30 (v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection (Wavelength): Since the specific UV-Vis spectrum of Velnacrine is not public, a PDA (Photodiode Array) detector is crucial. You will need to inject a standard and scan from 200 nm to 400 nm to identify the λ-max (wavelength of maximum absorption) for optimal detection.
    • Column Temperature: 25–30°C.
    • Injection Volume: 10–20 μL.

Frequently Asked Questions & Troubleshooting

Based on common challenges in analytical method development, here are potential issues and solutions you might encounter:

Issue Potential Causes Troubleshooting Steps

| Peak Tailing | 1. Active silanol sites on column. 2. Incompatible mobile phase pH. | 1. Use a dedicated end-capped C18 column. 2. Add 0.1% triethylamine to mobile phase or adjust pH. | | Low Recovery | 1. Incomplete dissolution of analyte. 2. Adsorption to vial/filter. | 1. Ensure use of adequate solvent (e.g., methanol). 2. Use low-adsorption polypropylene vials/tubes. | | Retention Time Drift | 1. Mobile phase pH/composition instability. 2. Column temperature fluctuation. | 1. Freshly prepare mobile phase daily; use buffer. 2. Ensure column thermostat is functioning correctly. | | Noise or Baseline Drift | 1. Contaminated column or mobile phase. 2. Air bubbles in detector. | 1. Flush column; use high-purity solvents. 2. Purge the system to remove air bubbles. |

General Workflow for HPLC Method Development

Author: Smolecule Technical Support Team. Date: February 2026

You can use the following workflow to develop and validate an HPLC method for Velnacrine Maleate. This process is based on standard practices for pharmaceutical analysis of small molecules [1] [2].

Suggested HPLC Method Parameters

Based on the analysis of compounds with similar properties, here is a suggested starting point for developing an HPLC method for this compound [1] [2]:

Parameter Suggested Starting Conditions Purpose/Rationale
Column C18 (e.g., 150-250 mm × 4.6 mm, 5 µm) Provides good retention for small, aromatic molecules.
Mobile Phase Phosphate Buffer (pH ~3.0) + Acetonitrile Low pH suppresses silanol interaction, improving peak shape [1] [2].
Buffer pH 3.0 - 3.5 (at least 2 units below pKa) Ensures analyte is in non-ionized form for better retention [1].
Detection Wavelength 220-270 nm (needs experimental verification) Common for aromatic compounds; determine via UV scan [1].
Flow Rate 1.0 mL/min Standard for 4.6 mm ID columns.
Column Temperature 25-40°C Improves reproducibility and efficiency [2].

Frequently Asked Questions & Troubleshooting

Here are solutions to common HPLC issues you might encounter during method development:

Problem Possible Causes Troubleshooting Steps

| Poor Peak Shape (Tailing) | 1. Silanol interactions 2. Inappropriate buffer pH 3. Column degradation | 1. Use a low-pH buffer (pH ~3.0) [2]. 2. Add triethylamine (0.1%) to mobile phase [1]. 3. Flush column or replace if old. | | Low Resolution | 1. Insufficient selectivity 2. High column temperature 3. Fast analysis time | 1. Adjust organic solvent ratio or buffer pH [2]. 2. Optimize temperature (e.g., 25-55°C) [2]. 3. Use a shallower gradient. | | Irreproducible Retention Times | 1. Mobile phase not equilibrated 2. Fluctuations in room temperature 3. Column not stable at operating pH | 1. Ensure sufficient equilibration time between runs. 2. Use a column heater. 3. Ensure column pH stability range covers method pH. |

Validation Parameters Checklist

Once a method is developed, it must be validated per ICH Q2(R1) guidelines. The table below outlines key parameters to assess [1] [2]:

Validation Parameter Acceptance Criteria (Example)
Specificity No interference from blank, placebo, or degradation products.
Linearity Correlation coefficient (R²) > 0.999.
Accuracy (Recovery) 98.0% - 102.0%.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 1.0%.
Intermediate Precision RSD ≤ 2.0% (different days, analysts, instruments).
Detection Limit (LOD) Signal-to-Noise ratio ~3:1.
Quantitation Limit (LOQ) Signal-to-Noise ratio ~10:1.
Robustness Method withstands small, deliberate variations in parameters.

How to Proceed Without a Standard Method

  • Start with Analogous Compounds: Use the provided tables as a starting point and modify parameters based on the molecule's specific structure and properties.
  • Perform a Forced Degradation Study: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to generate impurities and ensure the method can separate the main peak from its degradation products [2].
  • Characterize the Standard: Obtain a high-purity reference standard of this compound to confirm the identity of the main peak and help identify impurities.

References

Chemical Profile & Known Data of Velnacrine

Author: Smolecule Technical Support Team. Date: February 2026

Velnacrine is a hydroxy derivative of tacrine and an acetylcholinesterase inhibitor that was investigated for the treatment of Alzheimer's disease [1] [2] [3].

The table below summarizes the key available information:

Property Description
IUPAC Name Provided in search results as (OC(/C=C\C(O)=O)=O.NC1=C2C(CCCC2O)=NC3=CC=CC=C31) [3]
Molecular Formula C17H18N2O5 [3]
CAS Number 118909-22-1 (Velnacrine Maleate) [3]
Appearance Light yellow to khaki solid [3]
Activity Orally active cholinesterase inhibitor [4] [3]
Primary Adverse Event Asymptomatic elevation of liver transaminases [5] [2] [6]
Other Reported Side Effects Diarrhea, nausea, vomiting, rash [5] [2]
Reported Degradation Products Not specified in available literature

A Framework for Investigating Degradation Products

Since the specific degradation products of this compound are not listed, you would need to identify them experimentally. The following workflow outlines a standard approach using High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometry (MS) detector, which is ideal for separating and identifying unknown compounds in a mixture [7] [8].

Start This compound Sample Step1 Stress Testing Start->Step1 Cond1 Forced Degradation Conditions Step1->Cond1 Acid Acidic (e.g., 0.1M HCl) Cond1->Acid Base Basic (e.g., 0.1M NaOH) Cond1->Base Oxid Oxidative (e.g., 3% H₂O₂) Cond1->Oxid Therm Thermal (e.g., 60°C) Cond1->Therm Light Photolytic Cond1->Light Step2 HPLC-MS Analysis Acid->Step2 Base->Step2 Oxid->Step2 Therm->Step2 Light->Step2 Step3 Data Analysis Step2->Step3 Step4 Identify Degradation Products Step3->Step4 End Structural Elucidation of Products Step4->End

Step 1: Stress Testing (Forced Degradation)

Subject this compound to various stress conditions to accelerate its degradation [8]. This helps simulate what might happen over a longer period under normal storage or to identify potential impurities from synthesis.

  • Acidic/Basic Hydrolysis: Treat with 0.1M HCl or 0.1M NaOH at elevated temperatures (e.g., 60°C) for several hours or days [8].
  • Oxidative Degradation: Expose to 3% hydrogen peroxide at room temperature [8].
  • Thermal Degradation: Heat the solid powder at 105°C for a defined period.
  • Photolytic Degradation: Expose the solid and/or solution to UV/VIS light.
Step 2: HPLC-MS Analysis

Analyze the stressed samples alongside an unstressed reference sample.

  • Instrumentation: Use an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Mass Spectrometer (MS) for high sensitivity and resolution [7].
  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7-1.8 µm particle size) is standard [7] [8].
  • Mobile Phase: Employ a gradient method. A typical one for reversed-phase chromatography might start at 5% acetonitrile and progress to 95% acetonitrile (both phases often contain additives like 0.1% formic acid) over 5-25 minutes [8].
  • Detection: The MS detector will provide the mass-to-charge ratio (m/z) of the parent drug and any degradation products, which is crucial for their initial identification [7].
Step 3: Data Analysis and Identification
  • Compare the chromatograms of stressed and unstressed samples. Any new peaks that appear are potential degradation products [8].
  • Use the mass data from the MS detector to determine the molecular weight of these new compounds.
  • Propose structures for the degradation products by analyzing the mass shifts from the parent compound (this compound, MW: 330.34) [3]. For example, a loss of 18 Da suggests the loss of water, while a gain of 16 Da could indicate oxidation.

References

Velnacrine Maleate storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Substance Information & Storage

The table below summarizes the key identification and storage information for Velnacrine and its Maleate salt form.

Property Specification
Chemical Name Velnacrine / (±)-Velnacrine Maleate [1] [2]
CAS Number 124027-47-0 (Velnacrine); 118909-22-1 (Velnacrine Maleate, unlabelled) [1] [3]
Molecular Formula C13H14N2O (Velnacrine) [2] [3]
Appearance Solid [3]
Recommended Storage -20°C (for powder); -80°C (when in solvent) [3]
Other Storage Notes Keep container tightly sealed in a cool, well-ventilated area. Store away from direct sunlight and sources of ignition. [3]

Frequently Asked Questions (FAQs)

Q1: What are the critical storage parameters for this compound to ensure its stability? The primary critical parameters are temperature and physical state. The powder form should be stored frozen at -20°C. If the compound is dissolved in a solvent, it requires storage at an even lower temperature of -80°C to maintain stability. The container must be kept tightly sealed to protect it from moisture and air. [3]

Q2: What should I do if the storage freezer malfunctions or the temperature rises above the recommended range? If a temperature excursion occurs, consider the compound potentially compromised. Do not use it for critical experiments. Your standard operating procedure should include discarding the affected material to ensure experimental integrity. It is crucial to maintain a log to track such incidents for quality control purposes.

Q3: Are there any specific handling hazards I should be aware of? Yes. Velnacrine is classified as harmful if swallowed (H302) and is very toxic to aquatic life (H410). Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust and use the compound only in areas with adequate exhaust ventilation. [3]

Troubleshooting Guide

The following workflow outlines the decision-making process for handling and storing this compound in the lab.

Start Start: Handle this compound Step1 Check Physical State Start->Step1 Step2_Powder Store at -20°C (Tightly sealed container) Step1->Step2_Powder Is it powder? Step2_Solvent Store at -80°C (Tightly sealed container) Step1->Step2_Solvent Is it in solvent? Step3_Monitor Monitor Storage Conditions Step2_Powder->Step3_Monitor Step2_Solvent->Step3_Monitor Issue1 Temperature Excursion Step3_Monitor->Issue1 If temperature out of range Action1 Do not use. Discard material. Log the incident. Issue1->Action1

Experimental Context & Safety

While specific dosing protocols for Velnacrine are not available in the search results, it is historically significant as an acetylcholinesterase inhibitor that was investigated for Alzheimer's disease. Its mechanism of action involves increasing cholinergic neurotransmission by preventing the breakdown of acetylcholine. [4] [2]

Please be aware that the development of Velnacrine was halted due to significant safety concerns, including hepatotoxicity (elevated liver enzymes) that led to the discontinuation of treatment in a substantial portion of clinical trial participants. Other reported adverse effects included neutropenia, rash, and gastrointestinal issues. [4]

Recommendations for Further Research

To supplement this guide with experimental protocols, I suggest:

  • Consulting Specialized Databases: Search for detailed pharmacokinetic and in vitro study data on platforms like PubMed and Google Scholar using terms like "Velnacrine experimental protocol" or "Velnacrine in vitro assay."
  • Referencing Analogues: Review methodologies for similar, well-documented acetylcholinesterase inhibitors (e.g., Tacrine, Donepezil) and adapt their experimental workflows with appropriate adjustments for Velnacrine's specific properties. [4] [5]
  • Supplier Documentation: Always refer to the Safety Data Sheet (SDS) and any analytical data provided by your chemical supplier for the most specific and lot-specific information.

References

Quantitative Data on Velnacrine Plasma Concentrations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key pharmacokinetic parameters from available studies.

Parameter Observed Value / Range Context & Conditions Source
Peak Plasma Concentration (C~max~) 27 to 166 ng/ml Achieved 30-60 minutes after a single oral dose of 4 or 6 mg/kg in aged monkeys. [1]
Plasma Concentration at 6 hours 5.1 to 11.8 ng/ml Measured 6 hours after a single oral dose of 4 or 6 mg/kg in aged monkeys. [1]
Plasma Concentration at 24 hours < 5 ng/ml (Below quantitation limit) Measured 24 hours after dosing in aged monkeys. [1]
Plasma Protein Binding 59.1% to 46.7% Decreases over a concentration range of 10 to 320 ng/ml in human plasma. [2] [3]
Protein Binding at 40 ng/ml ~53% No significant difference was found between young adults, healthy elderly, and hospitalized elderly patients. [2] [3]

Experimental Protocol: Plasma Protein Binding

The following methodology details how the protein binding data for Velnacrine was obtained, which you can adapt for internal verification experiments.

Reference Study: Variability in the plasma protein binding of velnacrine... [2] [3]

Objective: To quantify the protein binding of velnacrine in human plasma and investigate potential sources of variability.

Key Materials:

  • Plasma Samples: From three cohorts: a) healthy volunteers (18-30 years), b) healthy elderly volunteers (73-87 years), and c) hospitalized elderly patients (65-85 years) with acute illnesses.
  • Reagents: Velnacrine, Tacrine Hydrochloride (THA), standard solutions of Human Serum Albumin (HSA) and Alpha-1 Acid Glycoprotein (AAG).
  • Equipment: Amicon Centrifree Micropartition System.

Methodology:

  • Sample Preparation: Aliquot plasma samples from the different subject groups.
  • Incubation: Incubate the plasma aliquots with various concentrations of velnacrine (ranging from 10 to 320 ng/ml). Separate experiments should be conducted in the presence and absence of a therapeutic concentration (25 ng/ml) of Tacrine (THA).
  • Binding Determination: Use the Amicon Centrifree micropartition system to separate unbound drug from protein-bound drug via centrifugation.
  • Analysis: Quantify the concentration of free (unbound) velnacrine in the filtrate. The percentage of protein binding is calculated by comparing the free concentration to the total concentration added.

Troubleshooting Guide & FAQs

FAQ: Is variability in plasma protein binding a major concern for Velnacrine? Answer: No. According to research, plasma protein binding is not a major source of variation in the relationship between Velnacrine concentration and its effect. Although binding decreases slightly at higher concentrations and is affected by the presence of Tacrine, the differences were not statistically significant across different age groups or health statuses. Therefore, other factors like metabolism and absorption are more likely to influence plasma concentration variability [2] [3].

FAQ: How does Tacrine co-administration affect Velnacrine? Answer: Tacrine significantly decreases the plasma protein binding of Velnacrine. One study found that the presence of a therapeutic concentration of Tacrine (25 ng/ml) reduced Velnacrine's protein binding from 59.3% to 43.9%. This interaction should be considered in experimental designs or clinical scenarios involving both drugs [2] [3].

Experimental Workflow for Protein Binding Studies

The diagram below outlines the logical workflow for determining the plasma protein binding of a drug like Velnacrine, as described in the experimental protocol.

workflow start Start: Prepare Plasma Samples incubate Incubate with Drug start->incubate separate Centrifuge using Micropartition System incubate->separate analyze Analyze Filtrate for Free Drug Concentration separate->analyze calculate Calculate % Protein Binding analyze->calculate

References

Velnacrine Maleate dose escalation strategy

Author: Smolecule Technical Support Team. Date: February 2026

Velnacrine Maleate Overview

This compound is an investigational cholinesterase inhibitor that was developed for the symptomatic treatment of Alzheimer's disease [1]. It is the 1-hydroxy metabolite of tacrine, developed with the aim of achieving a better safety profile [2].

Clinical Dosing & Safety Data

The table below summarizes the core dosing and safety outcomes from the primary Phase III clinical trial, which serves as the main reference for its human dose escalation strategy [3].

Dose Group Patient Number Treatment Duration Primary Efficacy Finding (vs. Placebo) Common Adverse Event (Incidence) Serious Adverse Event Leading to Discontinuation (Incidence)
Placebo n=152 24 weeks Worsening of cognitive scores Diarrhea (36%) Reversible abnormal liver function (3%)
Velnacrine 150 mg/day n=149 24 weeks Modest but significant benefit Diarrhea (28%) Reversible abnormal liver function (30%)
Velnacrine 225 mg/day n=148 24 weeks Modest but significant benefit; more effective than 150 mg/day Diarrhea (30%) Reversible abnormal liver function (24%)
  • Efficacy: Velnacrine produced modest but significant benefits in patients with Alzheimer's disease. The 225 mg/day dose was found to be more effective than the 150 mg/day dose [3].
  • Safety: Both dosages were stated to have acceptable safety profiles, with diarrhea being a common but rarely therapy-interrupting side effect. However, a major dose-limiting toxicity was reversible abnormal liver function, seen in a significant portion of patients (elevated to five or more times the upper limits of normal) [3].

Experimental Protocol Summary

The following workflow visualizes the core design of the definitive Phase III clinical trial for this compound, which established its human dosing strategy [3].

G Start Study Enrollment (Patients with probable AD) A Single-Blind Washout Period Start->A B Randomization (1:1:1) A->B C Placebo Group (n=152) B->C D Velnacrine 150 mg/d (n=149) B->D E Velnacrine 225 mg/d (n=148) B->E F 24-Week Double-Blind Treatment C->F D->F E->F G Primary Endpoint Assessment F->G H1 ADAS-Cog (Cognitive) G->H1 H2 CGIC (Global Change) G->H2

Key Considerations for Researchers

Based on the available historical data, here are critical points to consider:

  • Dose-Limiting Hepatotoxicity: The high incidence of elevated liver enzymes was the most significant barrier to velnacrine's development. Any modern research plan must incorporate rigorous and frequent liver function monitoring [3].
  • Historical Context: Velnacrine was part of the first generation of cholinesterase inhibitors. It was investigated alongside drugs like tacrine and eptastigmine but, like several others, never received marketing approval due to its safety profile [4].
  • Dose-Response Relationship: The clinical data confirms a positive dose-response relationship, with the 225 mg/day dose being more effective than 150 mg/day. However, this came with a complex risk-benefit balance due to liver toxicity [3].

References

Velnacrine vs. Tacrine at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of Velnacrine and Tacrine based on the search results.

Feature Velnacrine (HP-029) Tacrine (Cognex)
Chemical Relationship Hydroxylated metabolite of Tacrine [1] Prototype / parent drug [2]
Primary Mechanism Acetylcholinesterase (AChE) Inhibitor [1] Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) Inhibitor [2]
Preclinical Potency Less potent than Physostigmine in potentiating twitch responses [3] Less potent than Physostigmine, but with additional neuromuscular blocking effects at high doses [3]
Clinical Efficacy Modest, limited to a subset of patients; significant doubts raised about efficacy [1] [4] First FDA-approved AChE inhibitor for Alzheimer's; demonstrated cognitive improvement [2]
Key Safety Concern Hepatotoxicity (elevated liver enzymes) and neutropenia [1] [4] Hepatotoxicity (elevated liver enzymes); led to its eventual withdrawal/ban [2] [4]
Clinical Development Status Development halted; rejected by FDA advisory board. No research since ~1994 [4]. Initially approved (1993) but later withdrawn/banne d (2013) due to hepatotoxicity [2].
Other Notable Effects - Also acts on monoaminergic systems, blocks potassium channels, and modulates muscarinic/nicotinic receptors [2].

Detailed Experimental Data and Methodologies

The comparative profile of these drugs is built on specific experimental and clinical studies.

In Vitro Neuromuscular Transmission Studies
  • Objective: To compare the effects of Velnacrine, Tacrine, and other drugs on skeletal neuromuscular transmission.
  • Protocol: Experiments were conducted on isolated nerve-muscle preparations from rats (phrenic-hemidiaphragm) and mice (triangularis sterni). Researchers measured the drugs' impact on twitch responses induced by nerve stimulation, their ability to reverse blockade by agents like tubocurarine, and their effects on endplate potentials and nerve terminal currents [3] [5].
  • Key Findings:
    • All cholinesterase inhibitors potentiated twitch responses, with the order of potency being physostigmine > tacrine > velnacrine [3].
    • At higher concentrations, Tacrine uniquely decreased twitch responses in a concentration-dependent manner and strongly depressed directly-induced twitch responses, suggesting additional blocking effects that could limit its therapeutic window [3] [5].
    • Velnacrine and Tacrine both prolonged the decay phase of endplate potentials, consistent with their anticholinesterase activity [5].
Clinical Trial Evidence and Hepatotoxicity
  • Objective: To determine the clinical efficacy and safety of Velnacrine in patients with dementia of the Alzheimer's type.
  • Protocol: A 2004 Cochrane review systematically analyzed four double-blind, randomized, placebo-controlled trials involving 899 participants. The trials, such as Antuono 1995 and Zemlan 1996a/b, compared Velnacrine to placebo over periods of 6 weeks to 24 weeks, measuring cognitive outcomes and monitoring adverse events, particularly elevated liver enzymes [4] [6].
  • Key Findings:
    • Efficacy: The evidence for Velnacrine's benefit was weak and inconsistent. Some trials reported minor improvements on specific scales, but these results were often unverifiable due to reporting issues. The review concluded there was no robust evidence of efficacy [4].
    • Safety: Hepatotoxicity was a major issue. In one 24-week study, 35% (105/297) of Velnacrine patients developed abnormal liver function tests, compared to only 3% (4/152) in the placebo group. Withdrawal rates due to adverse events were also significantly higher in the Velnacrine groups [4] [6]. The FDA advisory board unanimously voted against approving Velnacrine [4].

Mechanism of Action and Signaling Pathways

Both Tacrine and Velnacrine are centrally-acting acetylcholinesterase inhibitors (AChEIs). The following diagram illustrates the core cholinergic pathway they target and the rationale for their use in Alzheimer's disease.

G A Cholinergic Neuron ACh Acetylcholine (ACh) Release A->ACh B Synaptic Cleft C Postsynaptic Neuron Receptors Binding to Nicotinic/Muscarinic Receptors ACh->Receptors Binds to AChE Acetylcholinesterase (AChE) Hydrolyzes ACh ACh->AChE Degraded by Signal Cognitive Signal Transmitted Receptors->Signal Drug Tacrine / Velnacrine Inhibition Inhibits Drug->Inhibition Inhibition->AChE

As the diagram shows, in a healthy cholinergic system:

  • The presynaptic neuron releases Acetylcholine (ACh) into the synaptic cleft.
  • ACh binds to receptors on the postsynaptic neuron, triggering a signal that underlies memory and cognitive function.
  • The enzyme Acetylcholinesterase (AChE) rapidly breaks down ACh to terminate the signal.

In Alzheimer's disease, cholinergic neurons are lost, leading to an ACh deficit. Tacrine and Velnacrine work by inhibiting AChE. This slows the breakdown of ACh, increasing its concentration and duration in the synapse, thereby amplifying the cognitive signal [2] [1].

Current Research Context

While Tacrine and Velnacrine themselves are no longer used, their legacy continues in modern drug design.

  • Hepatotoxicity: The severe liver toxicity associated with both drugs was the primary reason for their clinical failure [2] [4].
  • Modern Analogues: Tacrine's simple structure and high potency make it a valuable scaffold for developing multi-target-directed ligands. Current research focuses on creating Tacrine hybrids and analogues that retain the cognitive benefits while significantly reducing hepatotoxicity. These new compounds are designed to hit multiple disease targets simultaneously (e.g., AChE, β-amyloid aggregation, NMDA receptors) [2] [7] [8].

References

Velnacrine Maleate clinical trial results

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Results Overview

Aspect Details
Study Design Randomized, double-blind, placebo-controlled trial over 24 weeks [1]
Participants 449 patients with clinically probable Alzheimer's disease [1]
Dosages Placebo, Velnacrine 150 mg/day, Velnacrine 225 mg/day [1]
Primary Efficacy Endpoints Alzheimer's Disease Assessment Scale (ADAS-cog), Clinical Global Impression of Change (CGIC) [1]

| Key Efficacy Findings | - ADAS-cog: Deterioration in placebo group; stabilization in velnacrine groups.

  • CGIC: Scores favored velnacrine 225 mg/day over placebo.
  • Dose Response: 225 mg/day was more effective than 150 mg/day [1]. | | Common Adverse Events | Diarrhea (rarely interrupted therapy) [1]. | | Serious Adverse Events | Reversible abnormal liver function: 30% (150 mg) and 24% (225 mg) of patients discontinued treatment due to elevated liver enzymes (≥5x upper limit normal), compared to 3% in placebo group [1]. |

Experimental Protocol Details

For a clear understanding of the trial's methodology, here is a breakdown of the key experimental protocols used in the primary efficacy study [1].

Start Patient Population: Adults with probable Alzheimer's (NINCDS-ADRDA criteria) A Single-Blind Washout Period Start->A B Randomization (1:1:1) A->B C Placebo Group (n=152) B->C D Velnacrine 150 mg/d (n=149) B->D E Velnacrine 225 mg/d (n=148) B->E F 24-Week Treatment Period C->F D->F E->F G Primary Endpoint Assessment F->G

Key Methodological Elements:

  • Patient Population: The trial enrolled patients with "clinically probable Alzheimer's disease" as defined by the standardized National Institute of Neurological Disorders and Stroke–Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) criteria [1]. This ensured a homogeneous and well-characterized study population.
  • Outcome Measures:
    • Cognitive and Memory Function: Measured using the Alzheimer's Disease Assessment Scale (ADAS-cog), a standardized psychometric scale that evaluates memory, attention, language, and praxis [1].
    • Overall Clinical Effect: Assessed via the Clinical Global Impression of Change (CGIC), which is a clinician's rated assessment of whether a patient's overall condition has improved or deteriorated since the start of the trial [1].
  • Data Analysis: The study used between-group comparisons (each velnacrine dose vs. placebo) to determine statistical significance in the change from baseline on the ADAS-cog and CGIC scores [1].

Efficacy and Safety in Context

To help you contextualize velnacrine's profile, here is a comparison with other first-generation and second-generation cholinesterase inhibitors.

Drug / Class Efficacy Summary Key Safety Concerns Development / Approval Status
Velnacrine (First-Gen) Modest significant benefit; improvement in ADAS-cog & CGIC [1]. Hepatotoxicity (dose-related, reversible liver enzyme elevation); neutropenia in rare cases [1] [2] [3]. Development likely discontinued (due to safety profile).
Tacrine (First-Gen) First AChEI approved; demonstrated efficacy [4]. Significant hepatotoxicity [5] [4]. Withdrawn from the market.
Second-Gen AChEIs (Donepezil, Rivastigmine, Galantamine) Modest but significant therapeutic effect; pooled analysis shows ~9% more global responders vs. placebo [6]. Generally better tolerated; common side effects are gastrointestinal (nausea, diarrhea); less risk of severe hepatotoxicity [6]. Approved and widely marketed for Alzheimer's disease [6] [4].

Conclusion for Researchers

The clinical data for velnacrine maleate illustrates a classic challenge in drug development: a clear but modest efficacy signal was outweighed by a significant safety risk, specifically hepatotoxicity. Its profile as a first-generation cholinesterase inhibitor is consistent with the trajectory of tacrine, which was ultimately withdrawn from the market.

The subsequent successful development and approval of second-generation AChEIs (donepezil, rivastigmine, galantamine), which offered a more favorable safety profile, ultimately made velnacrine non-viable as a therapeutic candidate [6] [4].

References

Efficacy and Safety Data from a Key Clinical Trial

Author: Smolecule Technical Support Team. Date: February 2026

A 24-week, double-blind, placebo-controlled study provides the core data on Velnacrine's performance. The table below summarizes the key outcomes [1].

Parameter Placebo Group Velnacrine 150 mg/d Velnacrine 225 mg/d
Sample Size n=152 n=149 n=148
Cognitive Efficacy (ADAS-Cog) Scores deteriorated (P<.05) No deterioration; less decline than placebo No deterioration; significantly better than 150 mg dose (P<.05)
Global Impression (CGIC) - - Significant benefit over placebo
Treatment-Stopping Liver Toxicity 3% 30% 24%

The study concluded that the 225 mg/day dose was more effective than the 150 mg/day dose, and both dosages were considered to have "acceptable safety profiles" [1].

Experimental Protocol of the Double-Blind Study

The methodology of the primary clinical trial was structured as follows [1]:

  • Study Design: A double-blind, placebo-controlled trial conducted by the Mentane Study Group.
  • Participants: Patients diagnosed with clinically probable Alzheimer's disease according to NINCDS-ADRDA criteria.
  • Phases:
    • Washout Period: A single-blind initial phase to clear previous medications.
    • Treatment Period: A 24-week randomized phase where patients received either a placebo, 150 mg/day of Velnacrine Maleate, or 225 mg/day of this compound.
  • Primary Endpoints:
    • Cognitive behavior and memory components of the Alzheimer's Disease Assessment Scale (ADAS-Cog).
    • Clinical Global Impression of Change (CGIC) scale.
  • Secondary Endpoints: Caregiver-rated scales to assess daily functioning and behavior.

Proposed Mechanism of Action and Signaling Pathway

This compound is an acetylcholinesterase inhibitor. Beyond its primary action in the brain, research suggests it influences nitric oxide (NO) mobilization and metabolic pathways in red blood cells, which can affect microcirculatory flow. The diagram below illustrates this complex signaling pathway [2].

G Velnacrine Velnacrine AChE_Inhibition Acetylcholinesterase (AChE) Inhibition Velnacrine->AChE_Inhibition NonNeuronalACh Increased non-neuronal ACh AChE_Inhibition->NonNeuronalACh Band3 Band 3 Protein NonNeuronalACh->Band3 Phosphorylation Altered Phosphorylation State Band3->Phosphorylation NO_Mobilization Altered NO Mobilization & Metabolism Phosphorylation->NO_Mobilization MetabolicFlux Changes in Metabolic Flux Phosphorylation->MetabolicFlux PTK Tyrosine Kinases (PTK) PTK->Phosphorylation PTP Phosphotyrosine Phosphatases (PTP) PTP->Phosphorylation MicrocircFlow Modulation of Microcirculatory Flow NO_Mobilization->MicrocircFlow MetabolicFlux->MicrocircFlow

Comparison with Other Alzheimer's Medications

A 2025 systematic review places Velnacrine in context with other established Alzheimer's treatments. The table below compares the most evaluated medications from the review [3].

Medication Pharmacological Class Key Efficacy Findings Notable Safety & Tolerability
Velnacrine Acetylcholinesterase Inhibitor Modest but significant cognitive benefit vs. placebo [1]. High rate of treatment interruption due to abnormal liver function (24-30%) [1].
Donepezil Acetylcholinesterase Inhibitor Significant improvement in cognitive function [3]. Good tolerability, though has limitations in patients with swallowing difficulties [3].
Rivastigmine Acetylcholinesterase Inhibitor Effective; transdermal patch has similar efficacy to capsules [3]. Gastrointestinal adverse effects are common [3].
Galantamine Acetylcholinesterase Inhibitor Benefits on cognitive function [3]. Good tolerability [3].

The review notes that while donepezil, galantamine, and rivastigmine have well-established, modest benefits in clinical practice, Velnacrine is not among the current medications used for Alzheimer's disease today [3].

Key Takeaways for Researchers

  • Historical Context: Velnacrine was part of the early generation of acetylcholinesterase inhibitors investigated for Alzheimer's. While it demonstrated a statistically significant dose-dependent cognitive benefit, its clinical utility was likely limited by a significant risk of hepatotoxicity.
  • Modern Landscape: Current mainstays of Alzheimer's treatment (donepezil, rivastigmine, galantamine, and memantine) also offer modest symptomatic benefits but with more manageable safety profiles, leading to their adoption over Velnacrine [3].

References

Velnacrine Maleate safety profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Velnacrine Safety and Efficacy Profile

Aspect Details from Clinical Trials
Efficacy (ADAS-Cog Score) Modest but significant improvement over placebo [1] [2]. One trial showed a 4.1-point improvement from baseline at the highest dose (75 mg t.i.d.) [2].
Most Common Adverse Event Diarrhea [1].
Most Significant Safety Concern Dose-dependent, asymptomatic elevation of liver transaminases [1] [3] [2].
Incidence of Liver Toxicity Abnormal liver function (≥5x upper normal limit) led to treatment discontinuation in 24-30% of patients [1] [2].
Comparative Tolerability Less favorable than approved AChEIs (e.g., Donepezil, Rivastigmine, Galantamine) due to hepatotoxicity [4] [5].

Key Experimental Data and Protocols

The safety and efficacy data for Velnacrine were primarily established in Phase II and III clinical trials during the 1990s.

  • Study Design: The key evidence comes from double-blind, placebo-controlled trials [1] [2]. One major trial involved 735 patients with mild-to-severe Alzheimer's disease [2].
  • Dosing Regimen: The trials used a dose-ranging design. Patients were treated with various doses of Velnacrine (e.g., 10, 25, 50, and 75 mg three times a day) or a placebo to identify the most effective and tolerable dose [2]. Doses of 150 mg/day and 225 mg/day were also studied [1].
  • Primary Efficacy Endpoints: The two main measures for assessing effectiveness were:
    • Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): A "gold standard" test for evaluating cognitive function in anti-dementia trials [4] [2].
    • Clinical Global Impression of Change (CGIC): A clinician's overall assessment of whether a patient's condition has changed [1] [2].
  • Safety Monitoring: Safety was assessed through:
    • Reporting of adverse events.
    • Regular blood tests to monitor liver enzymes (transaminases), which identified the signature hepatotoxicity [1].

The following diagram illustrates the typical workflow of these clinical trials:

architecture Start Patient Screening & Enrollment A Washout Period (Single-blind) Start->A B Randomization (Double-blind) A->B C Dose-Ranging Phase (Identify responders and best dose) B->C D Placebo Washout C->D E Dose-Replication Phase (Confirm efficacy at best dose) D->E F Endpoints Assessment E->F

Mechanism and Development Status

Velnacrine Maleate is a centrally acting, reversible cholinesterase inhibitor (ChEI) [2]. It was designed to increase the concentration of acetylcholine in the brain by preventing its breakdown, thereby temporarily alleviating cognitive symptoms in Alzheimer's disease [1]. This mechanism is the same as that of other approved ChEIs like donepezil and rivastigmine [4].

However, its development was discontinued. A recent systematic review from 2024 explicitly lists Velnacrine among cholinesterase inhibitors that were investigated but did not receive approval [4] [5]. The primary reason was its unacceptable safety profile, specifically the high incidence of liver toxicity, which made its risk-benefit ratio unfavorable compared to other treatments [5].

Conclusion for Researchers

  • Key Differentiator from Approved AChEIs: The pronounced and frequent liver enzyme elevations were the major differentiator from drugs like donepezil, rivastigmine, and galantamine, which have more manageable side-effect profiles (primarily gastrointestinal) [4].
  • Research Implications: For modern drug development, Velnacrine serves as a historical example of why rigorous and continuous liver function monitoring is essential during trials for compounds in this class.

References

Velnacrine Maleate Alzheimer's Assessment Scale

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile of Velnacrine

The table below summarizes the key outcomes from a 24-week, double-blind, placebo-controlled clinical trial, which is the primary source of comparative data for Velnacrine [1] [2].

Metric Placebo Velnacrine (150 mg/day) Velnacrine (225 mg/day)
Sample Size n=152 n=149 n=148
Cognitive Efficacy (ADAS-Cog) Significant deterioration (P < .05) No significant deterioration; less decline than placebo No significant deterioration; superior to 150 mg dose (P < .05) [1]
Global Impression (CGIC) -- Improvement over placebo Improvement over placebo [1]
Most Common Adverse Event -- Diarrhea Diarrhea [1]
Treatment Discontinuation due to Liver Toxicity 3% 30% 24% [1]

Experimental Protocol from Key Studies

The primary data for Velnacrine comes from a specific clinical trial design. Here is a detailed breakdown of its methodology [1]:

  • Study Design: A double-blind, placebo-controlled study conducted by the Mentane Study Group. This means neither the patients nor the researchers knew who was receiving the drug or placebo, which minimizes bias.
  • Patient Population: The study enrolled individuals with a diagnosis of clinically probable Alzheimer's disease, based on the criteria of the National Institute of Neurological Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) [1] [2].
  • Treatment Regimen:
    • After a single-blind washout period (where all patients received a placebo, but only they were unaware of it), participants were randomized into one of three groups.
    • The groups received either a placebo, 150 mg/day of Velnacrine Maleate, or 225 mg/day of this compound.
    • The treatment duration was 24 weeks.
  • Primary End Points:
    • Alzheimer's Disease Assessment Scale (ADAS-Cog): This scale assesses cognitive functions like memory, language, and praxis. It is a standard tool in Alzheimer's drug trials, where higher scores indicate greater impairment [3].
    • Clinical Global Impression of Change (CGIC): This is a clinician's assessment of whether the patient's overall condition has changed during the intervention.
  • Secondary End Points: The study also used caregiver-rated scales to evaluate the drug's impact on daily life and behavior from the perspective of those caring for the patients.

The workflow of this clinical trial and the drug's intended mechanism of action can be visualized as follows:

Start Patient Population: Probable AD (NINCDS-ADRDA criteria) Washout Single-Blind Washout Period Start->Washout Randomize Randomization Washout->Randomize Placebo Placebo Group Randomize->Placebo Dose150 Velnacrine 150 mg/day Randomize->Dose150 Dose225 Velnacrine 225 mg/day Randomize->Dose225 Endpoints Primary Endpoints Placebo->Endpoints Dose150->Endpoints Dose225->Endpoints Cog ADAS-Cog Score Endpoints->Cog CGIC Clinical Global Impression of Change Endpoints->CGIC

AD Alzheimer's Disease AchDeficit Deficit in Acetylcholine AD->AchDeficit Drug Velnacrine (Cholinesterase Inhibitor) AchDeficit->Drug Therapeutic Target Enzyme Inhibits Acetylcholinesterase Drug->Enzyme Effect Increased Acetylcholine in Synaptic Cleft Enzyme->Effect Prevents Breakdown Outcome Modest Cognitive Improvement Effect->Outcome

Context and Comparison with Other Treatments

  • Mechanism of Action: Velnacrine is an acetylcholinesterase inhibitor, a class of drugs that work by increasing the levels of acetylcholine in the brain. This neurotransmitter is critically involved in memory and learning and is deficient in Alzheimer's patients [4] [5].
  • Status in Drug Development: Despite showing modest efficacy, Velnacrine and other early cholinesterase inhibitors like physostigmine and eptastigmine did not receive FDA approval, primarily due to their unfavorable safety and tolerability profiles [4]. Tacrine, the first approved drug in this class, was also later withdrawn from the market due to hepatotoxicity.
  • Comparison with Approved Drugs: The safety profile of Velnacrine contrasts sharply with later, approved cholinesterase inhibitors like donepezil, rivastigmine, and galantamine, which have better-tolerated safety profiles and are still in use today [4].

Conclusion for Researchers

References

Velnacrine Maleate cholinesterase inhibitor comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Comparison

The table below summarizes the comparative data on Velnacrine and other ChEIs.

Drug Name Status & Key Differentiator Cognitive Efficacy (vs. Placebo) Primary Safety Concerns Key Evidence
Velnacrine Not in clinical use; investigational Modest, significant improvement in ADAS-cog scores [1] [2] Significant liver toxicity (elevated transaminases); dose-dependent [1] [3] Double-blind, placebo-controlled trials [1] [2]
Donepezil Approved; once-daily dosing Effective; SMD -0.40 to -0.29 for 10 mg/day in mild-moderate AD [4] Standard cholinergic side effects (e.g., nausea, diarrhea) [5] [6] Multiple RCTs and network meta-analyses [4]
Galantamine Approved; dual mechanism (ChEI + nicotinic modulation) Highly effective; SMD -0.50 to -0.51 for 24-32 mg/day in mild-moderate AD [4] Lower risk of cardiovascular events and mortality vs. other ChEIs in real-world studies [5] Multiple RCTs; real-world comparative studies [5] [4]
Rivastigmine Approved; available as oral and patch Effective; patch formulation shows good functional and global benefits [4] Standard cholinergic side effects; patch may improve tolerability [4] Multiple RCTs and network meta-analyses [4]
Huperzine A Investigational (in some regions) Shows promise, especially in combination with memantine [7] Appears to have a promising safety profile [7] Smaller, limited RCTs [7]

> SMD (Standardized Mean Difference): A statistical measure of effect size. In this context, a negative value indicates a better outcome than placebo, and a more negative value suggests a stronger effect.

Detailed Experimental Data and Protocols

To ensure reproducibility and critical appraisal, here are the methodologies from the key studies cited.

Velnacrine Clinical Trials

The primary evidence for Velnacrine comes from double-blind, placebo-controlled studies. Key design elements included:

  • Participant Selection: Patients with clinically probable Alzheimer's disease, often based on NINCDS-ADRDA criteria [1] [8].
  • Study Design:
    • Dose-Ranging Phase: Patients were initially treated with various doses of Velnacrine (e.g., 10, 25, 50, 75 mg three times daily) or placebo to identify responders and their optimal dose [2].
    • Dose-Replication Phase: Identified responders were then randomly assigned to continue their optimal dose of Velnacrine or switched to placebo for a follow-up period (e.g., 6 weeks) to confirm efficacy [2] [3].
  • Primary Outcomes:
    • Cognitive Function: Measured by the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) [1] [2].
    • Global Impression: Measured by the Clinical Global Impression of Change (CGIC) or Physician's Clinical Global Impression of Change [1] [2].
  • Safety Monitoring: Liver function tests (LFTs) were a critical component, with regular monitoring for elevated transaminase levels [1] [3].
Comparative Effectiveness & Safety Studies

The data for approved ChEIs come from higher-level evidence syntheses.

  • Network Meta-Analysis (NMA): A 2018 NMA of 41 Randomized Controlled Trials (RCTs) compared the efficacy and tolerability of different drugs and doses for AD [4].
    • Methodology: It incorporated both direct (head-to-head trials) and indirect comparisons (trials connected through a common comparator, like placebo) to rank treatments [4].
    • Outcomes: It evaluated cognition, function, global changes, neuropsychiatric symptoms, and adverse events [4].
  • Real-World Observational Study: A 2019 study used administrative health data from British Columbia to compare the safety of ChEIs in a real-world setting [5].
    • Design: A retrospective cohort study of new users of ChEIs.
    • Methodology: Patients were categorized into cohorts based on their first prescribed ChEI. Outcomes like mortality, cardiovascular serious adverse events, and entry into residential care were analyzed using propensity score-adjusted Cox regression to control for confounding factors [5].

Experimental Workflow and Decision Pathway

The diagram below visualizes the typical clinical development and evaluation pathway for cholinesterase inhibitors, based on the protocols of Velnacrine and modern meta-analyses.

Start Phase 2/3 Clinical Trial (Double-blind, Placebo-controlled) A1 Dose-Ranging Stage Start->A1 B1 Systematic Review & Network Meta-Analysis Start->B1 Data from multiple RCTs C1 Real-World Observational Study Start->C1 Post-approval Data A2 Identify Responders & Optimal Dose A1->A2 A3 Dose-Replication Stage (Confirm Efficacy) A2->A3 B2 Compare & Rank All treatments B1->B2 C2 Compare Long-Term Safety & Outcomes C1->C2

Key Conclusions for Research and Development

  • Velnacrine's Legacy: It provided early proof-of-concept that ChEI could produce modest but statistically significant cognitive benefits in Alzheimer's patients [1] [2]. However, its hepatotoxicity profile made it commercially and clinically non-viable, especially compared to safer alternatives that were developed later [6] [3].
  • Modern ChEI Comparison: While all approved ChEIs show efficacy, they have nuanced differences. Galantamine may offer a favorable safety profile in terms of cardiovascular risk and mortality [5]. The rivastigmine patch is a valuable option for improving tolerability [4], and combination therapy (e.g., donepezil with memantine) is a recognized strategy for moderate to severe disease [4] [7].
  • Considerations for Future Development: The case of Velnacrine underscores the critical importance of safety and tolerability in addition to efficacy. Future drug development should focus on molecules with cleaner safety profiles, novel delivery mechanisms to reduce side effects, and perhaps dual-mechanism actions like galantamine.

References

Velnacrine Clinical Trial Outcomes at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the outcomes for Velnacrine compared to a placebo, based on a 24-week clinical trial [1].

Measure Placebo Group (n=152) Velnacrine 150 mg/d (n=149) Velnacrine 225 mg/d (n=148)
Primary Efficacy: Cognitive & Global
ADAS-Cog (Cognitive Behavior & Memory) Significant deterioration No significant deterioration No significant deterioration; superior to 150 mg dose
Clinical Global Impression of Change (CGIC) Favored over placebo Favored over placebo
Secondary Efficacy: Caregiver-Rated
Caregiver-Rated Scales Improvement on 3 of 4 scales Improvement on 3 of 4 scales
Caregiver Time Assessment Reduced at 24 weeks
Safety & Tolerability
Overall Treatment-Related Adverse Events 36% 28% 30%
Most Common Adverse Event Diarrhea (rarely interrupted therapy) Diarrhea (rarely interrupted therapy) Diarrhea (rarely interrupted therapy)
Treatment Stoppage due to Liver Toxicity 3% 30% 24%

Detailed Experimental Protocols

To help you evaluate the quality of this data, here are the methodologies used in the key trials.

  • Study Design: The primary source of data comes from a double-blind, placebo-controlled study [1]. After a single-blind washout period, patients were randomized to one of three groups for 24 weeks.
  • Patient Population: The study enrolled patients with clinically probable Alzheimer's disease, according to the criteria of the National Institute of Neurological Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) [1].
  • Primary Endpoints:
    • Cognitive Assessment: The Alzheimer's Disease Assessment Scale (ADAS), specifically the cognitive behavior and memory components [1].
    • Global Assessment: The Clinical Global Impression of Change (CGIC) scale, a seven-point clinician-rated scale assessing overall change [1].
  • Secondary Endpoints:
    • Caregiver-Rated Scales: The trial used caregiver-rated scales to assess the impact on daily life and behavior, though the specific names of the scales are not detailed in the abstract [1].
    • Caregiver Time: One study specifically measured and found a reduction in the amount of time caregivers needed to spend with patients receiving Velnacrine after 24 weeks [2].

Mechanism of Action and Development Context

Velnacrine was developed during a period when the cholinergic hypothesis was the dominant framework for Alzheimer's drug development.

G Hypothesis Cholinergic Hypothesis of AD Deficit Deficit in Brain Acetylcholine (ACh) Hypothesis->Deficit Target Drug Target: Inhibit Acetylcholinesterase (AChE) Deficit->Target Mechanism Velnacrine Maleate: AChE Inhibitor Target->Mechanism Effect Increased ACh levels in synaptic cleft Mechanism->Effect Outcome Potential for modest symptomatic improvement Effect->Outcome

  • Pharmacological Class: Velnacrine is a cholinesterase inhibitor and a hydroxylated derivative of tacrine [2]. Its primary mechanism is to increase cholinergic neurotransmission by preventing the breakdown of acetylcholine in the brain [3].
  • Historical Development: It was part of the first wave of Alzheimer's drugs developed in the 1980s and 1990s, which focused on compensating for the cholinergic deficit observed in patients [4]. Like several other cholinesterase inhibitors from that era (e.g., eptastigmine, metrifonate), Velnacrine was investigated but ultimately not approved for clinical use, largely due to safety issues such as liver toxicity and neutropenia [5] [2].

Critical Safety Profile and Development Status

The data indicates that Velnacrine's efficacy was overshadowed by its safety profile.

  • Hepatotoxicity: The most significant adverse effect was dose-related, reversible abnormal liver function. The high rates of treatment discontinuation (24-30%) due to elevated liver enzymes made its risk-benefit profile unfavorable [1] [2].
  • Other Adverse Events: Common cholinergic side effects like diarrhea were reported but were less concerning. There were also rare cases of neutropenia (low white blood cell count) [2].
  • Development Status: Based on the available literature and the fact that only four cholinesterase inhibitors (tacrine, donepezil, rivastigmine, and galantamine) were ultimately marketed [4] [5], it is clear that Velnacrine did not proceed to regulatory approval. The toxicity issues appear to be the primary reason.

References

Efficacy and Safety Profile of Velnacrine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a 24-week, double-blind, placebo-controlled study, which provides the most comprehensive data on Velnacrine's effects.

Aspect Details & Findings
Efficacy (vs. Placebo) Modest but significant cognitive and global benefits. Deterioration on Alzheimer's Disease Assessment Scale (ADAS-Cog) halted in treatment groups; 225 mg/day dose more effective than 150 mg/day [1].
Common Side Effects Diarrhea most frequent; generally did not interrupt therapy [1].
Serious Adverse Events Reversible abnormal liver function: 5x upper limits normal in 30% (150 mg) and 24% (225 mg) of patients, vs. 3% in placebo. Led to treatment discontinuation [1].
Other Safety Concerns Preclinical data suggests potential for increased leukocyte-endothelial cell interactions, indicating a possible pro-inflammatory effect [2].

Key Experimental Data and Protocols

The primary evidence for Velnacrine's performance comes from a specific clinical trial. Here is the detailed methodology:

1. Core Clinical Trial (Mentane Study Group, 1995) [1]

  • Objective: To evaluate the long-term (24-week) effectiveness and safety of Velnacrine maleate in patients with clinically probable Alzheimer's disease.
  • Study Design:
    • Design: Randomized, double-blind, placebo-controlled.
    • Participants: 449 patients were randomized into three groups: Placebo (n=152), Velnacrine 150 mg/day (n=149), Velnacrine 225 mg/day (n=148).
    • Phases: The study began with a single-blind washout period before randomization into the 24-week treatment phase.
  • Primary Endpoints:
    • Cognitive Behavior and Memory: Measured using the Alzheimer's Disease Assessment Scale (ADAS).
    • Global Change: Measured using the Clinical Global Impression of Change (CGIC) scale.
  • Secondary Endpoints: Caregiver-rated scales.
  • Key Findings:
    • Efficacy: Scores on the ADAS cognitive subscale deteriorated in the placebo group but not in the Velnacrine groups. The higher dose (225 mg/day) was significantly more effective than the lower dose (150 mg/day). Positive findings were also observed on the CGIC scale [1].
    • Safety: The most significant safety issue was dose-related, reversible hepatotoxicity (elevated liver enzymes), which led to a high rate of treatment discontinuation in the active groups [1].

2. Preclinical Microcirculatory Study [2]

  • Objective: To evaluate the local effect of Velnacrine on inflammatory response in the microcirculatory network.
  • Study Design:
    • Model: Wistar rats' cremaster muscle.
    • Method: Local application of Velnacrine and observation of leukocyte-endothelium interactions (rolling and adherence) in post-capillary venules.
  • Key Finding: Velnacrine caused a significant increase in rolling and adherent leukocytes, suggesting it may promote pro-inflammatory cell adhesion [2].

Mechanism of Action and Safety Concerns

Velnacrine's intended therapeutic mechanism and the pathways linked to its adverse effects are illustrated below.

G cluster_safety Safety Concerns Velnacrine Velnacrine AChE_Inhibition Inhibits Acetylcholinesterase (AChE) Velnacrine->AChE_Inhibition Liver_Toxicity Dose-Limiting Hepatotoxicity (Reversible Liver Enzyme Elevation) Velnacrine->Liver_Toxicity Inflammatory_Effect Potential Pro-inflammatory Effect (Increased Leukocyte Adhesion) Velnacrine->Inflammatory_Effect Increased_ACh Increased Acetylcholine (ACh) in the synapse AChE_Inhibition->Increased_ACh M1_Receptor Stimulates Postsynaptic M1 Muscarinic Receptors Increased_ACh->M1_Receptor Cognitive_Benefit Modest Cognitive Benefit M1_Receptor->Cognitive_Benefit Development_Halt Clinical Development Halted Liver_Toxicity->Development_Halt Inflammatory_Effect->Development_Halt

Diagram: Velnacrine's dual pathways of modest benefit and significant safety concerns.

Comparison with Other Cholinesterase Inhibitors

Velnacrine was part of a generation of early cholinesterase inhibitors. Its profile helps explain why some drugs succeeded while others, like Velnacrine, did not.

G Early_Gen First-Generation Cholinesterase Inhibitors Velnacrine Velnacrine Early_Gen->Velnacrine Tacrine Tacrine Early_Gen->Tacrine Eptastigmine Eptastigmine Early_Gen->Eptastigmine Safety_Issue Significant Safety Issue Velnacrine->Safety_Issue Tacrine->Safety_Issue Eptastigmine->Safety_Issue Later_Gen Approved Cholinesterase Inhibitors Donepezil Donepezil Later_Gen->Donepezil Rivastigmine Rivastigmine Later_Gen->Rivastigmine Galantamine Galantamine Later_Gen->Galantamine Development_Stop Development Halted Safety_Issue->Development_Stop

Diagram: The clinical trajectory of Velnacrine compared to other cholinesterase inhibitors.

  • Velnacrine's Outcome: Development was halted primarily due to hepatotoxicity, a problem it shared with Tacrine, the first approved drug for Alzheimer's [1] [3] [4]. Eptastigmine, another contemporary, was also discontinued due to a risk of neutropenia (low white blood cell count) [3].
  • Contrast with Approved Drugs: The cholinesterase inhibitors that ultimately gained approval (Donepezil, Rivastigmine, Galantamine) demonstrated a more favorable safety and tolerability profile, leading to their widespread clinical adoption [5] [6].

Conclusion for Researchers

For the research and drug development community, this compound serves as a historical case study in the challenges of developing cholinesterase inhibitors.

  • The drug provided proof-of-concept that this class could produce modest cognitive benefits in Alzheimer's patients [1].
  • However, its dose-limiting hepatotoxicity underscored the critical importance of a wide therapeutic window and a favorable safety profile for long-term use in a vulnerable population [1] [4].

The discontinuation of Velnacrine, alongside Tacrine and Eptastigmine, highlighted these safety hurdles, which were successfully overcome by the next generation of drugs like Donepezil, Rivastigmine, and Galantamine.

References

Velnacrine Maleate vs. Placebo: Efficacy and Safety at 24 Weeks

Author: Smolecule Technical Support Team. Date: February 2026

The data in the table below is sourced from a 1995 double-blind, placebo-controlled study, which represents the most detailed clinical trial information available for Velnacrine in the scientific literature [1].

Metric Placebo (n=152) Velnacrine 150 mg/d (n=149) Velnacrine 225 mg/d (n=148)
Primary Efficacy: Cognitive Function (ADAS-Cog) Significant deterioration (P < .05) No significant deterioration No significant deterioration; superior to 150 mg/d (P < .05)
Primary Efficacy: Clinical Global Impression (CGI) -- Modest benefit [2] Modest benefit; similar positive findings as on ADAS-Cog [1]
Secondary Efficacy: Caregiver-rated Scales -- Improvement in 3 of 4 scales [1] Improvement in 3 of 4 scales [1]
Common Adverse Event: Diarrhea 36% 28% 30%
Serious Adverse Event: Hepatotoxicity (Treatment Discontinuation) 3% 30% 24%

Abbreviation: ADAS-Cog, Alzheimer's Disease Assessment Scale-Cognitive subscale.

Experimental Protocol of the Key Clinical Trial

The data presented above was generated according to the following methodology [1]:

  • Study Design: A double-blind, placebo-controlled, randomized study conducted over 24 weeks.
  • Patient Population: Individuals diagnosed with clinically probable Alzheimer's disease according to the criteria of the National Institute of Neurological Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association.
  • Intervention: Following a single-blind washout period, patients were randomized to receive either a placebo, 150 mg/day of Velnacrine Maleate, or 225 mg/day of this compound.
  • Primary Endpoints:
    • Cognitive Behavior and Memory: Assessed using the relevant components of the Alzheimer's Disease Assessment Scale (ADAS).
    • Clinical Global Impression of Change (CGIC): A clinician-rated scale evaluating overall change in clinical state.
  • Secondary Endpoints: Several caregiver-rated scales.
  • Safety Assessment: Monitoring of adverse clinical events and regular liver function tests.

Mechanism of Action in Alzheimer's Pathology

The following diagram illustrates the proposed mechanism of Velnacrine and other cholinesterase inhibitors in the context of Alzheimer's disease pathology.

velnacrine_mechanism cluster_drug_action Cholinesterase Inhibitor Action Alzheimer's Disease Alzheimer's Disease Cholinergic Deficit Cholinergic Deficit Alzheimer's Disease->Cholinergic Deficit Cognitive & Behavioral Symptoms Cognitive & Behavioral Symptoms Cholinergic Deficit->Cognitive & Behavioral Symptoms Velnacrine Administration Velnacrine Administration Inhibits Acetylcholinesterase (AChE) Inhibits Acetylcholinesterase (AChE) Velnacrine Administration->Inhibits Acetylcholinesterase (AChE) Reduced ACh Breakdown Reduced ACh Breakdown Inhibits Acetylcholinesterase (AChE)->Reduced ACh Breakdown Increased ACh in Synapse Increased ACh in Synapse Reduced ACh Breakdown->Increased ACh in Synapse Enhanced Cholinergic Neurotransmission Enhanced Cholinergic Neurotransmission Increased ACh in Synapse->Enhanced Cholinergic Neurotransmission Symptomatic Improvement Symptomatic Improvement Enhanced Cholinergic Neurotransmission->Symptomatic Improvement

Diagram Title: Velnacrine's Cholinergic Mechanism in Alzheimer's Disease

Interpretation of Clinical Data

  • Efficacy Profile: The study concluded that Velnacrine produced modest but significant benefits in patients with Alzheimer's disease [1]. The higher dose of 225 mg/day was found to be more effective than 150 mg/day. An earlier appraisal also noted that efficacy was evident in about one-third of patients [2].
  • Safety and Development Status: Despite demonstrating efficacy, Velnacrine's development was likely hampered by its unfavorable safety profile, particularly the high incidence of hepatotoxicity (evidenced by elevated liver enzymes) leading to treatment discontinuation in nearly a quarter of patients [1] [2]. This is a known risk with its parent drug, Tacrine [3]. While the study authors stated both dosages had "acceptable safety profiles," the high dropout rate due to liver issues was a significant concern [1]. This likely contributed to the drug not receiving FDA approval, with other cholinesterase inhibitors like Donepezil and Rivastigmine becoming the preferred treatments [3].

References

Comprehensive Comparative Analysis: Velnacrine versus Other Acridine Derivatives in Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Acridine Derivatives and Their Therapeutic Significance

Acridine derivatives represent a structurally diverse class of heterocyclic compounds with a broad spectrum of biological activities and therapeutic applications. The fundamental acridine scaffold consists of a tricyclic aromatic framework that enables diverse molecular interactions with biological targets, particularly through intercalation with nucleic acids and interactions with various enzymatic sites. Historically, acridine-based compounds have been investigated across multiple therapeutic areas, including neurodegenerative diseases, infectious diseases, and oncology. The structural versatility of the acridine core allows for extensive chemical modifications at different positions, enabling researchers to optimize pharmacological properties, enhance target specificity, and improve safety profiles. This adaptability has made acridine derivatives valuable templates in drug discovery, particularly for challenging therapeutic targets where conventional approaches have shown limitations.

The evolution of acridine therapeutics began with early antimalarial applications (quinacrine) and has expanded to include Alzheimer's therapy (tacrine, velnacrine) and anticancer agents. The primary mechanisms of action vary significantly across different acridine derivatives, ranging from acetylcholinesterase inhibition in neurodegenerative conditions to topoisomerase inhibition in oncology applications, and hematin polymerization disruption in antimalarial therapy. This diversity in mechanism stems from strategic chemical modifications that tailor the compounds for specific biological targets. The continued interest in acridine derivatives reflects their proven therapeutic potential and the opportunity to address drug resistance and efficacy limitations through rational drug design approaches [1] [2].

Velnacrine Profile and Experimental Characterization

Chemical Structure and Pharmacological Properties

Velnacrine maleate is a hydroxylated derivative of tacrine, belonging to the acridine class of acetylcholinesterase inhibitors (AChEIs). Chemically, it is characterized by an acridine core structure with specific substitutions that enhance its pharmacological profile compared to its parent compound. The introduction of a hydroxyl group significantly influences the compound's metabolism and toxicity profile. As a centrally active AChEI, velnacrine exerts its primary therapeutic effect through reversible inhibition of acetylcholinesterase in the synaptic cleft, thereby increasing acetylcholine concentrations and enhancing cholinergic neurotransmission. This mechanism provides the rationale for its application in Alzheimer's disease, which is characterized by a profound cholinergic deficit in specific brain regions [3].

The pharmacokinetic profile of velnacrine has been characterized in both animal models and human studies. Research in aged non-human primates demonstrated that orally administered velnacrine reached peak plasma concentrations ranging from 27 to 166 ng/ml within 30-60 minutes after dosing. The compound exhibited a favorable duration of action, with plasma levels decreasing to 5.1-11.8 ng/ml after 6 hours, and falling below the quantitation limit (5 ng/ml) after 24 hours. Despite this clearance pattern, cognitive improvements persisted for 24 hours following administration, suggesting prolonged central nervous system effects not directly correlated with plasma concentrations. The oral bioavailability and extended duration of cholinesterase inhibition represented significant advantages over earlier AChEIs like physostigmine, which had an excessively short half-life limiting its clinical utility [4].

Efficacy Assessment in Alzheimer's Disease Models

The cognitive-enhancing properties of velnacrine have been systematically evaluated across multiple experimental models, from animal studies to human clinical trials:

  • Non-Human Primate Studies: In aged macaques exhibiting natural age-related memory decline, velnacrine administration (1-6 mg/kg, orally) significantly improved performance in a delayed matching-to-sample (DMTS) paradigm, a measure of short-term memory. The most significant improvements were observed during long-delay trials, with performance increasing from 58.0% to 66.7%, representing a 13.4% improvement over placebo. This effect remained statistically significant 24 hours after administration, demonstrating sustained cognitive benefits. Importantly, four of the six tested monkeys showed consistent improvement during repeated dosing with their optimal dose, suggesting predictable efficacy in responsive subjects [4].

  • Human Clinical Trials: In double-blind, placebo-controlled studies involving patients with mild-to-severe Alzheimer's disease, velnacrine demonstrated modest but significant benefits. Doses of 150 mg/day and 225 mg/day administered over 24 weeks showed dose-dependent efficacy, with the higher dose proving significantly more effective. Primary efficacy endpoints included the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAScog) and the Clinical Global Impression of Change (CGIC) scale. While placebo-treated patients showed significant cognitive deterioration over the study period, velnacrine-treated patients maintained stable scores on the ADAScog, with between-group comparisons favoring velnacrine. On the CGIC scale, velnacrine-treated patients showed significant improvement compared to placebo, with caregiver-rated scales also demonstrating benefits [5] [6].

Table 1: Clinical Efficacy of Velnacrine in Alzheimer's Disease

Study Parameter Velnacrine 150 mg/day Velnacrine 225 mg/day Placebo
ADAScog Change Stabilization Stabilization/Improvement Significant deterioration
Clinical Global Impression Modest improvement Significant improvement No change/deterioration
Responder Rate Approximately 30% Approximately 33% -
Caregiver Time Reduced at 24 weeks Reduced at 24 weeks No significant reduction
Safety and Tolerability Profile

The clinical development of velnacrine revealed a distinct safety profile that ultimately limited its widespread therapeutic adoption. The most significant safety concern was hepatotoxicity, manifested as asymptomatic elevations in plasma transaminase levels. In controlled clinical trials, elevated liver enzymes (≥5 times upper limit of normal) led to treatment discontinuation in 30% of patients receiving velnacrine 150 mg/day and 24% of those receiving 225 mg/day, compared to only 3% in the placebo group. Additional adverse events included gastrointestinal disturbances (diarrhea: 14%, nausea: 11%, vomiting: 5%), skin rash (8%), and occasional reports of neutropenia. These adverse effects necessitated regular monitoring of liver function and complete blood counts during treatment, creating practical limitations for clinical use, particularly in elderly populations who often take multiple medications with similar monitoring requirements [5] [6] [3].

The risk-benefit assessment of velnacrine ultimately favored the development of alternative AChEIs with improved safety profiles. While a subset of Alzheimer's patients (approximately one-third) demonstrated meaningful cognitive benefits, the hepatotoxicity concerns overshadowed these advantages. This led to the preferential development and regulatory approval of donepezil, rivastigmine, and galantamine, which offered similar efficacy with superior safety profiles. The velnacrine development experience provided valuable insights for subsequent cholinesterase inhibitor development, particularly regarding the importance of hepatotoxicity screening early in drug development and the need for therapeutic alternatives for patients who cannot tolerate first-line agents [1] [3].

Profile of Other Therapeutically Significant Acridine Derivatives

Tacrine: The First Approved Acridine-Based Alzheimer's Drug

Tacrine (tetrahydroaminoacridine, Cognex) holds historical significance as the first acetylcholinesterase inhibitor approved by the FDA for Alzheimer's disease treatment. As the parent compound of velnacrine, tacrine features an acridine core with amino substitution at the 9-position. Its mechanism involves reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), employing mixed inhibition kinetics (non-competitive at lower substrate concentrations and competitive at higher concentrations). Tacrine binds to AChE near the catalytic triad, preventing acetylcholine from binding to the active site. While demonstrating clear cognitive benefits in clinical studies, tacrine's clinical utility was severely limited by dose-dependent hepatotoxicity, observed in up to 50% of patients, which necessitated rigorous liver function monitoring and ultimately led to its market decline following the introduction of safer alternatives [1].

The pharmacological limitations of tacrine prompted the development of structurally related compounds with improved safety profiles. Compared to velnacrine, tacrine exhibited similar efficacy but arguably worse hepatotoxicity, though direct comparative studies are limited. The introduction of the hydroxyl group in velnacrine was hypothesized to alter metabolism and reduce liver toxicity, but this modification only partially addressed the problem. Both tacrine and velnacrine shared class-related adverse effects including gastrointestinal disturbances (nausea, vomiting, diarrhea) that were directly related to their cholinergic mechanisms. The clinical experience with these first-generation acridine-based cholinesterase inhibitors highlighted the structure-toxicity relationships within this chemical class and informed the development of subsequent generations of Alzheimer's therapeutics [1] [3].

Quinacrine and Antimalarial Acridine Derivatives

Quinacrine represents the first clinically tested synthetic antimalarial drug with potent blood schizonticide activity. Its development marked an important milestone in antimalarial chemotherapy, though it was eventually superseded by chloroquine due to superior bioavailability, safety, and efficacy of the latter. Quinacrine's structure incorporates an acridine core linked to a diaminoalkyl side chain, similar to tacrine and velnacrine, but with distinct substitutions that influence its antimalarial properties. The primary mechanisms proposed for quinacrine's antimalarial activity include: (1) interaction with parasite DNA through intercalation; (2) inhibition of parasite type II topoisomerases; (3) disruption of the mitochondrial bc1 complex; and (4) interference with hemozoin formation [2].

Recent research has focused on structural modifications of quinacrine to overcome limitations and enhance antimalarial efficacy:

  • Urea-linked derivatives (e.g., Compound 2b) demonstrated exceptional potency against both chloroquine-sensitive (Pf 3D7: ED₅₀ = 0.0005 μg/mL) and chloroquine-resistant (Pf K1: ED₅₀ = 0.015 μg/mL) strains, representing 4- and 10-fold greater potency than chloroquine against sensitive and resistant strains, respectively [2].

  • 9-Anilinoacridine hybrids (e.g., Compound 3) designed to simultaneously target DNA topoisomerase II and hematin formation displayed excellent activity against resistant strains (K1: IC₅₀ = 0.034 μM) while inhibiting hematin formation (IC₅₀ = 0.125 μM) equivalent to chloroquine [2].

  • Quinolizidinylalkyl analogs (e.g., Compound 4) showed improved pharmacokinetic profiles with potent activity against both sensitive (D10: IC₅₀ = 30.8 nM) and resistant (W2: IC₅₀ = 68.1 nM) strains [2].

  • Cationic derivatives (e.g., Compound 11) emphasized the importance of positive charge distribution for antimalarial activity, demonstrating broad efficacy against multiple resistant strains (0.13 μM < IC₅₀ < 0.20 μM) [2].

Anticancer Acridine Derivatives

Acridine-based compounds have emerged as promising scaffolds for anticancer drug development due to their diverse mechanisms of action and potent activity against various malignancies. The structural versatility of the acridine nucleus enables interactions with multiple biological targets, particularly in oncology, where simultaneous pathway inhibition often provides therapeutic advantages. Recent research has focused on developing multi-target inhibitors that leverage the acridine scaffold's inherent affinity for nucleic acids and protein binding sites:

  • Dual Src/MEK inhibitors (e.g., Compound 8a) represent a novel class of anticancer acridines designed to overcome resistance mechanisms in cancer therapy. These compounds incorporate phenyl-urea moieties that enable simultaneous inhibition of Src and MEK kinases, two critical signaling pathways in cancer progression. Molecular docking studies confirmed that these compounds form hydrogen bonds with key residues in both kinase domains (Met341 in Src; Asn221 and Arg234 in MEK), explaining their dual inhibitory capability. These compounds demonstrated low micromolar cytotoxicity against K562 (leukemia) and HepG-2 (hepatocellular carcinoma) cell lines, with specific structural requirements for optimal activity: electron-withdrawing groups on the acridine ring and small alkyl or alkoxy groups on the anilino ring enhanced potency [7].

  • IRE1α-XBP1 pathway inhibitors (e.g., 3,6-DMAD) represent another innovative application of acridine derivatives in oncology, particularly for multiple myeloma treatment. These compounds were identified through high-throughput screening and topological data analysis, and function by inhibiting both IRE1α oligomerization and RNase activity. This dual inhibition blocks the unfolded protein response, a critical survival pathway for multiple myeloma cells. In vivo studies demonstrated significant tumor growth inhibition in multiple myeloma xenografts, validating this pathway as a therapeutic target and acridine derivatives as promising chemotypes for further development [8].

Table 2: Comparative Analysis of Acridine Derivatives Across Therapeutic Areas

Compound Primary Therapeutic Application Mechanism of Action Key Efficacy Data Major Safety Concerns
Velnacrine Alzheimer's disease Acetylcholinesterase inhibition DMTS performance: 58.0-66.7%; ADAScog stabilization Hepatotoxicity (30% discontinuation)
Tacrine Alzheimer's disease Dual AChE/BuChE inhibition Significant cognitive improvement in 30-40% of patients Severe hepatotoxicity (50% incidence)
Quinacrine Derivatives Malaria Multiple: DNA intercalation, hematin formation inhibition Pf K1 IC₅₀: 0.015 μg/mL (Compound 2b) Toxicity issues in early derivatives
Acridine-Based Kinase Inhibitors Oncology Dual Src/MEK inhibition K562 IC₅₀: low micromolar range Limited characterization
IRE1α-XBP1 Inhibitors Multiple myeloma IRE1α oligomerization/RNase inhibition Tumor growth inhibition in xenografts Limited characterization

Comparative Analysis and Research Applications

Structure-Activity Relationship Analysis

The comparative analysis of acridine derivatives reveals distinct structure-activity relationships (SAR) that inform their therapeutic applications and associated limitations:

  • Cholinesterase Inhibitor SAR: For Alzheimer's applications, the 9-aminoacridine structure is essential for AChE inhibition potency. The addition of a hydroxyl group in velnacrine (compared to tacrine) modestly reduced hepatotoxicity but insufficiently addressed the clinical safety concerns. Optimal side chain length for cholinesterase inhibition typically ranges from 2-3 carbon atoms, with longer chains diminishing potency. The cationic charge position significantly influences both potency and selectivity for AChE versus BuChE, with clinical efficacy correlating with balanced inhibition of both enzymes [1] [3].

  • Antimalarial SAR: For antimalarial activity, the acridine core enables intercalation with parasite DNA, while the side chain basicity influences accumulation in the acidic food vacuole of plasmodium parasites. Introduction of urea linkers in newer derivatives enhances solubility and potency against resistant strains. Cationic charges distributed across the molecule improve activity against chloroquine-resistant strains, with optimal activity requiring one charge on the acridine core and additional charges on side chains [2].

  • Anticancer SAR: In oncology applications, 9-anilino substitutions with electron-withdrawing groups enhance topoisomerase II inhibition, while urea moieties enable dual kinase inhibition through interactions with DFG-out conformations. The planarity of the acridine system remains critical for DNA intercalation, while substituent bulkiness can be manipulated to shift selectivity toward protein kinase targets [8] [7].

Research Significance and Future Directions

The collective experience with acridine derivatives across therapeutic areas provides valuable insights for future drug development:

  • Multi-Target Directed Ligands (MTDLs): The demonstrated ability of acridine derivatives to interact with multiple biological targets supports their development as MTDLs for complex diseases. This approach is particularly relevant for Alzheimer's disease, where single-target therapies have shown limited success. Hybrid molecules combining acridine cholinesterase inhibition with additional mechanisms (e.g., β-amyloid aggregation inhibition, NMDA receptor antagonism, or anti-oxidant properties) represent a promising research direction [1].

  • Overcoming Drug Resistance: In both infectious diseases and oncology, acridine derivatives have demonstrated potential to overcome resistance mechanisms through their multi-target actions and structural versatility. This is particularly evident in antimalarial research, where newer acridine derivatives maintain potency against chloroquine-resistant strains through distinct mechanisms that avoid common resistance pathways [2].

  • Fragment-Based Drug Design: The acridine scaffold serves as an excellent starting point for fragment-based drug design, allowing systematic addition of pharmacophore groups to enhance specificity and reduce off-target effects. This approach enables optimization of drug-like properties while maintaining the core structural elements necessary for target engagement [1].

AcridineMechanisms cluster_Neuro Neurodegenerative Applications cluster_Cancer Oncology Applications cluster_Infectious Infectious Disease Applications Acridine Acridine AChE Acetylcholinesterase Inhibition Acridine->AChE BuChE Butyrylcholinesterase Inhibition Acridine->BuChE TopoII Topoisomerase II Inhibition Acridine->TopoII Kinase Kinase Inhibition (Src, MEK) Acridine->Kinase IRE1 IRE1α-XBP1 Pathway Inhibition Acridine->IRE1 DNA DNA Intercalation Acridine->DNA Heme Hematin Formation Inhibition Acridine->Heme Mitochondria Mitochondrial Dysfunction Acridine->Mitochondria ACh Increased Acetylcholine AChE->ACh Cognitive Cognitive Improvement ACh->Cognitive Apoptosis Apoptosis Induction TopoII->Apoptosis Kinase->Apoptosis IRE1->Apoptosis Parasite Parasite Death DNA->Parasite Heme->Parasite Mitochondria->Parasite

Diagram 1: Diverse therapeutic mechanisms of acridine derivatives across disease areas. The acridine scaffold enables multiple mechanisms of action, making it valuable for various therapeutic applications.

Experimental Protocols for Acridine Derivative Evaluation

Standardized Assessment of Cognitive Effects

The evaluation of cognitive enhancement for Alzheimer's applications requires standardized behavioral models and clinical assessment tools:

  • Delayed Matching-to-Sample (DMTS) in Non-Human Primates: This protocol assesses short-term memory improvement in aged, memory-impaired macaques (25-40 years old). Animals are trained to perform DMTS tasks with variable delay intervals between sample presentation and matching stimulus. Test compounds are administered orally at doses ranging from 1-6 mg/kg, with cognitive performance measured at 30 minutes and 24 hours post-administration. The percentage of correct responses during long-delay trials serves as the primary endpoint, with statistical comparison to placebo performance. This model demonstrates strong predictive validity for clinical efficacy in Alzheimer's disease [4].

  • Clinical Assessment in Alzheimer's Patients: The standardized clinical protocol involves double-blind, placebo-controlled, dose-ranging designs. Patients meeting NINCDS-ADRDA criteria for Alzheimer's disease undergo a single-blind washout period before randomization to active treatment or placebo. The primary efficacy measures include the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAScog) and the Clinical Global Impression of Change (CGIC) scale. Secondary endpoints typically include caregiver-rated scales and instrumental activities of daily living assessments. Treatment duration is typically 6-24 weeks, with efficacy assessments at 2-4 week intervals. Safety monitoring includes regular liver function tests, complete blood counts, and documentation of adverse events [5] [6] [9].

Antimalarial Activity Assessment

The evaluation of antimalarial activity follows standardized in vitro and in vivo protocols:

  • In Vitro Antimalarial Screening: Compounds are tested against both chloroquine-sensitive (3D7, D10) and chloroquine-resistant (K1, W2) Plasmodium falciparum strains using the parasite lactate dehydrogenase (pLDH) assay. Synchronized ring-stage parasites are exposed to serial compound dilutions for 72 hours, with IC₅₀ values determined from dose-response curves. Additional mechanistic studies include hematin formation inhibition assays measuring the compound's ability to prevent β-hematin formation spectrophotometrically, and DNA topoisomerase II inhibition assays assessing effects on parasite enzyme activity [2].

  • Cytotoxicity Assessment: Selectivity indices are determined by comparing antiplasmodial activity against cytotoxicity in mammalian cell lines (typically KB cells or HepG2 cells), using MTT or similar viability assays. Compounds with selectivity indices >100 (ratio of cytotoxic to antiplasmodial IC₅₀) are considered promising candidates for further development [2].

Kinase Inhibition Profiling

The evaluation of kinase inhibitors involves biochemical and cellular assays:

  • Biochemical Kinase Assays: Recombinant Src and MEK kinases are incubated with test compounds across a concentration range (typically 0.1 nM-100 μM) in the presence of ATP and specific peptide substrates. Phosphorylation levels are quantified using ELISA, fluorescence polarization, or mobility shift assays. IC₅₀ values are calculated from dose-response curves, with reference inhibitors included for validation [7].

  • Cellular Proliferation Assays: Antiproliferative activity is evaluated against relevant cancer cell lines (e.g., K562 for leukemia, HepG2 for hepatocellular carcinoma) using MTT or SRB assays after 72-hour compound exposure. IC₅₀ values are determined, and selectivity profiles are established by comparing activity against non-malignant cell lines [7].

ExperimentalWorkflow cluster_Screening Primary Screening cluster_Secondary Secondary Profiling cluster_Advanced Advanced Evaluation Start Acridine Derivative Synthesis Screen1 In Vitro Target Activity Screening Start->Screen1 Screen2 Cellular Efficacy Assessment Start->Screen2 Screen3 Initial Cytotoxicity Evaluation Start->Screen3 Mech Mechanistic Studies Screen1->Mech Hit Compounds Sel Selectivity Profiling Screen2->Sel PK1 Early PK/ADME Assessment Screen3->PK1 Animal Animal Disease Models Mech->Animal Sel->Animal PK1->Animal Tox Comprehensive Toxicology Assessment Animal->Tox PK2 Advanced PK/PD Studies Animal->PK2

Diagram 2: Comprehensive experimental workflow for evaluating acridine derivatives. The multi-stage approach ensures thorough assessment of efficacy, safety, and mechanistic properties.

Conclusion

The comparative analysis of velnacrine against other acridine derivatives reveals both the promises and challenges of this chemical class in drug development. Velnacrine demonstrated modest but significant efficacy in Alzheimer's disease, particularly in a responsive subset of patients (approximately one-third), but its clinical development was hampered by significant hepatotoxicity. This safety profile was shared with its parent compound tacrine, though velnacrine's hydroxylated structure represented an attempt to mitigate these effects. The experience with velnacrine illustrates the broader challenge in acridine-based drug development: balancing potent biological activity with acceptable safety profiles.

References

Velnacrine Maleate cognitive improvement metrics

Author: Smolecule Technical Support Team. Date: February 2026

Cognitive Improvement & Safety Metrics

The tables below summarize the quantitative findings from key clinical trials on Velnacrine for Alzheimer's disease treatment.

Table 1: Efficacy Outcomes from Clinical Trials

Study Description Primary Efficacy Measures Key Cognitive Improvement Results Reported P-Value
6-week dose-replication study (N=309) [1] Alzheimer's Disease Assessment Scale (ADAS-Cog); Physician's Clinical Global Impression of Change (CGIC) Velnacrine group scored significantly better on ADAS-Cog than placebo. Patients on the highest dose showed a 4.1-point improvement from screen values [1]. ADAS-Cog: P < 0.001 [1]
24-week long-term study (N=449) [2] ADAS-Cog; Clinical Global Impression of Change (CGIC) ADAS-Cog scores deteriorated in the placebo group but not in the Velnacrine groups. The 225 mg/day dose was more effective than 150 mg/day [2]. P < 0.05 (favoring 225 mg over 150 mg) [2]
6-week US dose-finding trial (N=423) [3] Not specified in detail Modest benefit observed in about one-third of the enrolled patients with Alzheimer's disease [3]. Not specified

Table 2: Safety and Tolerability Profile

Adverse Event Incidence Rate Details & Dosage Correlation
Liver Transaminase Elevation Up to 29% of patients [1]; 30% (150 mg) and 24% (225 mg) led to treatment discontinuation in a long-term trial [2] Asymptomatic elevation was the most common side effect. It was a major cause of treatment withdrawal [1] [2].
Neutropenia Occurred in a few patients [3] Cast doubt on the drug's tolerability profile [3].
Gastrointestinal Events (e.g., diarrhea) Common adverse event [3] Reported as severe enough to cause treatment withdrawal in some cases, though rarely interrupted therapy in one long-term study [3] [2].
Other Adverse Events Led to treatment withdrawal [3] Included rash, nausea, headache, and dizziness/fainting [3].

Experimental Protocols

The data in the tables above comes from several core studies conducted in the 1990s. Here are their detailed methodologies:

  • Design of Key Trials: The primary evidence comes from double-blind, placebo-controlled studies, which is the gold standard for clinical trial design [1] [2]. One major study involved a multi-phase design: an initial dose-ranging phase to identify "Velnacrine-responsive patients" and their optimal dose, followed by a 6-week "dose-replication" phase where these responders were re-randomized to their best dose or placebo [1]. Another was a straightforward 24-week parallel-group study comparing two fixed doses of Velnacrine (150 mg/day and 225 mg/day) against a placebo [2].
  • Participant Profile: The studies enrolled patients diagnosed with mild-to-severe Alzheimer's disease, often based on the NINCDS-ADRDA criteria for probable Alzheimer's [2]. Sample sizes were substantial, ranging from about 300 to over 700 participants across the different trials [1] [2].
  • Dosage Regimen: Doses were administered three times a day (t.i.d.). In the dose-ranging study, total daily doses of 30 mg, 75 mg, 150 mg, and 225 mg were evaluated [1]. The long-term study confirmed that the 225 mg/day dose was more effective than 150 mg/day [2].
  • Primary Outcome Measures: The key metrics for evaluating efficacy were:
    • ADAS-Cog: The cognitive subscale of the Alzheimer's Disease Assessment Scale, a standard tool for assessing cognitive function in clinical trials [1] [2].
    • Clinical Global Impression of Change (CGIC): A clinician's assessment of whether a patient's overall condition has improved or deteriorated since the start of the trial [1] [2].

Mechanism of Action and Experimental Workflow

Velnacrine is a centrally acting acetylcholinesterase inhibitor. Its proposed mechanism and the flow of a typical clinical trial are summarized in the diagrams below, created using Graphviz DOT language.

Cholinergic Pathway Activation

G Velnacrine Velnacrine Administration AChE_Inhibition Inhibits Acetylcholinesterase (AChE) in Brain Synapses Velnacrine->AChE_Inhibition ACh_Increase Increased Acetylcholine (ACh) Levels in Synaptic Cleft AChE_Inhibition->ACh_Increase Receptor_Binding Enhanced ACh Binding to Postsynaptic Receptors ACh_Increase->Receptor_Binding SPECT_Change Observed Increase in Regional Cerebral Blood Flow (rCBF) ACh_Increase->SPECT_Change Cognitive_Effect Potential Improvement in Cognitive Function Receptor_Binding->Cognitive_Effect

Diagram Title: Proposed Mechanism of Velnacrine

This diagram illustrates the proposed mechanism of Velnacrine. As an acetylcholinesterase inhibitor, it works by increasing the availability of the neurotransmitter acetylcholine in the brain, which is crucial for memory and learning [3]. This cholinergic stimulation is thought to underlie the modest cognitive improvements observed and may also explain the relative increase in regional cerebral blood flow detected in a SPECT imaging study [4].

Clinical Trial Workflow

G Screen Patient Screening & Enrollment (Mild-to-Severe Alzheimer's Disease) Randomize Randomization Screen->Randomize Placebo Placebo Group Randomize->Placebo Drug Velnacrine Group (e.g., 150 mg/day or 225 mg/day) Randomize->Drug Assess Outcome Assessment Placebo->Assess Drug->Assess Endpoint Primary Endpoints: • ADAS-Cog Score • Clinical Global Impression Assess->Endpoint

Diagram Title: Clinical Trial Design Flowchart

This flowchart generalizes the design of the double-blind, placebo-controlled trials for Velnacrine [1] [2]. After screening and randomization, patients were assigned to receive either Velnacrine or a placebo for a specified period (e.g., 6 to 24 weeks). The primary outcomes were then assessed using standardized cognitive and clinical scales.

Interpretation and Context for Professionals

For researchers and drug development professionals, consider these points when interpreting the data on Velnacrine:

  • Modest and Subset-Specific Efficacy: The clinical benefits of Velnacrine were consistently described as "modest" and effective only in a subset of patients (approximately one-third) [1] [3]. This highlights the challenge of patient heterogeneity in Alzheimer's disease.
  • Significant Safety Concerns: The high incidence of elevated liver enzymes was a major factor limiting the development and potential use of Velnacrine [1] [3] [2]. This safety profile was less favorable than that of some other cholinesterase inhibitors.
  • Historical Context: Velnacrine was extensively investigated in the 1990s. The search results do not indicate that it is an approved or widely used treatment today, likely due to the efficacy and safety limitations identified in these trials.

References

Efficacy & Safety Profile: Velnacrine vs. Placebo

Author: Smolecule Technical Support Team. Date: February 2026

The following data comes from a 1995 double-blind, placebo-controlled study conducted by the Mentane Study Group. Patients with clinically probable Alzheimer's disease were treated for 24 weeks [1] [2].

Aspect Placebo (n=152) Velnacrine 150 mg/d (n=149) Velnacrine 225 mg/d (n=148)
Efficacy: Alzheimer's Disease Assessment Scale (ADAS-Cog) Scores deteriorated (P < .05) No deterioration; significant benefit over placebo No deterioration; significantly more effective than 150 mg dose (P < .05)
Efficacy: Clinical Global Impression of Change (CGIC) -- Significant improvement over placebo Significant improvement over placebo
Secondary Endpoints -- Improvement on 3 out of 4 caregiver-rated scales Improvement on 3 out of 4 caregiver-rated scales
Safety: Treatment-Related Adverse Events 36% 28% 30%
Safety: Most Common Adverse Event -- Diarrhea (rarely interrupted therapy) Diarrhea (rarely interrupted therapy)
Safety: Treatment Stopped (due to abnormal liver function) 3% 30% 24%

Detailed Experimental Protocol

For researchers seeking to understand the methodological details, here is a summary of the key experimental design elements from the same study [1] [2] [3].

  • Study Design: Randomized, double-blind, placebo-controlled trial.
  • Patient Population: Individuals with clinically probable Alzheimer's disease according to NINCDS-ADRDA criteria.
  • Study Phases:
    • Single-Blind Washout Period: A preliminary phase to clear any previous medications.
    • Randomization & Treatment: Patients were randomized to one of three groups for 24 weeks.
  • Intervention:
    • Placebo
    • Velnacrine maleate, 150 mg per day
    • This compound, 225 mg per day
  • Primary Efficacy Endpoints:
    • Cognitive behavior and memory components of the Alzheimer's Disease Assessment Scale (ADAS).
    • Clinical Global Impression of Change (CGIC) scale.
  • Secondary Efficacy Endpoints: Caregiver-rated scales.
  • Safety Assessment: Monitoring of adverse clinical events and laboratory tests (including liver function).

Mechanism of Action and Trial Workflow

To help visualize the theoretical basis and the structure of the clinical trial, the following diagrams outline the cholinergic pathway targeted by Velnacrine and the sequence of the study.

ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Degradation AChR Muscarinic Receptor (M1) ACh->AChR CognitiveSignal Cognitive Signal AChR->CognitiveSignal Velnacrine Velnacrine Velnacrine->AChE Inhibits

Screen Patient Screening & Washout Randomize Randomization Screen->Randomize Placebo Placebo Group Randomize->Placebo Dose150 Velnacrine 150 mg/day Randomize->Dose150 Dose225 Velnacrine 225 mg/day Randomize->Dose225 Assess 24-Week Assessment Placebo->Assess Dose150->Assess Dose225->Assess Endpoints Primary Endpoints: ADAS-Cog & CGIC Assess->Endpoints

Interpretation and Context for Professionals

  • Conclusion of the Study: The original researchers concluded that Velnacrine produced "modest but significant benefits" in patients with Alzheimer's disease. The 225 mg/day dosage was more effective than the 150 mg/day dosage, and both were considered to have "acceptable safety profiles" despite the liver toxicity observations [1] [2].
  • Historical Context in Drug Development: It is important to note that Velnacrine was an investigational cholinesterase inhibitor developed during the same period as Tacrine. While the study showed modest efficacy, subsequent development was likely halted due to the high incidence of liver toxicity and the subsequent approval of other cholinesterase inhibitors with better safety profiles, such as donepezil [4].

References

Velnacrine Maleate: 24-Week Clinical Trial Summary

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Study Design Double-blind, placebo-controlled, 24-week duration [1] [2]
Participants Patients with clinically probable Alzheimer's disease (NINCDS-ADRDA criteria) [1]
Dosages Placebo, 150 mg/day, and 225 mg/day [1]
Primary Efficacy Endpoints Alzheimer's Disease Assessment Scale (cognitive behavior and memory components), Clinical Global Impression of Change scale [1]

| Key Efficacy Findings | - Cognitive Decline: Slowed in Velnacrine groups vs. placebo (which showed significant deterioration) [1]

  • Dose Response: 225 mg/day dose was significantly more effective than 150 mg/day [1] | | Common Adverse Events | Diarrhea (rarely interrupted therapy) [1] | | Serious Safety Finding | Reversible abnormal liver function: Led to treatment discontinuation in 30% (150 mg) and 24% (225 mg) of patients, vs. 3% in placebo [1] | | Overall Conclusion | Modest but significant benefits with acceptable safety profiles for both dosages [1] |

Experimental Protocols & Mechanistic Insights

For your guide's methodology section, here are the key experimental details and proposed mechanisms of action.

Core Clinical Trial Protocol

The primary evidence for Velnacrine's benefit duration comes from a large, randomized controlled trial [1].

  • Diagnosis: Patients were enrolled based on the National Institute of Neurological Disorders and Stroke–Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) criteria for probable Alzheimer's [1].
  • Intervention: After a single-blind washout period, patients were randomized to receive placebo, 150 mg/day, or 225 mg/day of Velnacrine maleate for 24 weeks [1].
  • Outcome Measures:
    • Cognitive and Memory: Assessed using the Alzheimer's Disease Assessment Scale [1].
    • Global Change: Rated by clinicians using the Clinical Global Impression of Change scale [1].
    • Secondary Measures: Included caregiver-rated scales to assess impact on daily life [1].
Mechanism of Action & Supporting Evidence

Velnacrine is an acetylcholinesterase inhibitor, and its proposed benefits are based on the cholinergic hypothesis of Alzheimer's disease [3] [4].

G Proposed Mechanism of Velnacrine in Alzheimer's Alzheimer's Disease Alzheimer's Disease Cholinergic Deficit Cholinergic Deficit Alzheimer's Disease->Cholinergic Deficit Leads to Reduced Acetylcholine Reduced Acetylcholine Cholinergic Deficit->Reduced Acetylcholine Causes Improved Cognitive Function Improved Cognitive Function Reduced Acetylcholine->Improved Cognitive Function Leads to memory & behavior impairment Velnacrine (AChE Inhibitor) Velnacrine (AChE Inhibitor) Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Velnacrine (AChE Inhibitor)->Acetylcholinesterase (AChE) Inhibits Increased Acetylcholine Increased Acetylcholine Velnacrine (AChE Inhibitor)->Increased Acetylcholine Results in Acetylcholinesterase (AChE)->Reduced Acetylcholine Normally degrades Increased Acetylcholine->Improved Cognitive Function

  • Supporting Preclinical & Early-Phase Data:
    • Animal Models: A study on aged, memory-impaired monkeys showed that a single dose of Velnacrine could significantly improve performance on a delayed matching-to-sample task, a test of short-term memory. Interestingly, this improvement persisted for 24 hours, even after the drug was no longer detectable in the plasma, suggesting potential longer-lasting effects on neural pathways [5].
    • Human Neuroimaging: A single-dose study in Alzheimer's patients used Single Photon Emission Computed Tomography (SPECT) and found that Velnacrine led to a relative increase in regional cerebral blood flow in the superior frontal area, indicating enhanced neural activity as a result of cholinergic stimulation [6].

Context for Researchers and Developers

When comparing Velnacrine to other alternatives, it is crucial to understand its place in the history of Alzheimer's drug development.

  • Historical Context: Velnacrine was part of the first wave of cholinesterase inhibitors developed in the 1980s and 1990s, following the "cholinergic hypothesis" [3]. While it demonstrated efficacy, other drugs in this class—namely donepezil, rivastigmine, and galantamine—were ultimately approved and are still in use today. Velnacrine, along with others like tacrine and eptastigmine, did not receive approval [4].
  • Reason for Non-Approval: The high incidence of reversible liver toxicity (elevated liver enzymes) was likely the primary factor halting its further development [1] [7]. This is a known class issue, which led to the withdrawal of tacrine and motivated the search for safer alternatives [3].

References

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Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

330.12157168 Da

Monoisotopic Mass

330.12157168 Da

Heavy Atom Count

24

UNII

YY1JW04JCB
WR9885GALS
4401EF6U24

MeSH Pharmacological Classification

Cholinesterase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Carboxylic-ester hydrolases [EC:3.1.1.-]
ACHE [HSA:43] [KO:K01049]

Other CAS

118909-22-1
121445-25-8
121445-27-0

Dates

Last modified: 07-17-2023

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